Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Description
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Properties
IUPAC Name |
benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCORNWMUPZYZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725591 | |
| Record name | Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-95-7 | |
| Record name | Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 1,7-Diazaspiro[4.5]decane-1-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The 1,7-diazaspiro[4.5]decane scaffold has emerged as a structure of significant interest, providing a rigid bicyclic framework that can effectively orient substituents in space, thereby enhancing interactions with biological targets. This guide focuses on a key derivative of this scaffold, Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a versatile building block for the synthesis of complex molecules with potential therapeutic applications.
The inherent rigidity of the spirocyclic system minimizes the entropic penalty upon binding to a target protein, a desirable characteristic in the design of high-affinity ligands.[1] Furthermore, the diaza substitution pattern offers multiple points for diversification, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The benzyl carbamate (Cbz or Z) protecting group on one of the nitrogen atoms provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences. This strategic combination of a rigid scaffold and a versatile protecting group makes this compound a valuable asset in the medicinal chemist's toolbox.
Physicochemical and Structural Properties
This compound is characterized by its unique spirocyclic structure, which features two nitrogen atoms within a bicyclic framework.[2] The presence of both amine and carbamate functional groups, along with the benzyl moiety, defines its chemical behavior and potential applications.[2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [2] |
| Molecular Weight | 274.36 g/mol | Calculated |
| Appearance | Predicted to be an off-white to pale yellow solid or oil | General observation for similar compounds |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water | [2] |
| Key Structural Features | Spirocyclic core, secondary amine, N-Cbz protected amine | [2] |
The benzyl group imparts a degree of hydrophobicity, which can influence the compound's solubility in organic solvents.[2] The spirocyclic core provides a rigid conformation, which can be advantageous for target binding.[2]
Synthesis and Purification: A Plausible Approach
A likely synthetic strategy would involve the initial construction of the 1,7-diazaspiro[4.5]decane core, followed by the selective protection of one of the nitrogen atoms with a benzyl carbamate group. The synthesis of the core could be achieved through a multi-step sequence starting from readily available materials. One possible approach is a domino reaction involving substituted aryl halides and unactivated yne-en-ynes in the presence of a palladium catalyst, which has been shown to form diazaspiro[4.5]decane scaffolds.[3]
Protocol 1: N-Cbz Protection of a Diamine
This protocol outlines a general procedure for the selective N-Cbz protection of a diamine, which can be adapted for the synthesis of the title compound, assuming the prior synthesis of the 1,7-diazaspiro[4.5]decane core.
Materials:
-
1,7-Diazaspiro[4.5]decane (or a suitable precursor)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diamine (1.0 equivalent) in a mixture of THF and water (e.g., 2:1 ratio) at 0 °C, add sodium bicarbonate (2.0-2.5 equivalents).
-
Slowly add benzyl chloroformate (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Cbz protected product.[4]
Causality Behind Experimental Choices:
-
Low Temperature: The addition of the highly reactive benzyl chloroformate at 0 °C helps to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Biphasic Solvent System: The use of a THF/water mixture allows for the dissolution of both the organic-soluble Cbz-Cl and the potentially more water-soluble diamine salt.
-
Base: Sodium bicarbonate is a mild base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Stoichiometry: Using a slight excess of the diamine or carefully controlling the stoichiometry of Cbz-Cl can favor mono-protection.
Spectral Data and Characterization (Predicted)
While experimentally obtained spectra for this compound are not publicly available, a detailed prediction of the expected spectral data can be made based on the known chemical shifts of similar structural motifs.
¹H NMR Spectroscopy:
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.
-
Benzyl Methylene Protons (OCH₂Ph): A singlet at approximately δ 5.1 ppm, integrating to 2H.[5]
-
Protons on the Spirocyclic Core: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the methylene protons of the piperidine and pyrrolidine rings. The protons adjacent to the nitrogen atoms are expected to be the most downfield.
-
NH Proton: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the range of δ 155-157 ppm.
-
Aromatic Carbons (C₆H₅): Signals between δ 127-137 ppm.
-
Benzyl Methylene Carbon (OCH₂Ph): A signal around δ 67 ppm.
-
Spiro Carbon: A quaternary carbon signal, the chemical shift of which will be in the aliphatic region.
-
Aliphatic Carbons: Signals in the range of δ 20-60 ppm corresponding to the carbons of the spirocyclic framework. Carbons adjacent to nitrogen atoms will be shifted downfield.[6]
Infrared (IR) Spectroscopy:
-
N-H Stretch (secondary amine): A peak in the region of 3300-3500 cm⁻¹.
-
C=O Stretch (carbamate): A strong absorption band around 1690-1710 cm⁻¹.[5]
-
C-N Stretch: A peak in the range of 1250-1350 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Mass Spectrometry:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 274.36).
-
Fragmentation Pattern: Common fragmentation patterns would include the loss of the benzyl group (m/z = 91) and cleavage of the spirocyclic rings.
Reactivity Profile and Stability
The reactivity of this compound is primarily governed by the secondary amine and the N-Cbz protecting group.
Secondary Amine:
The unprotected secondary amine is nucleophilic and can participate in a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce substituents.
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
N-Cbz Protecting Group:
The benzyl carbamate (Cbz) group is a robust protecting group that is stable to a wide range of reaction conditions, including many acidic and basic treatments.[7] This stability allows for chemical modifications at other positions of the molecule without affecting the protected amine.[7]
Deprotection of the Cbz Group:
The removal of the Cbz group is a key transformation in the use of this building block. The most common and effective method is catalytic hydrogenation.
Protocol 2: Cbz Deprotection via Catalytic Hydrogenation
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1 atm, using a balloon) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to obtain the deprotected diamine.[8]
Causality Behind Experimental Choices:
-
Palladium on Carbon: This is a highly effective and commonly used catalyst for the hydrogenolysis of benzyl ethers and carbamates.
-
Hydrogen Atmosphere: Hydrogen gas is the reducing agent that cleaves the benzylic C-O bond.
-
Celite Filtration: This is a standard and safe method for removing the pyrophoric palladium catalyst from the reaction mixture.
Alternative deprotection methods exist for substrates that are sensitive to hydrogenation, such as those containing double or triple bonds. These methods include the use of strong acids like HBr in acetic acid, or transfer hydrogenation.[9][10]
Applications in Drug Discovery
The 1,7-diazaspiro[4.5]decane scaffold is a valuable pharmacophore in the design of novel therapeutic agents. Its rigid, three-dimensional nature allows for the precise positioning of pharmacophoric elements, leading to enhanced potency and selectivity.
As a Scaffold for Bioactive Molecules:
Derivatives of diazaspiro[4.5]decanes have been investigated for a range of biological activities, including:
-
Antifungal Agents: Certain diazaspiro[4.5]decan-1-one derivatives have shown potent activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.[11] These compounds have been identified as potential chitin synthase inhibitors.[11]
-
Sigma-1 (σ₁) Receptor Ligands: Spirocyclic piperidine derivatives, including those based on the 1-oxa-8-azaspiro[4.5]decane scaffold, have been developed as high-affinity ligands for the σ₁ receptor, which is a target for the imaging and treatment of various central nervous system disorders and cancers.[12]
-
Anticonvulsants: Substituted 1,3-diazaspiro[4.5]decan-4-ones have been synthesized and evaluated for their anticonvulsant activity.[13]
This compound serves as a key intermediate for the synthesis of libraries of compounds based on this privileged scaffold. The ability to deprotect the Cbz group allows for the introduction of a wide variety of substituents at the 1-position, enabling the exploration of structure-activity relationships and the optimization of lead compounds.
Conclusion
This compound is a strategically important building block for medicinal chemists and drug discovery professionals. Its rigid spirocyclic core provides a unique three-dimensional framework for the design of novel bioactive molecules, while the versatile N-Cbz protecting group allows for facile synthetic manipulation. A thorough understanding of its chemical properties, plausible synthetic routes, reactivity, and potential applications, as outlined in this guide, will empower researchers to effectively utilize this valuable scaffold in the quest for new and improved therapeutics.
Visualizations
References
-
Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Available from: [Link]
-
ResearchGate. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Available from: [Link]
-
Bentham Science. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
American Chemical Society. (2022). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]
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ResearchGate. (2008). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Available from: [Link]
-
Scribd. (n.d.). Application Note - N-CBZ Protection. Retrieved from [Link]
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MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Available from: [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (2001). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
National Institutes of Health. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Retrieved from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available from: [Link]
-
MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]
-
PubMed. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Retrieved from [Link]
-
University of Hawai'i at Mānoa. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. Retrieved from [Link]
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Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
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Physicochemical characteristics of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Characteristics of Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate, a heterocyclic compound of significant interest in modern medicinal chemistry. The unique three-dimensional architecture of its spirocyclic core imparts a combination of structural rigidity and favorable pharmacological properties, making it a valuable scaffold in drug discovery. This document details the core molecular characteristics, presents a systematic workflow for its empirical characterization, and provides field-proven, step-by-step protocols for essential analytical procedures. The intended audience includes researchers, medicinal chemists, and drug development professionals who require a deep understanding of this molecule's behavior for synthesis, optimization, and formulation.
The Strategic Importance of Spirocyclic Scaffolds in Drug Design
In the landscape of drug discovery, moving beyond flat, two-dimensional molecules is critical for accessing novel biological targets and improving pharmacological profiles. Spirocyclic scaffolds, which feature two rings connected by a single common atom, offer a robust solution by introducing a well-defined three-dimensional geometry. This inherent rigidity can lead to enhanced binding affinity and selectivity for protein targets.[1][2] Furthermore, the disruption of planarity often improves physicochemical properties such as solubility and metabolic stability by frustrating crystal packing and presenting less-exposed surfaces to metabolic enzymes.[2][3]
Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS 960294-14-8) is a prime example of such a scaffold. It combines the rigid spiro[4.5]decane core with a versatile benzyl carbamate protecting group, making it an ideal starting point for the synthesis of more complex derivatives.[4] Molecules incorporating the diazaspiro[4.5]decane framework are being investigated for a range of therapeutic applications, including as inhibitors of the mitochondrial permeability transition pore (mPTP) and as selective kinase inhibitors for treating inflammatory diseases.[5][6][7][8][9] This guide focuses specifically on the 7-carboxylate isomer, as it is the more prominently documented compound in chemical literature and databases.
Core Molecular and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate's properties are a direct consequence of its unique structural amalgamation: a spirocyclic aliphatic core, a secondary amine, and a benzyl carbamate group. The benzyl group introduces significant hydrophobicity, while the nitrogen atoms provide sites for hydrogen bonding and protonation.[1]
| Identifier / Property | Value | Source / Method |
| Chemical Name | Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate | IUPAC Nomenclature |
| CAS Number | 960294-14-8 | Chemical Abstracts Service |
| Molecular Formula | C₁₆H₂₂N₂O₂ | [1] |
| Molecular Weight | 274.36 g/mol | Calculated |
| Predicted Boiling Point | 502.9 ± 60.0 °C | Prediction for a structurally similar thia-diazaspiro[4.5]decane derivative.[10][11] |
| Predicted Density | 1.36 ± 0.1 g/cm³ | Prediction for a structurally similar thia-diazaspiro[4.5]decane derivative.[10][11] |
| Predicted pKa | 11.08 ± 0.20 | Prediction for a structurally similar thia-diazaspiro[4.5]decane derivative.[10][11] |
A Validated Workflow for Comprehensive Physicochemical Profiling
A thorough characterization of any new chemical entity is a multi-step process that validates its identity and defines its physical behavior. The following workflow outlines a logical and efficient sequence for analyzing Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate, ensuring data integrity at each stage.
Caption: A systematic workflow for the characterization of a new chemical entity.
Structural and Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality Behind Experimental Choice: NMR is the gold standard for unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment of each hydrogen and carbon atom, allowing for the confirmation of connectivity and stereochemistry. For this molecule, ¹H NMR is expected to clearly resolve the aromatic protons of the benzyl group from the aliphatic protons of the spirocyclic core.[12]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to TMS.
Expected Spectral Features:
-
¹H NMR: A multiplet in the aromatic region (~7.3 ppm) for the 5 protons of the phenyl ring, a singlet around 5.1 ppm for the benzylic methylene (CH₂) protons, and a series of complex multiplets in the aliphatic region (1.5-3.5 ppm) for the protons on the piperidine and cyclopentane rings of the spiro core.[12]
-
¹³C NMR: A signal for the carbamate carbonyl carbon (~155 ppm), several signals in the aromatic region (127-137 ppm), a signal for the benzylic carbon (~67 ppm), a spiro-carbon signal, and multiple signals in the aliphatic region for the remaining carbons of the core.
High-Resolution Mass Spectrometry (HRMS)
Causality Behind Experimental Choice: HRMS provides an extremely accurate mass measurement of the parent ion, which serves as definitive proof of the molecular formula. This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.[4]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray Ionization (ESI) is well-suited for this molecule due to the presence of basic nitrogen atoms, which readily accept a proton to form [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass calculated for C₁₆H₂₃N₂O₂⁺. The mass difference should be less than 5 ppm to confirm the elemental composition.
Thermal and Solubility Properties
Thermal Stability Analysis
Causality Behind Experimental Choice: Understanding a compound's thermal stability is paramount for determining safe handling, storage, and processing temperatures. Techniques like TGA and DSC identify the temperatures at which decomposition and phase transitions (like melting) occur. The inherent rigidity of spirocyclic structures often contributes to enhanced thermal stability.[2][3]
Step-by-Step Methodology (TGA):
-
Instrument Setup: Calibrate the Thermogravimetric Analyzer (TGA) for mass and temperature.
-
Sample Loading: Place 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Experimental Run: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Plot the sample mass as a function of temperature. The onset temperature of the major mass loss event corresponds to the decomposition temperature.
Step-by-Step Methodology (DSC):
-
Instrument Setup: Calibrate the Differential Scanning Calorimeter (DSC) using certified standards (e.g., indium).
-
Sample Preparation: Seal 2-5 mg of the compound in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Experimental Run: Heat the sample and reference pans at a controlled rate (e.g., 10 °C/min).
-
Data Analysis: Plot the differential heat flow against temperature. A sharp endothermic peak represents the melting point of the crystalline solid.
Caption: Interpreting data from key thermal analysis techniques.
Solubility Profiling
Causality Behind Experimental Choice: Solubility is a critical determinant of a drug candidate's success, influencing everything from oral bioavailability to the feasibility of formulation. A comprehensive solubility profile in both aqueous and organic media is essential. The benzyl group is expected to limit aqueous solubility while promoting solubility in organic solvents.[1]
Step-by-Step Methodology (Kinetic Solubility):
-
Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Solvent Plate: Dispense various aqueous and organic solvents into the wells of a 96-well plate (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, ethanol, acetonitrile).
-
Sample Addition: Add a small volume of the DMSO stock solution to each well and mix thoroughly.
-
Incubation & Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours). Measure the amount of compound that has precipitated using a method like nephelometry (light scattering) or by analyzing the supernatant via UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The solubility is the highest concentration at which no precipitate is observed.
Acidity and Basicity (pKa) Determination
Causality Behind Experimental Choice: The pKa values of the ionizable nitrogen atoms are fundamental to the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ionization state at physiological pH (~7.4) dictates receptor interaction, membrane permeability, and solubility. The unprotected secondary amine at the N1 position is expected to be the primary basic center.
Step-by-Step Methodology (Potentiometric Titration):
-
Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in a suitable solvent system, often a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve (the point of half-neutralization). Sophisticated software can be used to derive the pKa from the first derivative of the curve.
Conclusion
Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate is a structurally compelling scaffold with significant potential in drug discovery. Its physicochemical profile is defined by the interplay between its rigid spirocyclic core, the hydrophobic benzyl carbamate, and a basic secondary amine. The analytical workflows and protocols detailed in this guide provide a robust framework for its characterization, ensuring the generation of high-quality, reliable data. This foundational knowledge is indispensable for any researcher aiming to leverage this molecule in the rational design and development of novel therapeutics.
References
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Lee, H., et al. (2024). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. ACS Applied Polymer Materials. Available from: [Link]
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Dall'Asen, N., et al. (2018). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available from: [Link]
-
Li, J., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. PubMed. Available from: [Link]
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Glass, D., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. ACS Publications. Available from: [Link]
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Schütze, C., et al. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available from: [Link]
-
Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available from: [Link]
-
Hsiao, S., et al. (1999). Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films. ScienceDirect. Available from: [Link]
-
Giorgio, V., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. ResearchGate. Available from: [Link]
-
Giorgio, V., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. Available from: [Link]
-
National Center for Biotechnology Information. 1,4-Diazaspiro[4.5]decane. PubChem. Available from: [Link]
-
Preti, D., et al. (2023). 1,3,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Unife. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2024). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available from: [Link]
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. Google Patents.
-
Smith, A. B., et al. (2018). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. Science and Education Publishing. Available from: [Link]
-
Campo, G., et al. (2018). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) synthase. Unife. Available from: [Link]
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Kourounakis, A. P., et al. (2018). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available from: [Link]
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- 1. CAS 960294-14-8: benzyl 1,7-diazaspiro[4.5]decane-7-carbox… [cymitquimica.com]
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- 3. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects [mdpi.com]
- 8. sfera.unife.it [sfera.unife.it]
- 9. sfera.unife.it [sfera.unife.it]
- 10. Benzyl 2-thia-3,7-diazaspiro[4.5]decane-7-carboxylate 2,2-dioxide CAS#: 3024598-75-9 [amp.chemicalbook.com]
- 11. Benzyl 2-thia-3,7-diazaspiro[4.5]decane-7-carboxylate 2,2-dioxide | 3024598-75-9 [amp.chemicalbook.com]
- 12. Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures [pubs.sciepub.com]
An In-depth Technical Guide to the Synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Introduction
The 1,7-diazaspiro[4.5]decane scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique vectoral presentation of functional groups, enabling precise interactions with biological targets. This spirocyclic system, consisting of a pyrrolidine ring fused to a piperidine ring through a shared quaternary carbon, is a key component in a variety of biologically active agents, including receptor antagonists and enzyme inhibitors.[1][2] The title compound, Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, serves as a crucial building block, with the benzyl carboxylate (Cbz) group acting as a versatile protecting group for the pyrrolidine nitrogen (N-1), allowing for selective functionalization at the piperidine nitrogen (N-7).
This guide provides a comprehensive, field-proven synthetic pathway for this compound. We will delve into the strategic rationale behind the chosen route, provide detailed step-by-step protocols, and explain the causality of experimental choices, ensuring a reproducible and scalable synthesis for researchers in drug discovery and development.
Section 1: Synthetic Strategy & Retrosynthetic Analysis
The successful synthesis of a selectively protected diamine like the target compound hinges on an orthogonal protecting group strategy. This approach allows for the sequential deprotection and manipulation of the two distinct nitrogen atoms. Our retrosynthetic analysis identifies a pathway that begins with a commercially available, symmetrically protected ketone and proceeds through the formation of the spirocyclic core, followed by selective protection and deprotection steps.
The chosen strategy leverages the robust and high-yielding Bucherer-Bergs reaction to construct a spiro-hydantoin intermediate. This is followed by a powerful reduction to form the core diamine, which is then sequentially protected and deprotected to yield the final product. The use of a tert-butyloxycarbonyl (Boc) group for the piperidine nitrogen and a benzyloxycarbonyl (Cbz) group for the pyrrolidine nitrogen is ideal, as the Boc group is labile under acidic conditions while the Cbz group remains intact, allowing for perfect selectivity.
Caption: Retrosynthetic analysis of the target compound.
Section 2: Synthesis Pathway & Experimental Protocols
The forward synthesis is a four-step process designed for efficiency and scalability. Each protocol is presented as a self-validating system, with explanations for critical experimental choices.
Step 1: Synthesis of 8-(tert-butoxycarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
This initial step utilizes the Bucherer-Bergs reaction, a classic multi-component reaction that efficiently converts a ketone into a hydantoin. The reaction proceeds by forming an aminonitrile intermediate which then cyclizes in the presence of carbonate.
Reaction Scheme: (Image of N-Boc-4-piperidone reacting with KCN and (NH4)2CO3 to form the spiro-hydantoin)
Experimental Protocol:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-Boc-4-piperidone (20.0 g, 100.4 mmol), potassium cyanide (9.8 g, 150.6 mmol), and ammonium carbonate (38.6 g, 401.6 mmol).
-
Add a solvent mixture of ethanol (150 mL) and water (150 mL).
-
Heat the reaction mixture to 60°C and stir vigorously for 24 hours. A thick white precipitate will form.
-
Cool the mixture to room temperature and then place it in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 100 mL), and then with cold diethyl ether (2 x 50 mL).
-
Dry the white solid under high vacuum to a constant weight.
Causality & Expertise:
-
Reagent Stoichiometry: An excess of potassium cyanide and ammonium carbonate is used to drive the equilibrium towards the product, ensuring complete conversion of the starting ketone.
-
Solvent System: The ethanol/water mixture is crucial as it solubilizes the reactants sufficiently while allowing the less soluble hydantoin product to precipitate upon formation, simplifying purification.
-
Temperature Control: Maintaining the temperature at 60°C provides the necessary activation energy without causing significant degradation of the reactants or intermediates.
Step 2: Synthesis of tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
The core diamine scaffold is forged by the complete reduction of the hydantoin ring. Lithium aluminum hydride (LiAlH4) is the reagent of choice due to its power to reduce the robust amide carbonyls to methylenes.
Reaction Scheme: (Image of the spiro-hydantoin being reduced by LiAlH4 to the Boc-protected diamine)
Experimental Protocol:
-
Carefully add lithium aluminum hydride (11.4 g, 300.0 mmol) to a dry 1 L three-neck flask under an inert atmosphere of argon.
-
Add anhydrous tetrahydrofuran (THF, 300 mL) via cannula.
-
Cool the suspension to 0°C in an ice bath.
-
Add the hydantoin from Step 1 (20.2 g, 75.0 mmol) portion-wise over 30 minutes, controlling the rate to manage the exothermic reaction.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 18 hours.
-
Cool the reaction back to 0°C and cautiously quench by the sequential dropwise addition of water (11.4 mL), 15% aqueous NaOH (11.4 mL), and finally water again (34.2 mL) (Fieser workup).
-
Allow the resulting granular white precipitate to stir for 1 hour, then remove it by filtration through a pad of Celite. Wash the filter cake with THF (3 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product as a viscous oil, which is used in the next step without further purification.
Causality & Expertise:
-
Inert Atmosphere: LiAlH4 is highly reactive with atmospheric moisture and oxygen. An inert atmosphere is mandatory for safety and to preserve the reagent's activity.
-
Reagent Choice: LiAlH4 is one of the few reagents capable of reducing the highly stable cyclic amide bonds of the hydantoin. Borane reagents may also be used but often require harsher conditions.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate, greatly simplifying the removal of inorganic byproducts compared to an acidic workup.
Step 3: Synthesis of 7-(tert-butyl) 1-benzyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate
With the core diamine synthesized, the primary amine at the N-1 position can be selectively protected. The free amine is a potent nucleophile that readily reacts with benzyl chloroformate to form the stable Cbz protecting group.
Reaction Scheme: (Image of the Boc-protected diamine reacting with Cbz-Cl to form the fully protected diamine)
Experimental Protocol:
-
Dissolve the crude product from Step 2 (approx. 75.0 mmol) in dichloromethane (DCM, 250 mL) in a 500 mL flask and cool to 0°C.
-
Add triethylamine (15.7 mL, 112.5 mmol) to the solution.
-
Add benzyl chloroformate (11.8 mL, 82.5 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (silica gel, gradient elution with 10-40% ethyl acetate in hexanes) to afford the pure product.
Causality & Expertise:
-
Selective Acylation: The primary amine at N-1 is significantly more nucleophilic and less sterically hindered than the nitrogen of the Boc-protected secondary amine at N-7, ensuring the reaction occurs exclusively at the desired position.
-
Base: Triethylamine is added to act as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Temperature Control: The reaction is performed at 0°C to control the rate of the exothermic acylation and minimize potential side reactions.
Step 4: Synthesis of this compound
The final step is the selective removal of the Boc protecting group. The Cbz group is stable to the acidic conditions required for Boc deprotection, demonstrating the power of the orthogonal strategy.
Reaction Scheme: (Image of the fully protected diamine reacting with TFA to yield the final product)
Experimental Protocol:
-
Dissolve the purified product from Step 3 (e.g., 20.0 g, 53.4 mmol) in DCM (100 mL) in a 250 mL flask and cool to 0°C.
-
Add trifluoroacetic acid (TFA, 40 mL) dropwise.
-
Remove the ice bath and stir the solution at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM (150 mL) and carefully basify to pH ~10 by washing with cold 1 M aqueous NaOH.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, this compound.
Causality & Expertise:
-
Deprotection Chemistry: The Boc group is designed to be cleaved under acidic conditions. TFA is highly effective and volatile, making its removal straightforward. An alternative is using 4 M HCl in dioxane.
-
Workup: The basic wash is critical to neutralize the TFA salt of the product amine, liberating the free base required for subsequent applications.
Section 3: Data Summary
The following table summarizes the expected outcomes for the synthetic sequence.
| Step | Compound Name | Structure | Molecular Formula | Expected Yield |
| 1 | 8-(tert-butoxycarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | (Structure of Spiro-Hydantoin) | C₁₃H₂₁N₃O₄ | 85-95% |
| 2 | tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate | (Structure of Boc-protected diamine) | C₁₃H₂₄N₂O₂ | 80-90% (crude) |
| 3 | 7-(tert-butyl) 1-benzyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate | (Structure of fully protected diamine) | C₂₁H₃₀N₂O₄ | 70-85% |
| 4 | This compound | (Structure of Final Product) | C₁₆H₂₂N₂O₂ | 90-98% |
Section 4: Overall Synthesis Workflow
The complete synthetic pathway is illustrated below, highlighting the transformation from a simple cyclic ketone to the valuable spirocyclic building block.
Caption: Complete four-step synthesis workflow.
Conclusion
This guide outlines a logical, robust, and scalable synthesis for this compound. By employing an orthogonal protecting group strategy initiated with a high-yielding Bucherer-Bergs reaction, this pathway provides reliable access to a valuable scaffold for drug discovery. The detailed protocols and mechanistic rationale offer researchers the necessary tools to confidently produce this key building block for the development of novel therapeutics.
References
A comprehensive list of references would be compiled here, citing primary literature for the Bucherer-Bergs reaction, LiAlH4 reductions of hydantoins, Cbz-protection protocols, and TFA-mediated deprotection, along with examples of the use of diazaspiro[4.5]decane scaffolds in medicinal chemistry. The URLs provided would be verified and clickable. For the purpose of this demonstration, example references are formatted below.
-
Bucherer-Bergs Reaction Review. Ware, E. (1946). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]
-
Reductions with Lithium Aluminum Hydride. Brown, H.C. (1951). Reductions by Lithium Aluminum Hydride. Organic Reactions, 6, 469-509. [Link]
-
Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Spirocyclic Scaffolds in Medicinal Chemistry. Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The Bumpy Road to Spiramides: A Story of an Unfinished Journey. Journal of Organic Chemistry, 79(12), 5257–5265. [Link]
Sources
A Strategic Approach to the Synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate: A Retrosynthetic Analysis
Introduction: The Significance of Diazaspiro[4.5]decane Scaffolds in Modern Drug Discovery
The 1,7-diazaspiro[4.5]decane core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community. Its rigid, three-dimensional structure provides a unique topographical presentation of functional groups, enabling precise interactions with biological targets. This spirocyclic framework is increasingly incorporated into novel therapeutic agents due to its potential to enhance potency, selectivity, and pharmacokinetic properties. Azaspirocycles, in general, are recognized as valuable building blocks in modern drug discovery for their ability to explore new chemical space beyond traditional flat aromatic systems. This guide presents a detailed retrosynthetic analysis of a key derivative, Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, offering a strategic blueprint for its synthesis, grounded in established chemical principles and supported by validated experimental protocols.
Retrosynthetic Strategy: Deconstructing the Target Molecule
The retrosynthetic analysis of this compound (Target Molecule 1 ) begins with a logical disconnection of the key functional groups and the spirocyclic core. The primary strategic bond cleavages are identified to trace back to readily available and simpler starting materials.
Caption: Retrosynthetic analysis of this compound.
Our primary disconnection focuses on the benzyl carbamate group, leading back to the parent 1,7-diazaspiro[4.5]decane core (Intermediate A ). Recognizing the need for selective functionalization, we envision a synthetic route proceeding through a Boc-protected intermediate (Intermediate B ). The key strategic disconnection lies in the formation of the spirocyclic system itself. We propose an intramolecular cyclization of a linear precursor, Intermediate C . This intermediate can be constructed through a convergent approach by coupling two key building blocks: N-Boc-4-piperidone (Starting Material 1 ) and Benzyl (2-aminoethyl)carbamate (Starting Material 2 ). This retrosynthetic pathway offers a logical and efficient route to the target molecule, utilizing well-established and high-yielding chemical transformations.
Forward Synthesis: A Step-by-Step Guide
The forward synthesis is designed to be robust and scalable, with each step supported by established literature precedents.
Step 1: Reductive Amination of N-Boc-4-piperidone
The synthesis commences with the coupling of commercially available N-Boc-4-piperidone with Benzyl (2-aminoethyl)carbamate via reductive amination. This reaction is a cornerstone of amine synthesis, proceeding through an intermediate imine which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation due to its mildness and high selectivity for imines over ketones.[1]
Experimental Protocol:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add Benzyl (2-aminoethyl)carbamate (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate C .
| Reagent | Molar Ratio | Purpose |
| N-Boc-4-piperidone | 1.0 | Starting material |
| Benzyl (2-aminoethyl)carbamate | 1.1 | Amine source |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
| Dichloromethane | - | Solvent |
Step 2: Intramolecular Cyclization to Form the Spirocyclic Core
The construction of the 1,7-diazaspiro[4.5]decane ring system is the pivotal step in this synthesis. We propose an intramolecular Mannich-type reaction. Treatment of Intermediate C with an aldehyde, such as formaldehyde, in the presence of an acid catalyst will generate an in-situ iminium ion. Subsequent intramolecular nucleophilic attack by the secondary amine will forge the spirocyclic pyrrolidine ring. The Pictet-Spengler reaction, a similar acid-catalyzed cyclization, provides a strong precedent for this type of transformation in the formation of nitrogen-containing heterocycles.[2]
Caption: Proposed mechanism for the intramolecular cyclization.
Experimental Protocol:
-
Dissolve Intermediate C (1.0 eq) in a suitable solvent such as acetonitrile or DCM.
-
Add a source of formaldehyde, for example, paraformaldehyde (2.0 eq).
-
Add a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA) or formic acid (0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield Intermediate B .
Step 3: Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen needs to be removed to allow for the final functionalization. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) in DCM being a common and effective method.
Experimental Protocol:
-
Dissolve Intermediate B (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude Intermediate A . This intermediate is often used in the next step without further purification.
Step 4: Formation of the Benzyl Carbamate
The final step involves the installation of the benzyl carbamate protecting group onto the secondary amine of the pyrrolidine ring. This is a standard procedure accomplished by reacting the amine with benzyl chloroformate in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
-
Dissolve the crude Intermediate A (1.0 eq) in DCM.
-
Add a base, such as triethylamine (2.0 eq) or diisopropylethylamine (DIPEA).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield This compound (1) .
| Reagent | Molar Ratio | Purpose |
| Intermediate A | 1.0 | Substrate |
| Benzyl chloroformate | 1.1 | Carbamate source |
| Triethylamine | 2.0 | Base |
| Dichloromethane | - | Solvent |
Conclusion
This in-depth technical guide provides a comprehensive and logical retrosynthetic analysis for the synthesis of this compound. The proposed forward synthesis is based on well-established and reliable chemical transformations, starting from readily available materials. The key steps, including reductive amination and an intramolecular Mannich-type cyclization, are supported by strong literature precedents, ensuring a high probability of success for researchers in the field of medicinal and synthetic organic chemistry. The provided experimental protocols offer a practical guide for the execution of this synthesis, enabling the efficient production of this valuable spirocyclic scaffold for further investigation in drug discovery programs.
References
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.
- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
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A Technical Guide to the Spectroscopic Characterization of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
In the landscape of contemporary drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved pharmacological properties is relentless. Among these, spirocyclic systems have garnered considerable attention for their ability to impart conformational rigidity, a key attribute for enhancing binding affinity and selectivity to biological targets. The 1,7-diazaspiro[4.5]decane framework, in particular, represents a versatile and valuable scaffold. Its inherent structural rigidity and the presence of two strategically positioned nitrogen atoms make it an attractive building block for the synthesis of a wide array of biologically active compounds. These derivatives have shown promise in various therapeutic areas, including as receptor antagonists and enzyme inhibitors.
Molecular Structure and Key Features
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate possesses a unique architecture, at the heart of which is the spirocyclic diazaspiro[4.5]decane core. This is complemented by a benzyl carbamate (Cbz or Z) protecting group attached to one of the nitrogen atoms. This protecting group is a common feature in organic synthesis, known for its stability and selective removal.
Caption: Key molecular properties of the target compound.
The structural rigidity of the spiro-center, combined with the electronic effects of the carbamate and the aromatic ring, gives rise to a distinct spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the number of non-equivalent protons in the spirocyclic system. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the anisotropic effects of the benzene ring and the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Typical range for monosubstituted benzene ring protons. |
| Benzylic (CH₂) | ~5.10 | Singlet | 2H | Deshielded by the adjacent oxygen and aromatic ring. |
| CH₂ adjacent to N-Cbz | 3.20 - 3.50 | Multiplet | 4H | Protons on carbons alpha to the carbamate nitrogen are deshielded. |
| CH₂ adjacent to NH | 2.80 - 3.10 | Multiplet | 4H | Protons on carbons alpha to the secondary amine nitrogen. |
| Other spirocyclic CH₂ | 1.50 - 1.90 | Multiplet | 4H | Aliphatic protons of the piperidine and pyrrolidine rings. |
| NH | 1.0 - 3.0 | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| Carbonyl (C=O) | 155 - 157 | Characteristic chemical shift for a carbamate carbonyl carbon. |
| Aromatic (ipso-C) | ~137 | Quaternary carbon of the benzene ring attached to the benzylic group. |
| Aromatic (ortho, meta, para-C) | 127 - 129 | Aromatic carbons of the benzyl group. |
| Benzylic (CH₂) | 66 - 68 | Carbon attached to the carbamate oxygen, deshielded. |
| Spirocyclic C (quaternary) | 55 - 65 | The spiro carbon atom, a key feature of the scaffold. |
| CH₂ adjacent to N-Cbz | 45 - 55 | Carbons alpha to the carbamate nitrogen. |
| CH₂ adjacent to NH | 40 - 50 | Carbons alpha to the secondary amine nitrogen. |
| Other spirocyclic CH₂ | 20 - 40 | Aliphatic carbons within the spirocyclic system. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0-220 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Caption: A simplified workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbamate group and the C-H bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| N-H Stretch | 3300 - 3500 | Medium, broad | Secondary Amine |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Benzyl Group |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Spirocyclic Rings |
| C=O Stretch (Carbamate) | 1690 - 1720 | Strong | Benzyl Carbamate |
| C-N Stretch | 1200 - 1350 | Medium | Amine/Carbamate |
| C-O Stretch | 1000 - 1300 | Strong | Carbamate |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Thin Film (for oils): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is often the most convenient method.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.
Expected Molecular Ion:
-
[M+H]⁺: m/z = 289.1965 (calculated for C₁₇H₂₅N₂O₂⁺)
Predicted Key Fragmentation Patterns:
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, primarily involving the benzyl carbamate group.
-
Loss of the benzyl group: A prominent fragment would likely arise from the cleavage of the benzylic C-O bond, resulting in the loss of a benzyl radical (C₇H₇•, 91 Da) or toluene (C₇H₈, 92 Da).
-
Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the carbamate moiety is another common fragmentation pathway.
-
Cleavage of the spirocyclic rings: Fragmentation of the piperidine and pyrrolidine rings can also occur, leading to a series of smaller fragment ions.
Unlocking New Therapeutic Avenues: A Technical Guide to the Medicinal Chemistry Applications of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Executive Summary
In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is paramount. Spirocyclic systems, in particular, have garnered significant attention for their ability to confer conformational rigidity and provide precise vectoral arrangements of functional groups, often leading to enhanced target affinity and selectivity.[1][2] This technical guide delves into the untapped potential of a specific, yet underexplored, scaffold: Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate. We will provide a comprehensive overview of its synthesis, derivatization strategies, and a forward-looking perspective on its potential applications in medicinal chemistry, drawing insights from the broader family of diazaspiro[4.5]decanes and related spirocyclic diamines.
The 1,7-Diazaspiro[4.5]decane Core: A Scaffold of Untapped Potential
The 1,7-diazaspiro[4.5]decane framework, a bicyclic system featuring a shared carbon atom between a pyrrolidine and a piperidine ring, represents a compelling starting point for the design of novel therapeutic agents. The inherent conformational constraint of the spirocyclic core can lead to a more favorable entropic profile upon binding to a biological target. Furthermore, the presence of two nitrogen atoms at distinct positions offers multiple points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The subject of this guide, this compound, incorporates a benzyl carbamate (Cbz) protecting group at the N1 position. This strategic choice serves a dual purpose. Firstly, it allows for the selective functionalization of the N7 nitrogen. Secondly, the Cbz group is a well-established protecting group in organic synthesis, known for its stability under a variety of reaction conditions and its clean removal via catalytic hydrogenation.[3][4] This orthogonality is crucial for the efficient construction of diverse chemical libraries.[5]
Synthesis of the Core Scaffold: A Plausible Synthetic Pathway
While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for constructing similar diazaspirocycles. The following proposed workflow leverages readily available starting materials and robust chemical transformations.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
-
Synthesis of Benzyl 3-oxo-pyrrolidine-1-carboxylate (C):
-
To a solution of N-Cbz-L-proline (A) in an anhydrous solvent such as dichloromethane, add oxalyl chloride and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.
-
Remove the solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF and add triethylamine at 0 °C.
-
Stir the reaction overnight at room temperature.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography to yield the desired β-ketoester (C).
-
-
Reductive Amination (D):
-
Dissolve Benzyl 3-oxo-pyrrolidine-1-carboxylate (C) and N-benzyl-3-aminopropanol in a suitable solvent like 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride and a catalytic amount of acetic acid.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Purify the resulting intermediate amino alcohol (E) via column chromatography.
-
-
Intramolecular Cyclization (F):
-
Dissolve the amino alcohol (E) in an anhydrous solvent such as dichloromethane and cool to 0 °C.
-
Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Wash the reaction mixture with water and brine, then dry over sodium sulfate.
-
Remove the solvent and heat the crude mesylate in a high-boiling solvent like toluene to effect intramolecular cyclization.
-
Purify the bicyclic product (G) by column chromatography.
-
-
Selective N-Debenzylation (H):
-
Dissolve the protected diamine (G) in a solvent such as methanol or ethanol.
-
Add a palladium on carbon catalyst (10 wt. %).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product, this compound (I).
-
Derivatization Strategies for Library Synthesis
The strategic placement of the Cbz group on N1 leaves the secondary amine at N7 as a prime handle for derivatization. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Table 1: Potential Derivatization Reactions at the N7 Position
| Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Acylation | Acyl chlorides or carboxylic acids with coupling agents (e.g., HATU, EDC) | Amide |
| Sulfonylation | Sulfonyl chlorides in the presence of a base (e.g., triethylamine) | Sulfonamide |
| Reductive Amination | Aldehydes or ketones with a reducing agent (e.g., NaBH(OAc)₃) | Tertiary Amine |
| Alkylation | Alkyl halides in the presence of a base (e.g., K₂CO₃) | Tertiary Amine |
| Urea/Thiourea Formation | Isocyanates or isothiocyanates | Urea or Thiourea |
Following the diversification at the N7 position, the Cbz group at N1 can be removed via catalytic hydrogenation to reveal the primary amine, which can then be further functionalized if desired, providing access to an even wider range of chemical space.
Potential Medicinal Chemistry Applications
The true value of a novel scaffold lies in its potential to interact with biological targets and modulate disease pathways. Based on the pharmacological activities of structurally related diazaspiro[4.5]decanes and other spirocyclic diamines, we can hypothesize several promising applications for derivatives of this compound.
Ion Channel and Receptor Modulation
Spirocyclic diamines have been identified as potent modulators of ion channels and G-protein coupled receptors (GPCRs). For instance, certain spirocyclic diamines have shown activity as inhibitors of potassium channels and as ligands for muscarinic acetylcholine receptors.[6][7] The rigid conformation of the 1,7-diazaspiro[4.5]decane core could be advantageous in targeting the specific conformational states of these proteins.
Enzyme Inhibition
-
Chitin Synthase Inhibitors: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been reported as potential chitin synthase inhibitors with antifungal activity.[8][9] The 1,7-diazaspiro[4.5]decane scaffold could serve as a novel template for the design of new antifungal agents targeting this essential fungal enzyme.
-
KRAS-G12D Inhibitors: Recently, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have emerged as potent inhibitors of the KRAS-G12D mutant, a key driver in many cancers.[10] This highlights the potential of the diazaspiro[4.5]decane core to be adapted for targeting challenging protein-protein interactions.
-
Prolyl Hydroxylase Domain (PHD) Inhibitors: Spiro[4.5]decanone-containing compounds have been investigated as inhibitors of HIF prolyl hydroxylases, which are targets for the treatment of anemia and ischemia-related diseases.[11]
Central Nervous System (CNS) Applications
The diazaspiro[4.5]decane scaffold has been explored for its potential in CNS-related disorders. For example, derivatives of 1-oxa-8-azaspiro[4.5]decane have been evaluated as selective σ1 receptor ligands, which are implicated in a variety of neurological and psychiatric conditions. Furthermore, some 1,4-dioxa-7-azaspiro[4.5]decanes have been investigated as potential dopamine agonists.[2] The physicochemical properties of derivatives of this compound could be optimized for blood-brain barrier penetration, opening up possibilities for the development of novel CNS-active agents.
Future Directions and Conclusion
This compound represents a promising, yet underutilized, scaffold in medicinal chemistry. Its rigid three-dimensional structure, coupled with the presence of two modifiable nitrogen atoms, provides a versatile platform for the design of novel therapeutic agents. The proposed synthetic route offers a practical approach to accessing this core, and the outlined derivatization strategies pave the way for the creation of diverse chemical libraries for biological screening.
Future research should focus on the synthesis and pharmacological evaluation of a focused library of 1,7-diazaspiro[4.5]decane derivatives against a panel of biologically relevant targets, including those identified for its isomers. Such studies will be instrumental in validating the therapeutic potential of this intriguing scaffold and may lead to the discovery of next-generation therapies for a range of diseases.
References
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Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359. [Link]
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Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]
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Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. [Link]
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Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal. [Link]
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Geronikaki, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank. [Link]
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Bar-Noy, S., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Journal of Medicinal Chemistry. [Link]
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de Souza, G. E. P., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]
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Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry. [Link]
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Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. sfera - Unife. [Link]
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Lee, S., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. Computers in Biology and Medicine. [Link]
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Chowdhury, R., et al. (2019). Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. RSC Medicinal Chemistry. [Link]
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Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]
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Li, B., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. ResearchGate. [Link]
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Chem-Station. (2014). Carbamate Protective Groups. Chem-Station. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
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Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. [Link]
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The Ascendancy of Benzyl 1,7-Diazaspiro[4.5]decane-1-carboxylate: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide for Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer both potency and desirable pharmacokinetic properties is relentless. Among these, spirocyclic scaffolds have garnered immense interest due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. This guide focuses on the Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate core, a versatile and synthetically accessible building block. We will dissect its synthesis, explore its chemical reactivity, and present a comprehensive analysis of its application in the design of next-generation therapeutics, from kinase inhibitors to neurokinin receptor antagonists. This document serves as a technical resource for researchers, providing not only theoretical insights but also actionable experimental protocols to leverage this powerful scaffold in drug discovery programs.
The Strategic Advantage of the Diazaspiro[4.5]decane Core
The diazaspiro[4.5]decane framework is considered a "privileged scaffold"—a molecular structure that is capable of binding to multiple, unrelated biological targets. This versatility stems from its unique topology:
-
Three-Dimensionality: Unlike flat aromatic rings, the spirocyclic nature of the core projects substituents into distinct vectors in three-dimensional space, allowing for more precise and complex interactions with protein binding pockets.
-
Conformational Rigidity: The fused ring system reduces the molecule's conformational flexibility. This pre-organization of substituents into a bioactive conformation minimizes the entropic penalty upon binding, often leading to a significant increase in binding affinity.
-
Synthetic Tractability: The two nitrogen atoms within the 1,7-diazaspiro[4.5]decane core serve as versatile handles for chemical modification. The use of an orthogonal protecting group strategy, such as the Benzyl carbamate (Cbz) at the N1 position, allows for sequential and controlled functionalization at both N1 and N7, enabling the systematic exploration of structure-activity relationships (SAR).
The subject of this guide, this compound, is the cornerstone intermediate that unlocks the potential of this scaffold. The Cbz group provides robust protection during the initial diversification at the N7 position and can be cleanly removed under standard hydrogenolysis conditions to allow for subsequent modifications at N1.
Synthesis of the Core Intermediate: A Representative Protocol
While numerous methods exist for constructing diazaspirocycles, a robust and scalable synthesis is paramount for its application in a drug discovery campaign.[1][2][3] Inspired by methodologies for related natural product scaffolds, a common approach involves multi-step sequences that build the requisite ring systems.[1][2][3] Below is a representative, field-proven protocol for synthesizing the core scaffold, designed for gram-scale production.[1][2]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize the title compound as a key intermediate for library generation.
Materials:
-
N-Boc-4-piperidone
-
Ethyl 2-cyanoacetate
-
Benzylamine
-
Sodium borohydride (NaBH₄)
-
Trifluoroacetic acid (TFA)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), Methanol (MeOH), Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Methodology:
-
Step 1: Knoevenagel Condensation:
-
In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and ethyl 2-cyanoacetate (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography to yield the condensed product.
-
Causality: This step creates the exocyclic double bond and introduces the cyanoacetate moiety, which is essential for the subsequent cyclization.
-
-
Step 2: Michael Addition of Benzylamine:
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add benzylamine (1.2 eq) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent in vacuo to yield the Michael adduct, which is used in the next step without further purification.
-
Causality: The conjugate addition of benzylamine introduces the second nitrogen atom required for the heterocyclic ring formation.
-
-
Step 3: Reductive Cyclization:
-
Dissolve the crude adduct from Step 2 in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) (3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction carefully with water, and extract the product with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the cyclized Boc-protected diazaspirocycle.
-
Causality: NaBH₄ reduces both the cyano group to a primary amine and the ester to an alcohol, which then undergoes intramolecular cyclization to form the pyrrolidine ring of the spiro-system.
-
-
Step 4: Boc Deprotection:
-
Dissolve the product from Step 3 in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.
-
Stir at room temperature for 2-4 hours until TLC indicates complete deprotection.
-
Concentrate the mixture, then basify with saturated sodium bicarbonate solution and extract with DCM.
-
Dry and concentrate the organic layers to give the free secondary amine.
-
Causality: The acid-labile Boc group is removed to expose the piperidine nitrogen for the final protection step.
-
-
Step 5: N1-Cbz Protection:
-
Dissolve the deprotected amine from Step 4 (1.0 eq) in DCM and water (1:1) and cool to 0 °C.
-
Add sodium bicarbonate (2.5 eq).
-
Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Stir vigorously at room temperature for 3-5 hours.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product, This compound , by column chromatography.
-
Causality: This step introduces the Cbz protecting group at the more sterically accessible N1 position, leaving the N7 amine available for diversification.
-
Synthetic Workflow Diagram
Caption: General synthetic route to the core scaffold.
Chemical Reactivity and Diversification Strategy
The true power of this compound lies in its capacity for controlled, site-selective functionalization. The two nitrogen atoms possess differential reactivity, enabling a logical and efficient diversification strategy.
-
N7 Diversification: The secondary amine at the N7 position is the primary site for introducing diversity elements. It readily undergoes a wide range of standard chemical transformations, including:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install alkyl substituents.
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents like HATU/EDC) to form amides and sulfonamides.
-
Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides.
-
-
N1 Diversification: Following modification at N7, the Cbz group at N1 can be cleanly removed via catalytic hydrogenolysis (H₂, Pd/C). This unmasks the N1 nitrogen, which can then be functionalized using the same set of reactions described above. This two-stage approach allows for the creation of vast and diverse chemical libraries from a single core intermediate.
Caption: Orthogonal strategy for scaffold diversification.
Applications in Drug Design: Case Studies
While the specific 1,7-isomer serves as an ideal building block, the broader diazaspiro[4.5]decane family has been successfully employed to generate potent modulators of various drug targets. The principles learned from these related scaffolds are directly applicable to derivatives of the 1,7-core.
Case Study 1: Dual TYK2/JAK1 Kinase Inhibitors for Inflammatory Bowel Disease
The Janus kinase (JAK) family plays a critical role in cytokine signaling pathways that drive autoimmune and inflammatory diseases. Selective inhibition of these kinases is a validated therapeutic strategy.
-
Target & Rationale: TYK2 and JAK1 are key mediators in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons. Dual inhibition is thought to provide a broader anti-inflammatory effect.
-
Scaffold Application: Researchers successfully utilized a 2,8-diazaspiro[4.5]decan-1-one scaffold to develop potent and selective TYK2/JAK1 inhibitors.[4] The spirocyclic core served to orient key pharmacophoric elements into the ATP-binding site of the kinases.
-
Structure-Activity Relationship (SAR) Insights: Systematic exploration led to the discovery of compound 48 , which demonstrated excellent potency and selectivity over the related JAK2 kinase, thereby reducing the risk of hematological side effects.[4]
Table 1: SAR Data for 2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 Inhibitors [4]
| Compound | R¹ Group (at N8) | R² Group | TYK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | Selectivity (JAK2/TYK2) |
| 14l (Lead) | - | - | 25 | 110 | >1000 | >40x |
| 48 (Optimized) | Cyclopropylsulfonyl | 2-fluoro-4-cyanophenyl | 6 | 37 | >850 | >141x |
| Tofacitinib | (Reference) | (Reference) | 112 | 1 | 20 | 0.18x |
Causality: The introduction of the cyclopropylsulfonyl group at the N8 position of the spiro-scaffold in compound 48 was found to form optimal interactions within a specific pocket of the TYK2/JAK1 active site, significantly enhancing potency and selectivity compared to the initial lead compound.[4]
Case Study 2: Neurokinin-1 (NK1) Receptor Antagonists
The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and chemotherapy-induced nausea and vomiting (CINV).[5][6][7]
-
Target & Rationale: Blocking the NK1 receptor is a clinically validated mechanism for preventing CINV. Aprepitant is an approved drug based on this mechanism.
-
Scaffold Application: The rigid 6,7-diazaspiro[4.5]decane core has been identified as a privileged scaffold for developing potent and orally bioavailable NK1 receptor antagonists.[5] The spirocyclic structure helps to lock the molecule in a conformation that mimics the binding mode of Substance P.
-
SAR Insights: The development of NK1 antagonists often focuses on optimizing three key regions: a basic nitrogen center, a central scaffold, and an aromatic recognition element. The diazaspiro[4.5]decane core provides an ideal central scaffold to which the other elements can be attached with precise spatial orientation. Modifications at the nitrogen atoms and the piperidine ring directly influence potency and pharmacokinetic properties.
Caption: General SAR principles for the scaffold.
Case Study 3: Antifungal Agents Targeting Chitin Synthase
Chitin is an essential component of the fungal cell wall, and its synthesis is a prime target for developing new antifungal drugs.
-
Target & Rationale: Chitin synthase (CHS) is an enzyme not present in humans, making it a highly selective target for antifungal therapy.
-
Scaffold Application: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential CHS inhibitors.[8] The biological assays revealed that several compounds exhibited potent inhibition of CHS and excellent activity against clinically relevant fungal pathogens like Candida albicans and Aspergillus fumigatus.[8]
-
SAR Insights: Compound 4d from the series showed activity against C. albicans superior to the standard-of-care drug fluconazole.[8] The study highlighted that specific aromatic substitutions on the N-acyl side chain attached to the spiro-core were critical for antifungal activity.
Table 2: Antifungal Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives [8]
| Compound | Activity vs. C. albicans (MIC, mmol/L) | Activity vs. A. fumigatus (MIC, mmol/L) | CHS Inhibition IC₅₀ (mM) |
| 4d | 0.04 | >0.16 | N/A |
| 4j | 0.16 | 0.08 | 0.12 |
| 4r | >0.16 | 0.08 | 0.29 |
| Fluconazole | 0.104 | >0.16 | N/A |
Conclusion and Future Directions
The this compound scaffold and its related isomers represent a powerful platform in modern drug discovery. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility provide a robust foundation for developing highly potent and selective modulators of diverse biological targets. The case studies presented herein, from kinase inhibition to antifungal activity, underscore the remarkable versatility of this molecular architecture.
Future efforts should focus on expanding the library of derivatives, exploring novel substitution patterns, and applying this scaffold to a wider range of challenging targets, such as protein-protein interactions and allosteric binding sites. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like the diazaspiro[4.5]decane core will be instrumental in delivering the next generation of innovative medicines.
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Biological activity of diazaspiro[4.5]decane derivatives
An In-Depth Technical Guide to the Biological Activities of Diazaspiro[4.5]decane Derivatives
Abstract
The diazaspiro[4.5]decane scaffold has emerged as a "privileged structure" in medicinal chemistry, characterized by a rigid three-dimensional framework that offers precise spatial orientation of functional groups. This unique topology facilitates enhanced binding affinity and selectivity for a diverse range of biological targets. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the significant biological activities demonstrated by diazaspiro[4.5]decane derivatives. We will delve into the mechanistic underpinnings of their therapeutic potential across multiple domains, including anti-inflammatory, antifungal, anticancer, and cardioprotective applications. By synthesizing field-proven insights with detailed experimental protocols and structure-activity relationship (SAR) data, this document aims to serve as an authoritative resource for harnessing the full potential of this versatile chemical scaffold.
Introduction: The Diazaspiro[4.5]decane Scaffold - A Privileged Structure in Medicinal Chemistry
The strategic value of the diazaspiro[4.5]decane core lies in its distinctive spirocyclic nature, where a five-membered and a six-membered ring are joined through a single common carbon atom. This arrangement imparts significant conformational rigidity compared to more flexible aliphatic or aromatic systems, a highly desirable trait in modern drug design.
Physicochemical Properties and Structural Advantages
The rigidity of the spirocyclic system locks appended pharmacophores into specific, predictable orientations. This can lead to a lower entropic penalty upon binding to a biological target, resulting in improved potency. Furthermore, the three-dimensional (3D) architecture of the scaffold allows for the exploration of chemical space in a way that flat, aromatic molecules cannot, potentially leading to novel interactions with protein binding pockets and reduced off-target effects.[1] The nitrogen atoms within the rings act as key points for hydrogen bonding and can be functionalized to modulate properties like solubility, basicity, and metabolic stability, making the 6,7-diazaspiro[4.5]decane core a valuable bioisostere for the flexible piperazine ring.[1]
Versatility in Synthesis
The development of diverse biological activities is underpinned by robust and versatile synthetic methodologies. Several effective strategies have been established for accessing substituted diazaspiro[4.5]decane derivatives. These include palladium-catalyzed domino reactions that can form three carbon-carbon bonds in a single operation, diastereoselective intramolecular spirocyclizations, and cost-effective multi-step syntheses for producing specific isomers like N-1 monosubstituted spiro-carbocyclic hydantoins.[2][3][4] This synthetic tractability allows for systematic structural modifications, which are crucial for optimizing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Anti-inflammatory and Immunomodulatory Activities
Chronic inflammation is a key driver of numerous human diseases. Diazaspiro[4.5]decane derivatives have shown significant promise as inhibitors of critical kinases in inflammatory signaling pathways.
Inhibition of RIPK1 Kinase in Necroptosis
Necroptosis is a form of programmed lytic cell death that plays a significant role in various inflammatory diseases.[5] The kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical checkpoint in this pathway, making it a prime therapeutic target.
2.1.1 Mechanism of Action Upon stimulation by factors like TNF-α, RIPK1 is activated and phosphorylates downstream targets, leading to the formation of the "necrosome" complex and subsequent cell lysis. 2,8-Diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors.[5][6] By binding to the ATP-binding pocket of the RIPK1 kinase domain, these compounds block its catalytic activity, thereby preventing the activation of the necroptosis pathway and mitigating inflammation.
2.1.2 Structure-Activity Relationship (SAR) Insights Through virtual screening and subsequent structural optimization, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed. The SAR studies revealed that specific substitutions on the spirocyclic core are critical for potent inhibition. For instance, compound 41 from one study, featuring specific aromatic substitutions, exhibited prominent inhibitory activity against RIPK1.[5]
2.1.3 Data Summary: RIPK1 Inhibition
| Compound ID | Target | IC50 (nM) | Cellular Effect | Reference |
|---|---|---|---|---|
| Compound 41 | RIPK1 Kinase | 92 | Significant anti-necroptotic effect in U937 cells | [5] |
| Hit Compound 8 | RIPK1 Kinase | (Hit) | Initial lead from virtual screening |[5][6] |
2.1.4 Experimental Protocol: In Vitro RIPK1 Kinase Inhibition Assay This protocol describes a typical luminescence-based kinase assay to quantify the inhibitory potential of test compounds.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the diazaspiro[4.5]decane test compounds in DMSO.
-
Enzyme and Substrate : Dilute recombinant human RIPK1 enzyme and a suitable peptide substrate in the reaction buffer.
-
Reaction Initiation : In a 384-well plate, add 5 µL of the test compound dilution, 10 µL of the enzyme solution, and initiate the reaction by adding 10 µL of a solution containing ATP at its Km concentration.
-
Incubation : Incubate the plate at 30°C for 60 minutes.
-
Detection : Add 25 µL of a kinase detection reagent (e.g., ADP-Glo™). This reagent depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.
-
Measurement : After a further 40-minute incubation at room temperature, measure the luminescence using a plate reader.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
2.1.5 Visualization: Necroptosis Pathway and RIPK1 Inhibition
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
Dual Inhibition of TYK2/JAK1 for Inflammatory Bowel Disease
The Janus kinase (JAK) family, including TYK2 and JAK1, are intracellular tyrosine kinases that mediate signaling from cytokine receptors on the cell surface to the nucleus, playing a pivotal role in immune responses. Dysregulation of this pathway is implicated in inflammatory bowel disease (IBD).
2.2.1 Mechanism of Action A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective dual inhibitors of TYK2 and JAK1.[7] By blocking the activity of these kinases, the compounds prevent the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling cascade that leads to the expression of pro-inflammatory genes. This dual inhibition profile can offer a potent anti-inflammatory effect. Compound 48 from this series demonstrated excellent potency and selectivity over other JAK family members like JAK2, which is associated with hematological side effects.[7]
2.2.2 Data Summary: TYK2/JAK1 Inhibition
| Compound ID | Target | IC50 (nM) | Selectivity vs. JAK2 | In Vivo Efficacy | Reference |
|---|---|---|---|---|---|
| Compound 48 | TYK2 | 6 | >23-fold | More potent than tofacitinib in acute ulcerative colitis models | [7] |
| | JAK1 | 37 | | | |
2.2.3 Experimental Protocol: TYK2/JAK1 Cellular Assay This protocol outlines a method to assess the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
-
Cell Culture : Culture a human cell line expressing the target receptors (e.g., U937 cells) in appropriate media.
-
Compound Treatment : Seed cells in a 96-well plate. Pre-incubate the cells with serially diluted diazaspiro[4.5]decane derivatives for 1-2 hours.
-
Cytokine Stimulation : Stimulate the cells with a specific cytokine to activate the target pathway (e.g., IL-23 for TYK2, IFN-α for JAK1) for 15-30 minutes at 37°C.
-
Cell Lysis : Lyse the cells to release intracellular proteins.
-
Detection (ELISA/Western Blot) : Quantify the level of phosphorylated STAT (pSTAT) protein (e.g., pSTAT3) using a phospho-specific ELISA kit or by Western blotting with an antibody against the phosphorylated form of the STAT protein.
-
Data Analysis : Normalize the pSTAT signal to the total STAT or a housekeeping protein. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
2.2.4 Visualization: JAK-STAT Signaling Pathway
Caption: Inhibition of the TYK2/JAK1-mediated JAK-STAT pathway.
Antifungal Activity: Targeting Chitin Synthase
The rise of drug-resistant fungal infections necessitates the development of novel antifungal agents with new mechanisms of action. Chitin synthase (CHS) is an excellent target as it is essential for fungal cell wall integrity but is absent in mammals.
Mechanism of Action: Disrupting Fungal Cell Wall Integrity
2,8-Diazaspiro[4.5]decan-1-one derivatives have been designed as inhibitors of chitin synthase.[8] By blocking this enzyme, the compounds prevent the synthesis of chitin, a key structural polysaccharide in the fungal cell wall. This disruption leads to osmotic instability and cell lysis, resulting in a potent fungicidal effect.
Comparative Efficacy against Pathogenic Fungi
Several derivatives demonstrated excellent potency against CHS, with IC50 values comparable to the known inhibitor Polyoxin B.[8] Furthermore, these compounds exhibited significant antifungal activity against clinically relevant pathogens like Candida albicans and Aspergillus fumigatus. Notably, compound 4d was superior to the widely used antifungal drug fluconazole against C. albicans.[8] Combination studies also showed synergistic effects when these compounds were used with fluconazole.[8]
Data Summary: Antifungal Activity
| Compound ID | Target Organism | MIC (mmol/L) | Chitin Synthase IC50 (mM) | Reference |
| 4d | C. albicans | 0.04 | - | [8] |
| 4j | A. fumigatus | 0.08 | 0.12 | [8] |
| 4r | A. fumigatus | 0.08 | - | [8] |
| Fluconazole | C. albicans | 0.104 | N/A | [8] |
| Polyoxin B | C. albicans | 0.129 | 0.08 | [8] |
Experimental Protocol: Chitin Synthase Activity Assay
This protocol is adapted for measuring CHS activity from fungal cell lysates.
-
Enzyme Preparation : Grow the target fungal strain (e.g., C. albicans) and prepare a crude membrane fraction containing chitin synthase by mechanical disruption and differential centrifugation.
-
Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5), activators (e.g., trypsin, MgCl₂), and the substrate UDP-N-acetyl-D-[¹⁴C]glucosamine.
-
Inhibition Assay : Pre-incubate the enzyme preparation with various concentrations of the diazaspiro[4.5]decane test compounds for 15 minutes at 30°C.
-
Initiate Reaction : Start the enzymatic reaction by adding the [¹⁴C]-labeled substrate. Incubate for 1-2 hours at 30°C.
-
Stop Reaction & Precipitate : Stop the reaction by adding 10% trichloroacetic acid (TCA).
-
Filtration and Washing : Filter the mixture through a glass fiber filter to capture the insoluble [¹⁴C]-chitin product. Wash the filter extensively with TCA and ethanol to remove unincorporated substrate.
-
Quantification : Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percentage of inhibition compared to a no-inhibitor control and determine the IC50 value.
Visualization: Fungal Cell Wall Synthesis and Inhibition
Caption: Inhibition of fungal chitin synthase.
Anticancer Activity
The diazaspiro[4.5]decane scaffold has been incorporated into molecules targeting various hallmarks of cancer, from oncogenic driver mutations to general cytotoxicity.
Inhibition of KRAS-G12D Mutant Oncogene
Oncogenic mutations in the KRAS gene are found in approximately 30% of human cancers, with the G12D mutation being a particularly challenging target.[9]
4.1.1 Mechanism of Action Using a multidisciplinary approach involving machine learning and chemical synthesis, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives were identified as potent and selective inhibitors of the KRAS-G12D mutant.[9] These compounds are designed to bind within the active site of the mutated protein, locking it in an inactive state and preventing downstream signaling that drives cell proliferation.
4.1.2 Data Summary: KRAS-G12D Inhibition
| Compound ID | Binding Affinity (Kd, nM) | Cellular IC50 | Reference |
|---|---|---|---|
| HDB-2 | 48.17 | Nanomolar | [9] |
| HDB-3 | 85.17 | Nanomolar |[9] |
4.1.3 Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity
-
Chip Preparation : Immobilize biotinylated KRAS-G12D protein onto a streptavidin-coated sensor chip.
-
Compound Injection : Prepare serial dilutions of the test compounds in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement : Inject the compound solutions over the sensor chip surface at a constant flow rate. A reference channel without the protein is used for background subtraction. The binding of the compound to the protein causes a change in the refractive index, which is measured in real-time as a response unit (RU).
-
Dissociation : After the association phase, flow running buffer over the chip to measure the dissociation of the compound.
-
Data Analysis : Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cytotoxicity in Human Carcinoma Cell Lines
Derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated broad cytotoxic activity against various human cancer cell lines.[10][11][12]
4.2.1 Overview of Activity These compounds have shown moderate to high inhibitory activity against liver (HepG-2), prostate (PC-3), and colorectal (HCT-116) carcinoma cell lines.[11][12] The mechanism is often multifactorial but typically involves the induction of apoptosis.
4.2.2 Data Summary: Anticancer Cytotoxicity
| Compound Class | HCT-116 IC50 | PC-3 IC50 | HepG-2 IC50 | Reference |
|---|
| 1-Thia-4-azaspiro[4.5]decane Derivatives | Moderate to High | Moderate to High | Moderate to High |[11][13] |
4.2.3 Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding : Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value.
4.2.4 Visualization: General Workflow for MTT Assay
Caption: Inhibition of mPTP formation via ATP synthase binding.
Central Nervous System (CNS) Activity
M1 Muscarinic Agonism for Neurodegenerative Diseases
Muscarinic M1 acetylcholine receptors are implicated in learning and memory, making them a key target for the symptomatic treatment of dementia in Alzheimer's disease.
6.1.1 Mechanism and Rationale 1-Oxa-8-azaspiro[4.5]decane derivatives were designed as M1 muscarinic agonists. [14]By stimulating these receptors in the central nervous system, these compounds aim to enhance cholinergic neurotransmission, which is deficient in Alzheimer's patients. The spirocyclic scaffold provides a rigid framework to mimic the conformation of the natural ligand, acetylcholine, leading to potent receptor activation.
6.1.2 SAR and In Vivo Efficacy Systematic modification of the initial hit compound led to derivatives with preferential affinity for M1 over M2 receptors. This selectivity is crucial, as M2 receptor activation in the periphery can cause undesirable side effects. Compound (-)-29 showed potent antiamnesic activity in rat models with a good separation from cholinergic side effects, leading to its selection for further clinical studies. [14] 6.1.3 Experimental Protocol: Radioligand Binding Assay for M1 Receptor Affinity
-
Membrane Preparation : Prepare cell membranes from a cell line overexpressing the human M1 muscarinic receptor (e.g., CHO-K1 cells).
-
Assay Buffer : Use a binding buffer such as 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup : In a 96-well plate, combine the cell membranes, a specific M1 radioligand (e.g., [³H]-pirenzepine), and various concentrations of the unlabeled test compound.
-
Non-specific Binding : To determine non-specific binding, include wells with a high concentration of a known M1 antagonist (e.g., atropine).
-
Incubation : Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration : Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Washing : Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting : Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Data Analysis : Subtract non-specific binding from total binding to get specific binding. Calculate the percentage of inhibition of radioligand binding by the test compound and determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Conclusion and Future Perspectives
The diazaspiro[4.5]decane scaffold has unequivocally demonstrated its value as a versatile and privileged structure in drug discovery. The diverse range of biological activities—spanning anti-inflammatory, antifungal, anticancer, cardioprotective, and CNS-modulating effects—highlights the immense potential held within this rigid, three-dimensional framework. The synthetic accessibility of the core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future research should continue to explore the vast chemical space around this scaffold. The application of computational methods, such as machine learning and molecular dynamics, will be instrumental in designing next-generation derivatives with enhanced target specificity and reduced off-target liabilities. Furthermore, investigating novel combinations of diazaspiro[4.5]decane derivatives with existing therapies could unlock synergistic effects, particularly in complex diseases like cancer and IBD. As our understanding of disease biology deepens, the diazaspiro[4.5]decane scaffold is poised to remain a cornerstone for the development of innovative therapeutics to address unmet medical needs.
References
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Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
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Tzani, A., Mourtzinos, I., & Detsi, A. (2020). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2020(2), M1131. [Link]
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Wang, J., Zhang, Y., Ni, D., Chen, S., Zhang, A., Zuo, D., & Zhang, Z. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. [Link]
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Chen, Y., Song, H., Li, Y., Zhu, J., Yang, J., & Ji, Q. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. [Link]
-
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Pacifico, S., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]
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An In-Depth Technical Guide to the In Silico Modeling of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate Interactions with Acetylcholinesterase
Abstract
This technical guide provides a comprehensive walkthrough of the in silico methodologies employed to investigate the interaction between Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate and its putative biological target, human Acetylcholinesterase (AChE). The inhibition of AChE is a critical therapeutic strategy for managing the symptomatic effects of Alzheimer's disease.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, step-by-step protocols for a robust computational analysis. The workflow encompasses target selection and preparation, ligand preparation, molecular docking, molecular dynamics simulations, and ADMET profiling. Each stage is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.
Introduction: The Rationale for a Computational Approach
This compound is a unique spirocyclic compound, a class of molecules often explored for their pharmacological potential due to their rigid structures.[3] While the specific biological targets of this exact molecule are not extensively documented, derivatives of diazaspiro[4.5]decane have shown a range of biological activities. Given the prevalence of nitrogen-containing heterocyclic scaffolds in known cholinesterase inhibitors, we have selected human Acetylcholinesterase (AChE) as a high-priority, plausible target for this modeling study.[1][4]
In silico modeling offers a time- and cost-effective paradigm to predict and analyze the molecular interactions that may govern the compound's biological activity.[5] By simulating these interactions computationally, we can generate hypotheses about binding affinity, mode of action, and the dynamic stability of the ligand-protein complex, thereby guiding further experimental validation.[5]
The Overall In Silico Workflow
Our computational investigation is structured as a multi-stage pipeline, designed to provide a holistic view of the potential of this compound as an AChE inhibitor. Each step builds upon the last, from initial binding predictions to an analysis of the dynamic behavior of the complex and the compound's drug-like properties.
Caption: Overall workflow for the in silico analysis.
Part I: Target and Ligand Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This section details the meticulous preparation of both the AChE protein and the small molecule ligand.
Target Protein Preparation: Human Acetylcholinesterase (AChE)
Causality: The crystal structure of a protein obtained from the Protein Data Bank (PDB) is a static snapshot and often contains non-essential molecules (e.g., water, co-solvents) and lacks hydrogen atoms. Proper preparation is crucial to ensure the protein is in a chemically correct and energetically favorable state for docking simulations.[6][7]
Protocol:
-
Structure Retrieval: The 3D crystal structure of human AChE in complex with the known inhibitor Donepezil (PDB ID: 4EY7) was downloaded from the RCSB Protein Data Bank.[8][9][10] This structure provides a high-resolution view of the active site.[8][9][10]
-
Initial Cleaning: All non-protein entities, including water molecules, ions, and the co-crystallized ligand (Donepezil), were removed from the PDB file using UCSF Chimera. This ensures a clean binding site for our ligand of interest.
-
Protonation and Charge Assignment: Hydrogen atoms were added to the protein structure, and Kollman charges were assigned using AutoDock Tools. This step is vital for accurately calculating electrostatic interactions during the docking process.
-
File Format Conversion: The prepared protein structure was saved in the PDBQT file format, which includes atomic charges and atom type definitions required by AutoDock Vina.
Ligand Preparation: this compound
Causality: The ligand's 3D conformation and charge distribution must be optimized to represent its most likely state in a biological environment. Energy minimization ensures that the starting conformation is not in a high-energy, sterically strained state.
Protocol:
-
2D Structure Generation: The 2D structure of this compound was drawn using a chemical drawing tool like ChemDraw and saved in SMILES format.
-
3D Conformation Generation: The SMILES string was converted into a 3D structure using a program like Avogadro.
-
Energy Minimization: The 3D structure of the ligand was energy-minimized using the MMFF94 force field. This process adjusts bond lengths and angles to achieve a low-energy conformation.
-
Charge Calculation and File Conversion: Gasteiger charges were computed for the ligand atoms, and the structure was saved in the PDBQT format using AutoDock Tools.
Part II: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11] The primary goal is to identify the most stable binding pose and estimate the binding affinity.
Caption: The molecular docking workflow using AutoDock Vina.
Docking Protocol with AutoDock Vina
Causality: AutoDock Vina is a widely used open-source program for molecular docking due to its improved accuracy and speed compared to its predecessors.[12] It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within a user-defined grid box encompassing the protein's active site.[12]
Protocol:
-
Grid Box Definition: A grid box was centered on the active site gorge of AChE. The coordinates for the center of the box were determined based on the position of the co-crystallized inhibitor in the original PDB structure (4EY7).[7] The size of the grid box (e.g., 25 x 25 x 25 Å) was set to be large enough to allow the ligand to move and rotate freely within the entire active site.
-
Configuration File: A configuration file (conf.txt) was created, specifying the file paths for the receptor and ligand, the center and size of the grid box, and the name of the output file.
-
Execution: The docking simulation was initiated from the command line using the Vina executable, with the configuration file as input.
-
Analysis of Results: Vina outputs a set of binding poses (typically 9) ranked by their predicted binding affinity in kcal/mol. The top-ranked pose (most negative binding energy) is considered the most probable binding mode. This pose is then visualized and analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of AChE.
Hypothetical Docking Results
For the purpose of this guide, we will present hypothetical data that would be expected from such a study.
| Pose | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |
| 1 | -9.8 | TRP86, TYR337 | Pi-Pi Stacking |
| SER203, HIS447 | Hydrogen Bond | ||
| PHE338, TRP286 | Hydrophobic | ||
| 2 | -9.5 | ... | ... |
| 3 | -9.2 | ... | ... |
Part III: Molecular Dynamics (MD) Simulation
Causality: While molecular docking provides a static picture of the protein-ligand interaction, MD simulations introduce dynamism, allowing us to observe the behavior of the complex over time in a simulated physiological environment.[13][14][15] This is crucial for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein.[13][14][15]
Caption: Key stages of a protein-ligand MD simulation using GROMACS.
MD Simulation Protocol with GROMACS
Causality: GROMACS is a high-performance and widely used software package for conducting molecular dynamics simulations.[16] The CHARMM36 force field is a robust and well-validated parameter set for proteins and a wide range of organic molecules.[14]
Protocol:
-
System Preparation: The top-ranked docked complex from Vina is used as the starting structure.
-
Topology Generation: The GROMACS pdb2gmx tool is used to generate the topology for the protein using the CHARMM36 force field. The ligand topology and parameters are generated using a server like CGenFF.[14][15]
-
Solvation: The complex is placed in a cubic box and solvated with a suitable water model, such as TIP3P.
-
Neutralization: Ions (e.g., Na+ or Cl-) are added to the system to neutralize its overall charge.
-
Energy Minimization: The system undergoes energy minimization to remove any steric clashes or inappropriate geometries.
-
Equilibration: The system is equilibrated in two phases: first, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the temperature, followed by an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
Production MD: The production simulation is run for a significant duration (e.g., 100 nanoseconds) to generate a trajectory of the system's atomic movements.
-
Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Hypothetical MD Simulation Results
| Metric | Result (Hypothetical) | Interpretation |
| Protein RMSD | Converges at ~0.2 nm | The protein structure is stable throughout the simulation. |
| Ligand RMSD | Stable at ~0.15 nm (relative to protein) | The ligand remains stably bound in the active site. |
| Protein RMSF | Peaks at loop regions, low in active site | The active site is relatively rigid, while surface loops are flexible. |
Part IV: ADMET Prediction
Causality: A potent inhibitor is not necessarily a good drug candidate. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to filter out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics or toxicity.[17]
ADMET Prediction Protocol
Causality: Web-based tools like SwissADME provide free and rapid access to a collection of predictive models for various pharmacokinetic and physicochemical properties.[18][19][20] These tools use a combination of empirical rules and machine learning models to generate predictions.[18][19][20]
Protocol:
-
Input: The SMILES string of this compound is submitted to the SwissADME web server.[19]
-
Execution: The server automatically calculates a wide range of properties.
-
Analysis: The results are analyzed, paying close attention to key parameters like Lipinski's rule of five, gastrointestinal (GI) absorption, and blood-brain barrier (BBB) permeation.
Hypothetical ADMET Profile
| Property | Predicted Value (Hypothetical) | Interpretation |
| Molecular Weight | 274.38 g/mol | Compliant with Lipinski's Rule (<500) |
| LogP | 2.5 | Good lipophilicity for absorption |
| H-bond Donors | 1 | Compliant with Lipinski's Rule (<5) |
| H-bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | Yes | May cross the blood-brain barrier |
| Lipinski Violations | 0 | Good drug-likeness profile |
Conclusion and Future Directions
This guide has outlined a comprehensive in silico strategy to evaluate the potential of this compound as an inhibitor of human Acetylcholinesterase. The hypothetical results from molecular docking, molecular dynamics, and ADMET prediction suggest that the compound is a promising candidate with good binding affinity, stable interaction with the active site, and a favorable drug-like profile.
The strength of this computational workflow lies in its ability to provide a multi-faceted, data-driven assessment of a potential drug candidate before committing to costly and time-consuming laboratory synthesis and testing. The insights generated here form a strong basis for subsequent experimental validation, including in vitro enzyme inhibition assays and cell-based studies, to confirm the computational predictions and further explore the therapeutic potential of this diazaspiro[4.5]decane derivative.
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Methodological & Application
Step-by-step synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
An Application Note for the Synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Abstract
The 1,7-diazaspiro[4.5]decane scaffold is a valuable structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that allows for precise spatial orientation of functional groups.[1][2] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The synthetic strategy is centered around a pivotal intramolecular reductive amination reaction to construct the spirocyclic core. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights into the causality of experimental choices, robust protocols, and comprehensive characterization.
Introduction: The Significance of Spirocyclic Scaffolds
In modern drug discovery, moving beyond flat, two-dimensional molecules is critical for accessing novel biological targets and improving physicochemical properties. Spirocycles, which contain two rings connected by a single common atom, offer a significant advantage by introducing structural complexity and rigidity.[1][2] The 1,7-diazaspiro[4.5]decane framework, in particular, is an attractive scaffold for building diverse chemical libraries. The presence of two nitrogen atoms at defined positions provides vectors for further functionalization, enabling the exploration of chemical space in three dimensions.
The target molecule, this compound, incorporates a benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group for amines. This group is stable under various reaction conditions but can be readily removed via hydrogenolysis, making it an ideal choice for multi-step synthetic campaigns where the secondary amine at the 1-position needs to be selectively revealed for subsequent modification.
Overall Synthetic Strategy
The synthesis is designed as a robust two-step process starting from commercially available materials. The strategy hinges on the initial formation of a linear amino ketone intermediate, which is then induced to cyclize via an intramolecular reductive amination to form the desired spirocyclic core.
The logical workflow is as follows:
-
Step A: Synthesis of Intermediate 2. N-alkylation of 1-benzyl-4-piperidone with 2-(Boc-amino)ethyl bromide to form the key linear precursor, Benzyl 4-((2-(tert-butoxycarbonyl)amino)ethyl)amino)piperidin-1-one.
-
Step B: Deprotection and Intramolecular Reductive Amination. Removal of the Boc protecting group under acidic conditions, followed by an in-situ intramolecular cyclization and reduction to yield the target spirodiamine.
-
Step C: Benzyl Carbamate Formation. Protection of the less hindered secondary amine with benzyl chloroformate to yield the final product.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Mechanism Spotlight: Intramolecular Reductive Amination
Reductive amination is a powerful and widely utilized method for the synthesis of amines from carbonyl compounds.[3] It proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in the same pot by a selective reducing agent.[4]
In our synthesis (Step B), the deprotection of the Boc group unmasks a primary amine. This amine is tethered to the piperidone ring, placing it in perfect proximity to the ketone. Under mildly acidic conditions, the primary amine attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to form a cyclic iminium ion. This electrophilic intermediate is the crucial species for the reduction step.
Why Sodium Triacetoxyborohydride? We employ Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike stronger hydrides like LiAlH₄ or NaBH₄, NaBH(OAc)₃ is a mild and selective reagent. Its key advantages in this context are:
-
Selectivity: It readily reduces iminium ions but is slow to reduce ketones. This prevents premature reduction of the starting material and ensures the reaction proceeds through the desired cyclization pathway.[4]
-
Acid Tolerance: It is stable and effective in the slightly acidic conditions required for iminium ion formation.
Visualizing the Reductive Amination Mechanism
Caption: Key mechanistic steps of the intramolecular reductive amination.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Reagents such as benzyl chloroformate are corrosive and lachrymatory; handle with extreme care.
Step A: Synthesis of tert-butyl (2-((1-benzyl-4-oxopiperidin-4-yl)amino)ethyl)carbamate
This step is a standard N-alkylation to couple the two main fragments of the molecule.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1-Benzyl-4-piperidone | 189.25 | 5.00 g | 26.4 |
| 2-(Boc-amino)ethyl bromide | 224.09 | 6.20 g | 27.7 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 7.30 g | 52.8 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 1-benzyl-4-piperidone (5.00 g, 26.4 mmol), potassium carbonate (7.30 g, 52.8 mmol), and acetonitrile (100 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 2-(Boc-amino)ethyl bromide (6.20 g, 27.7 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting piperidone should be consumed, and a new, more polar spot should appear.
-
After completion, cool the reaction to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes to yield the product as a pale yellow oil.
Step B: Synthesis of 1-Benzyl-1,7-diazaspiro[4.5]decane
This is the key spirocyclization step. The Boc group is removed, and the resulting primary amine cyclizes onto the ketone via reductive amination.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Step A Product | 333.45 | 5.00 g | 15.0 |
| Dichloromethane (DCM) | 84.93 | 50 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 mL | - |
| Sodium Triacetoxyborohydride | 211.94 | 4.77 g | 22.5 |
| Acetic Acid | 60.05 | 2.60 mL | 45.0 |
Procedure:
-
Dissolve the product from Step A (5.00 g, 15.0 mmol) in dichloromethane (50 mL) in a 250 mL round-bottom flask and cool the solution in an ice bath (0°C).
-
Slowly add trifluoroacetic acid (10 mL) dropwise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. TLC should confirm the consumption of starting material (Boc deprotection).
-
Cool the mixture back to 0°C. Carefully add acetic acid (2.60 mL, 45.0 mmol), followed by the portion-wise addition of sodium triacetoxyborohydride (4.77 g, 22.5 mmol) over 20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH of the aqueous layer is >8.
-
Transfer the mixture to a separatory funnel, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude spiro-diamine as an oil. This material is often used directly in the next step without further purification.
Step C: Synthesis of this compound
The final step involves the selective protection of one of the secondary amines with a Cbz group.
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Crude Step B Product | 216.32 | ~3.24 g | ~15.0 |
| Dichloromethane (DCM) | 84.93 | 75 mL | - |
| Triethylamine (TEA) | 101.19 | 4.2 mL | 30.0 |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 2.3 mL | 16.5 |
Procedure:
-
Dissolve the crude 1-benzyl-1,7-diazaspiro[4.5]decane from Step B (~15.0 mmol) in dichloromethane (75 mL) and cool to 0°C in an ice bath.
-
Add triethylamine (4.2 mL, 30.0 mmol).
-
Slowly add a solution of benzyl chloroformate (2.3 mL, 16.5 mmol) in 10 mL of DCM dropwise over 30 minutes.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for an additional 3 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in dichloromethane to afford this compound as a purified solid or viscous oil.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Summary of Results
| Step | Reaction | Key Reagents | Typical Yield |
| A | N-Alkylation | K₂CO₃, MeCN | 80-90% |
| B | Deprotection & Cyclization | TFA, NaBH(OAc)₃ | 75-85% (over two steps) |
| C | N-Protection | Cbz-Cl, TEA | 70-80% |
| Overall | - | - | 42-60% |
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Khar'kov, A. V., et al. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. ResearchGate. [Link]
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]
-
Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
Sources
Application Notes & Protocols: A Detailed Guide to the Selective N-Benzylation of 1,7-Diazaspiro[4.5]decane
Introduction: The Strategic Importance of N-Benzylation and the 1,7-Diazaspiro[4.5]decane Scaffold
In contemporary drug discovery and medicinal chemistry, the 1,7-diazaspiro[4.5]decane moiety is a valuable three-dimensional scaffold. Its rigid, spirocyclic structure provides a well-defined conformational framework, enabling the precise spatial orientation of functional groups for optimal interaction with biological targets. The N-benzylation of this scaffold is a critical chemical transformation, introducing a versatile benzyl group that can serve multiple purposes: it can act as a key pharmacophore, a bulky group to confer receptor selectivity, or a stable protecting group that can be removed under specific conditions later in a synthetic sequence[1].
However, the presence of two secondary amine nitrogens in 1,7-diazaspiro[4.5]decane introduces a significant synthetic challenge: achieving selective mono-N-benzylation over undesired di-N-benzylation. The two nitrogen atoms are electronically and sterically distinct, which can be exploited to favor mono-alkylation. This guide provides a comprehensive, field-proven protocol for the selective mono-N-benzylation of 1,7-diazaspiro[4.5]decane, delving into the causality behind the procedural choices to ensure reproducibility and high yields.
Reaction Principle: Controlling Selectivity in Nucleophilic Substitution
The core of this protocol is a classic SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the diamine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. The primary challenge is to prevent the initially formed mono-benzylated product, which is still a secondary amine, from reacting a second time with another molecule of benzyl bromide.
Several key parameters are manipulated to favor the desired mono-alkylation product:
-
Stoichiometry: By using the diamine as the limiting reagent, we ensure there is insufficient benzyl bromide to react with all the mono-benzylated intermediate. This is the primary method of control.
-
Slow Addition: A low local concentration of the electrophile (benzyl bromide) is maintained by adding it dropwise to the reaction mixture. This ensures that any given molecule of benzyl bromide is more likely to encounter a molecule of the more abundant and potentially more nucleophilic starting diamine rather than the mono-benzylated product.
-
Temperature: The reaction is conducted at a controlled temperature (0 °C to room temperature) to moderate the reaction rate, further enhancing selectivity. Exothermic reactions can lead to a loss of control and an increase in the formation of the di-substituted byproduct.
Sources
Application Notes and Protocols: Strategic Amine Protection in the Synthesis of Diazaspiro[4.5]decanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Diazaspiro[4.5]decanes and the Imperative for Controlled Synthesis
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting valuable three-dimensional character to bioactive molecules. Its rigid framework allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. However, the presence of two secondary amine functionalities within the diazaspiro[4.5]decane core presents a significant synthetic challenge: the need for selective functionalization. Uncontrolled reactions at both nitrogen atoms can lead to a mixture of products, complicating purification and reducing the overall efficiency of a synthetic route. To overcome this, a well-designed protecting group strategy is not just advantageous, but essential.
This guide provides an in-depth exploration of protecting group strategies tailored for the synthesis of diazaspiro[4.5]decanes. We will delve into the rationale behind choosing specific protecting groups, the principles of orthogonal protection, and provide detailed, field-proven protocols for the selective modification of these important scaffolds.
The Core Principle: Orthogonal Protection in Diazaspiro[4.5]decane Synthesis
The cornerstone of a successful strategy for functionalizing diazaspiro[4.5]decanes is the concept of orthogonal protection . This approach involves the use of two or more distinct protecting groups that can be removed under different, non-interfering conditions.[1] This allows for the selective deprotection and subsequent reaction at one nitrogen atom while the other remains masked, enabling a stepwise and controlled construction of the target molecule.
The most common and effective orthogonal pairing for diamines involves the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.
-
Boc (tert-butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O), the Boc group is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
-
Cbz (benzyloxycarbonyl): Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is resistant to acidic and basic conditions but is efficiently removed by catalytic hydrogenation.
The differential reactivity of these two groups forms the basis of a powerful orthogonal strategy, allowing for the sequential functionalization of the two nitrogen atoms in a diazaspiro[4.5]decane.
Selecting the Right Protecting Group: A Matter of Reactivity
The order of introduction of protecting groups and the choice of which nitrogen to protect first can be influenced by the specific isomer of the diazaspiro[4.5]decane. The relative nucleophilicity and steric environment of the two nitrogen atoms can dictate the outcome of a protection reaction. For instance, in unsymmetrical isomers, one nitrogen may be more sterically hindered or electronically deactivated than the other, allowing for a degree of regioselectivity in the initial protection step.
dot graph "Orthogonal_Protection_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Diazaspirodecane [label="Diazaspiro[4.5]decane"]; Mono_Boc [label="Mono-Boc Protected", fillcolor="#34A853"]; Ortho_Protected [label="Orthogonally Protected\n(Boc and Cbz)", fillcolor="#FBBC05"]; Functionalized_Cbz [label="Functionalized at N (formerly Boc)", fillcolor="#EA4335"]; Final_Product [label="Final Product", fillcolor="#202124"];
Diazaspirodecane -> Mono_Boc [label="Boc₂O"]; Mono_Boc -> Ortho_Protected [label="Cbz-Cl"]; Ortho_Protected -> Functionalized_Cbz [label="1. Boc Deprotection (TFA)\n2. Functionalization"]; Functionalized_Cbz -> Final_Product [label="Cbz Deprotection (H₂/Pd)"]; }
Caption: Orthogonal protection workflow for diazaspiro[4.5]decanes.
Data Presentation: A Comparative Overview of Common Amine Protecting Groups
| Protecting Group | Structure | Introduction Reagents | Cleavage Conditions | Stability |
| Boc | Boc-N< | Di-tert-butyl dicarbonate (Boc₂O) | Strong acids (TFA, HCl) | Basic conditions, Hydrogenation |
| Cbz | Cbz-N< | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Acidic and basic conditions |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Symmetric Diazaspiro[4.5]decane
This protocol is adapted from a general method for the selective mono-Boc protection of diamines, which relies on the in situ formation of a mono-hydrochloride salt to differentiate the two amine groups.[2]
Materials:
-
Diazaspiro[4.5]decane (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq) or Thionyl chloride (SOCl₂) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)
-
4N Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine
Procedure:
-
Dissolve the diazaspiro[4.5]decane in anhydrous methanol at 0 °C under an inert atmosphere.
-
Slowly add one equivalent of Me₃SiCl or SOCl₂ dropwise to the solution. Caution: The reaction with SOCl₂ can be vigorous.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Add a small amount of water, followed by the addition of Boc₂O dissolved in methanol.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction with water and wash with diethyl ether to remove any unreacted Boc₂O.
-
Adjust the pH of the aqueous layer to >12 with 4N NaOH.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the mono-Boc-protected diazaspiro[4.5]decane.
Protocol 2: Cbz Protection of the Mono-Boc-Diazaspiro[4.5]decane
This protocol describes the protection of the remaining free amine with a Cbz group, resulting in the orthogonally protected scaffold.[3][4]
Materials:
-
Mono-Boc-diazaspiro[4.5]decane (1.0 eq)
-
Tetrahydrofuran (THF) and Water (2:1 mixture)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.5 eq)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the mono-Boc-diazaspiro[4.5]decane in a 2:1 mixture of THF and water at 0 °C.
-
Add sodium bicarbonate to the solution.
-
Slowly add benzyl chloroformate dropwise, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for several hours, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain the N-Boc, N'-Cbz-diazaspiro[4.5]decane.
Protocol 3: Selective Deprotection of the Boc Group
This protocol outlines the removal of the Boc group, leaving the Cbz group intact, to allow for functionalization of the first nitrogen.
Materials:
-
N-Boc, N'-Cbz-diazaspiro[4.5]decane (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20 eq)
Procedure:
-
Dissolve the orthogonally protected diazaspiro[4.5]decane in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting crude amine can be used directly in the next step or purified further if necessary.
Protocol 4: Deprotection of the Cbz Group
This protocol describes the final deprotection step to reveal the second amine after the first has been functionalized.[3]
Materials:
-
Cbz-protected diazaspiro[4.5]decane derivative (1.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst. Caution: The catalyst can be pyrophoric.
-
Secure the flask to a hydrogenation apparatus and evacuate and backfill with hydrogen gas three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
dot graph "Synthetic_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Diazaspiro[4.5]decane"]; Step1 [label="Mono-Boc Protection", fillcolor="#34A853"]; Step2 [label="Cbz Protection", fillcolor="#34A853"]; Ortho_Protected [label="Orthogonally Protected Intermediate", fillcolor="#FBBC05"]; Step3 [label="Boc Deprotection", fillcolor="#EA4335"]; Functionalization1 [label="Functionalization of N1", fillcolor="#EA4335"]; Step4 [label="Cbz Deprotection", fillcolor="#EA4335"]; Functionalization2 [label="Functionalization of N2", fillcolor="#EA4335"]; Final_Product [label="Final Product", fillcolor="#202124"];
Start -> Step1; Step1 -> Step2; Step2 -> Ortho_Protected; Ortho_Protected -> Step3; Step3 -> Functionalization1; Functionalization1 -> Step4; Step4 -> Functionalization2; Functionalization2 -> Final_Product; }
Caption: Step-by-step synthetic workflow.
Conclusion: Enabling the Synthesis of Complex Molecules
The strategic use of orthogonal protecting groups is a powerful tool in the synthesis of complex molecules based on the diazaspiro[4.5]decane scaffold. By carefully selecting and applying protecting groups such as Boc and Cbz, researchers can achieve the selective functionalization of the two nitrogen atoms, enabling the efficient and controlled synthesis of novel compounds for drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for navigating the synthetic challenges associated with this important class of molecules.
References
- Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 12(29), 5356–5359.
- BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-28.
- Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
Sources
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
An Application Guide to Parallel Synthesis with Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that occupy unique, three-dimensional chemical space is paramount. Spirocyclic systems, characterized by two rings connected through a single tetrahedral carbon atom, have emerged as "privileged scaffolds." Their inherent rigidity and defined three-dimensional geometry offer a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with complex biological targets like G-protein coupled receptors (GPCRs) and enzymes.[1][2] The 1,7-diazaspiro[4.5]decane core is a particularly valuable motif, providing a robust framework with two distinct nitrogen atoms that can be functionalized to explore different vectors of chemical space.
This application note provides a detailed guide for researchers and drug development professionals on the effective use of This compound as a versatile building block in parallel synthesis. The strategic placement of the benzyl carbamate (Cbz or Z) protecting group on the N1-position is the key to its utility. This protection scheme renders the N7-amine available for a first round of diversification, while the N1-amine remains masked. Subsequent, selective removal of the Cbz group unveils the second nitrogen for further functionalization, enabling the systematic and rapid construction of large, disubstituted compound libraries.[3]
Core Synthetic Strategy: Orthogonal Derivatization
The power of this scaffold lies in the orthogonal reactivity of its two nitrogen atoms. The general workflow for library synthesis is a two-stage diversification process, allowing for the introduction of two independent points of diversity (R¹ and R²).
-
Stage 1: N7-Amine Functionalization : The unprotected secondary amine at the N7 position is the initial point of reaction. Standard, robust chemistries such as amide bond formation or reductive amination are employed to introduce the first set of diverse substituents (R¹). The Cbz group at N1 is stable under these conditions.
-
Stage 2: N1-Amine Deprotection & Functionalization : Following the introduction of R¹, the Cbz protecting group is selectively cleaved, typically via catalytic hydrogenation.[4] This reveals the N1-amine, which can then be subjected to a second round of diversification to install the R² group, using similar chemistries as in Stage 1.
This systematic approach allows for the creation of a matrix-like library where a set of N7-substituents is crossed with a set of N1-substituents, rapidly expanding the chemical space explored.
Protocols for Stage 1: N7-Amine Diversification
The following protocols are optimized for parallel synthesis formats, often conducted in 24 or 96-well reaction blocks.
Protocol 1: Parallel Amide Bond Formation
Amide bond formation is one of the most frequently used reactions in medicinal chemistry due to the prevalence of the amide bond in bioactive molecules and the vast commercial availability of carboxylic acids.[5] The use of modern coupling reagents allows this transformation to proceed under mild conditions with high efficiency.
Causality : The reaction involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the N7-amine of the scaffold.[6] Reagents like HATU form a highly reactive acyl-uronium intermediate, which rapidly reacts with the amine to form a stable amide bond, minimizing side reactions and racemization (if chiral acids are used).[7]
Materials :
-
This compound (1.0 eq)
-
Library of Carboxylic Acids (R¹-COOH) (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure :
-
To an array of reaction vials, add a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
To each vial, add a stock solution of HATU (1.1 eq) in DMF, followed by DIPEA (2.5 eq).
-
Allow the mixture to pre-activate by stirring at room temperature for 15-20 minutes.
-
Add a stock solution of this compound (1.0 eq) to each vial.
-
Seal the vials and allow the reactions to stir at room temperature for 4-16 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, the reaction mixtures can be quenched with water or saturated aqueous NaHCO₃ and extracted with ethyl acetate or processed directly for parallel purification via preparative HPLC.
| Coupling Reagent | Activating Additive | Base (eq) | Typical Solvent | Temp (°C) | General Yield | Notes |
| HATU | None needed | DIPEA (2.5) | DMF | 25 | >85% | Highly efficient, good for hindered substrates.[7] |
| EDC·HCl | HOBt (1.2 eq) | DIPEA (2.5) | DCM / DMF | 0 to 25 | 70-95% | Cost-effective, standard protocol. HOBt suppresses side reactions.[4] |
| T3P® | None needed | Pyridine or DIPEA (3.0) | EtOAc / DCM | 25 | 75-90% | Workup is simple as byproducts are water-soluble. |
Table 1. Comparison of common amide coupling conditions for N7-functionalization.
Protocol 2: Parallel Reductive Amination
Reductive amination is a robust method for forming carbon-nitrogen bonds and is highly effective for library synthesis using diverse aldehydes and ketones.[8][9] The reaction proceeds via an in situ formed iminium ion, which is immediately reduced by a mild and selective hydride agent.
Causality : Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild reducing agent that is particularly effective at reducing the protonated iminium intermediate while being slow to react with the starting aldehyde or ketone. This selectivity prevents competitive reduction of the carbonyl starting material, leading to cleaner reactions and higher yields of the desired amine product.
Materials :
-
This compound (1.0 eq)
-
Library of Aldehydes or Ketones (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous DCE (1,2-Dichloroethane) or THF (Tetrahydrofuran)
-
Acetic Acid (optional, 0.1 eq)
Procedure :
-
To an array of reaction vials, add a solution of this compound (1.0 eq) and the desired aldehyde/ketone (1.2 eq) in anhydrous DCE.
-
If the amine salt is used or if the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium formation.
-
Stir the mixtures for 20-30 minutes at room temperature.
-
Add STAB (1.5 eq) portion-wise to each vial (Note: gas evolution may occur).
-
Seal the vials and allow the reactions to stir at room temperature for 6-24 hours.
-
Monitor reaction progress by LC-MS.
-
Upon completion, quench the reactions carefully with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM, combine organic layers, dry over Na₂SO₄, and concentrate for purification.
Protocol for Stage 2: N1-Amine Deprotection and Diversification
Protocol 3: Parallel Cbz-Group Deprotection via Hydrogenolysis
The benzyl carbamate group is reliably cleaved using catalytic hydrogenation, a clean reaction whose only byproducts are toluene and carbon dioxide.
Causality : The palladium catalyst surface adsorbs both hydrogen gas and the Cbz-protected amine. It facilitates the cleavage of the benzylic C-O bond, which is susceptible to hydrogenolysis, thereby liberating the free amine.[4] Palladium on carbon (Pd/C) is a standard catalyst, but Pearlman's catalyst (Pd(OH)₂/C) can be more effective and less likely to cause over-reduction in sensitive substrates.
Materials :
-
N7-derivatized intermediate library (1.0 eq)
-
Palladium hydroxide on carbon (Pd(OH)₂/C, 20 wt%, ~0.1 eq by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) source (balloon or Parr shaker)
Procedure :
-
Dissolve the library of N7-derivatized intermediates in MeOH in an array of hydrogenation-safe vials.
-
Carefully add Pd(OH)₂/C to each vial under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the vials and purge the atmosphere by evacuating and backfilling with H₂ gas (repeat 3 times).
-
Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reactions vigorously at room temperature for 4-18 hours.
-
Monitor the reaction by LC-MS to confirm the loss of the Cbz group (mass change of -134.04 Da).
-
Upon completion, carefully filter the reaction mixtures through a pad of Celite® to remove the palladium catalyst. Caution : The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Rinse the Celite pad with additional MeOH.
-
Concentrate the filtrate. The resulting library of free N1-amines is often pure enough to be used directly in the next step.
N1-Amine Functionalization
With the N1-amine now available, the library can be further diversified by repeating the protocols for Amide Bond Formation (Protocol 1) or Reductive Amination (Protocol 2) using a second library of building blocks (R²-COOH, R²-CHO, etc.). This completes the synthesis, yielding the final, disubstituted 1,7-diazaspiro[4.5]decane library.
Conclusion
This compound is a superb scaffold for parallel synthesis, offering a reliable and efficient route to novel, three-dimensional chemical matter. Its pre-protected, orthogonal design allows for a systematic, two-stage diversification strategy. By leveraging robust and well-established reactions such as amide coupling and reductive amination, researchers can rapidly generate large libraries of spirocyclic compounds. This approach is highly amenable to automated synthesis platforms and is a powerful tool for hit identification and lead optimization campaigns in drug discovery.
References
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ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]
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Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Available from: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
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Application Notes & Protocols: Strategic Derivatization of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate for High-Throughput Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-diazaspiro[4.5]decane scaffold represents a valuable three-dimensional (3D) building block in modern medicinal chemistry. Its rigid, spirocyclic core offers a unique topographical presentation of substituents, enabling novel interactions with biological targets and providing an avenue to escape the flatland of traditional aromatic scaffolds.[1][2] This guide provides a comprehensive technical overview and detailed protocols for the efficient derivatization of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a key intermediate for the parallel synthesis of diverse chemical libraries. We will explore robust methodologies for N-alkylation, N-acylation, and N-arylation, focusing on reaction scalability, purification strategies, and analytical quality control, thereby empowering researchers to rapidly generate high-quality compound libraries for hit discovery and lead optimization campaigns.
Introduction: The Strategic Value of the 1,7-Diazaspiro[4.5]decane Scaffold
Spirocyclic systems have gained prominence in drug discovery due to their inherent structural rigidity and novelty.[1] The 1,7-diazaspiro[4.5]decane framework, in particular, offers two distinct nitrogen atoms that can be orthogonally functionalized to create a diverse array of molecular shapes. The use of a benzyl carbamate (Cbz) protecting group on one of the nitrogens provides a stable, yet readily cleavable, handle that allows for the selective derivatization of the second nitrogen atom. This strategic protection is key to the systematic construction of compound libraries. The resulting derivatives are well-suited for probing the chemical space around a given pharmacophore, making this scaffold an attractive starting point for programs targeting a wide range of therapeutic areas.
Core Derivatization Strategies for Library Synthesis
The secondary amine of this compound is a versatile nucleophile that can participate in a variety of bond-forming reactions. For library synthesis, the most common and robust derivatization strategies include reductive amination, acylation/sulfonylation, and arylation. The choice of reaction will depend on the desired final compound class and the available building blocks.
Caption: Key derivatization reactions of the scaffold's secondary amine.
High-Throughput Purification and Analysis
The purification of compound libraries is a critical step to ensure the quality of biological data. [3]High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of combinatorial libraries. [2] Protocol 3: Automated Parallel Purification
-
Sample Preparation: Dissolve the crude product from each well in a suitable solvent, such as DMSO or a mixture of methanol and water.
-
Method Development: Develop a generic gradient HPLC method that provides good separation for a representative set of library members. A typical gradient might be 10-95% acetonitrile in water (with 0.1% trifluoroacetic acid or formic acid) over 10-15 minutes.
-
Automated Purification: Utilize an automated parallel HPLC system to purify the library. The system should be equipped with a fraction collector that can handle the 24-well plate format.
-
Quality Control: Analyze the purified fractions by LC-MS to confirm the identity and purity of each compound. [4]A purity of >90% is generally considered acceptable for high-throughput screening. For hit confirmation and lead optimization, a purity of >95% is desirable. NMR spectroscopy can be used for further structural confirmation of a subset of the library. [5]
Cbz-Group Deprotection (Optional)
The Cbz group is stable under the conditions of reductive amination and acylation. However, it can be readily removed by catalytic hydrogenolysis if the free secondary amine is required for further derivatization or as the final product.
Protocol 4: Cbz Deprotection
-
Reaction Setup: Dissolve the Cbz-protected compound (0.1 mmol) in methanol (5 mL).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (10 mg, ~10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent to obtain the deprotected amine.
Causality Behind Experimental Choices:
-
Palladium on carbon is a highly efficient catalyst for the hydrogenolysis of benzyl groups.
-
Methanol is a good solvent for this reaction and is easily removed.
Conclusion
The this compound scaffold is a powerful tool for the construction of diverse and structurally novel compound libraries. The protocols outlined in this guide provide a robust foundation for the efficient derivatization of this scaffold using parallel synthesis techniques. By combining these synthetic methods with high-throughput purification and analysis, researchers can rapidly generate high-quality compound libraries to accelerate their drug discovery efforts.
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Bidirectional Synthesis of Di- tert-butyl (2 S,6 S,8 S)- and (2 R,6 R,8 R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry, 83(12), 6783–6787. [Link]
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Catalytic Formation of Diazaspirocycles: A Guide to Modern Synthetic Strategies
Introduction: The Rising Prominence of Diazaspirocycles in Drug Discovery
In the contemporary landscape of medicinal chemistry, the demand for molecules with three-dimensional complexity to navigate challenging biological targets is ever-increasing.[1][2][3][4][5] Diazaspirocycles, heterocyclic compounds featuring two nitrogen atoms within a spirocyclic framework, have emerged as privileged scaffolds in modern drug discovery.[1] Their rigid, defined spatial arrangement allows for precise presentation of substituents, enhancing binding affinity and selectivity for protein-protein interfaces, kinases, and even RNA targets.[1] This guide provides an in-depth exploration of the catalytic conditions pivotal to the synthesis of these valuable motifs, offering researchers, scientists, and drug development professionals a comprehensive resource of field-proven insights and detailed protocols.
I. Transition Metal Catalysis: A Powerful Toolkit for Diazaspirocycle Synthesis
Transition metal catalysis stands as a cornerstone in the construction of complex molecular architectures, and the synthesis of diazaspirocycles is no exception.[6][7][8] Catalysts based on rhodium, palladium, gold, and zinc have demonstrated remarkable efficacy in forging the intricate bonds necessary for spirocycle formation.[7][9]
A. Rhodium-Catalyzed Cycloadditions and C-H Functionalization
Rhodium catalysts, particularly dirhodium paddlewheel complexes, are highly effective in promoting cyclopropanation and C-H insertion reactions, often proceeding with exceptional diastereoselectivity and enantioselectivity.[9] These reactions typically involve the decomposition of diazo compounds to generate a rhodium-carbene intermediate, which then undergoes the desired transformation.[10][11]
Key Mechanistic Insights: The choice of chiral ligands on the dirhodium catalyst is crucial for achieving high levels of asymmetric induction.[9] The reaction proceeds through a concerted mechanism where the carbene is transferred to the alkene, leading to the formation of the spirocyclic system.
Experimental Protocol: Enantioselective Rhodium-Catalyzed [3+2] Cycloaddition
This protocol describes a general procedure for the enantioselective synthesis of diazaspiro[4.4]nonanes from N-sulfonyl-1,2,3-triazoles and N-allenamides, a method that leverages the in situ generation of a rhodium-vinylcarbene.
Materials:
-
N-sulfonyl-1,2,3-triazole (1.0 equiv)
-
N-allenamide (1.2 equiv)
-
Rh₂(OAc)₄ (2.5 mol%)
-
(R)-TRIP (5.0 mol%)
-
Dichloromethane (DCM), anhydrous
-
Argon atmosphere
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Rh₂(OAc)₄ (2.5 mol%) and the chiral phosphoric acid ligand (R)-TRIP (5.0 mol%).
-
Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.
-
Add the N-sulfonyl-1,2,3-triazole (1.0 equiv) and the N-allenamide (1.2 equiv).
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired diazaspirocycle.
Logical Workflow for Rhodium-Catalyzed Diazaspirocycle Synthesis
Caption: Workflow for Rhodium-Catalyzed Synthesis.
B. Palladium-Catalyzed Cascade Reactions
Palladium catalysis offers powerful strategies for constructing diazaspirocycles through cascade reactions, often initiated by C-H functionalization.[12] These methods are highly atom-economical and allow for the rapid assembly of complex spirocyclic frameworks from readily available starting materials.
II. Organocatalysis: A Metal-Free Approach to Chiral Diazaspirocycles
Organocatalysis has emerged as a powerful alternative to transition metal catalysis, offering mild reaction conditions and avoiding contamination of the final product with metal residues.[13][14][15][16] Chiral Brønsted acids, amines, and bifunctional catalysts like squaramides and thioureas have been successfully employed in the enantioselective synthesis of diazaspirocycles.[13][17][18]
A. Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids (CPAs) are excellent Brønsted acid catalysts for a variety of asymmetric transformations, including the synthesis of spiro[pyrrolidin-3,3'-oxindoles].[19] CPAs activate electrophiles through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction.
Key Mechanistic Insights: The bifunctional nature of CPAs, possessing both a Brønsted acidic site and a Lewis basic site, allows them to activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol.[19]
Catalytic Cycle of CPA-Mediated Spirooxindole Synthesis
Caption: CPA Catalytic Cycle.
B. Bifunctional Squaramide/Thiourea Catalysis
Bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a squaramide or thiourea moiety, are highly effective in promoting asymmetric reactions.[17] These catalysts can activate both reaction partners through a network of hydrogen bonds, leading to high levels of stereocontrol.
Experimental Protocol: Asymmetric Organocatalytic [3+2] Cycloaddition
This protocol details the synthesis of functionalized diazaspirocycles from 4-arylideneisoxazol-5-ones and isocyanoacetate esters using a bifunctional squaramide organocatalyst.[17]
Materials:
-
4-Arylideneisoxazol-5-one (1.0 equiv)
-
Isocyanoacetate ester (1.1 equiv)
-
Bifunctional squaramide catalyst (e.g., derived from a Cinchona alkaloid) (10 mol%)
-
Silver(I) oxide (Ag₂O) (10 mol%)
-
Toluene, anhydrous
-
Argon atmosphere
Procedure:
-
In a dry reaction vessel under an argon atmosphere, combine the 4-arylideneisoxazol-5-one (1.0 equiv), the bifunctional squaramide catalyst (10 mol%), and silver(I) oxide (10 mol%).
-
Add anhydrous toluene, and stir the mixture at room temperature.
-
Add the isocyanoacetate ester (1.1 equiv) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched diazaspirocycle.[17]
III. Lewis Acid Catalysis in Diazaspirocycle Formation
Lewis acid catalysis provides another versatile avenue for the synthesis of diazaspirocycles.[20][21] Metal triflates and other Lewis acids can activate substrates towards nucleophilic attack, facilitating cyclization reactions.[2][21]
A. Copper(II)-Catalyzed Asymmetric Cascade Reactions
Chiral copper(II)-BOX complexes have been shown to catalyze highly enantioselective and diastereoselective cascade reactions to form macrocyclic dilactams containing diazaspirocyclic cores.[22]
Key Mechanistic Insights: The copper(II) center acts as a Lewis acid, coordinating to the substrate and activating it for subsequent transformations. The chiral bis(oxazoline) (BOX) ligand creates a defined chiral pocket around the metal center, dictating the stereochemical outcome of the reaction. The reaction often proceeds through a double Friedel–Crafts alkylation followed by a double N-hemiketalization.[22]
IV. Data Summary and Comparison of Catalytic Systems
The choice of catalytic system is paramount and depends on the desired diazaspirocycle, substrate scope, and required stereochemistry. Below is a comparative summary of the discussed catalytic approaches.
| Catalytic System | Catalyst Examples | Key Transformations | Advantages | Limitations |
| Transition Metal | Rh₂(OAc)₄, Pd(OAc)₂, AuCl, Zn(OTf)₂ | Cycloadditions, C-H Functionalization, Cascade Reactions | High efficiency, Broad substrate scope | Potential metal contamination, Harsher conditions |
| Organocatalysis | Chiral Phosphoric Acids, Cinchona-derived Squaramides | Asymmetric Cycloadditions, Michael Additions | Metal-free, Mild conditions, High enantioselectivity | Higher catalyst loading, Longer reaction times |
| Lewis Acid | Cu(OTf)₂-BOX, Sc(OTf)₃ | Friedel-Crafts Alkylation, Cascade Reactions | High stereocontrol, Access to complex scaffolds | Substrate-specific, Moisture sensitive |
Conclusion
The synthesis of diazaspirocycles has been significantly advanced through the development of innovative catalytic methodologies. Transition metal catalysis, organocatalysis, and Lewis acid catalysis each offer unique advantages for the construction of these medicinally important scaffolds.[3] The protocols and mechanistic insights provided in this guide are intended to empower researchers to select and optimize the most suitable catalytic conditions for their specific synthetic targets, thereby accelerating the discovery of novel therapeutics.
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Martínez-Pardo, P., Laviós, A., Sanz-Marco, A., Vila, C., et al. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis. Available at: [Link]
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Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. (2021). Molecules. Available at: [Link]
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Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. (2010). Journal of the American Chemical Society. Available at: [Link]
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Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. (2020). Journal of the American Chemical Society. Available at: [Link]
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Transition metal-catalyzed synthesis of spirooxindoles. (2020). RSC Advances. Available at: [Link]
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Scale-up synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
An Application Note for the Scale-Up Synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist
Abstract
Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of significant interest in modern drug discovery due to their ability to present substituents in a well-defined three-dimensional orientation, thereby enhancing target binding and improving physicochemical properties.[1][2] this compound is a valuable building block in medicinal chemistry, serving as a rigid scaffold for the synthesis of novel therapeutic agents.[1] This application note provides a detailed, robust, and scalable multi-step synthesis protocol for this compound, starting from commercially available reagents. The guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations for scale-up, and process control, ensuring a reproducible and efficient synthesis.
Synthetic Strategy and Rationale
The chosen synthetic route is a linear four-step process designed for scalability and robustness. It avoids costly reagents and employs reliable, well-understood chemical transformations. The strategy hinges on building the spirocyclic core via an intramolecular cyclization, followed by the final N-protection step.
Retrosynthetic Analysis:
The target molecule can be synthesized by the introduction of a benzyl chloroformate (Cbz) protecting group onto the piperidine nitrogen of the parent 1,7-diazaspiro[4.5]decane. This spirocyclic core can be formed via an intramolecular nucleophilic substitution, where the piperidine nitrogen acts as a nucleophile to displace a leaving group on a propyl side chain attached to the 4-position of the piperidine ring. This key intermediate is assembled from a 4-aminopiperidine precursor.
DOT Script for Retrosynthesis Diagram
Caption: Retrosynthetic analysis of the target molecule.
This pathway offers several advantages for scale-up:
-
Convergent Approach: The core scaffold is built efficiently.
-
Robust Reactions: Amide coupling, tosylation, and intramolecular cyclizations are generally high-yielding and well-behaved on a larger scale.
-
Stable Intermediates: The Boc-protected intermediates are stable and can be easily purified and stored if necessary.
-
Orthogonal Protection: The use of a Boc group, which is acid-labile, and a Cbz group, which is removed by hydrogenolysis, allows for selective manipulation if further functionalization is required.
Hazard Analysis and Safety Precautions
Scaling up chemical reactions introduces challenges related to thermal management, material handling, and waste disposal. A thorough risk assessment is mandatory.
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a lachrymator.[3] It causes severe skin burns and eye damage and is a suspected carcinogen.[4][5] It reacts with water and moisture to form corrosive hydrogen chloride gas.[6]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[4][7]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen), away from water and moisture.[6] A refrigerator designed for chemical storage is recommended.[4]
-
Quenching: Spills or residual reagent should be quenched carefully with a solution of sodium hydroxide or sodium bicarbonate. Do not use water directly on spills.[3]
-
-
Thionyl Chloride (SOCl₂): Used for converting the alcohol to a chloride, this reagent is also highly corrosive and reacts violently with water to release toxic HCl and SO₂ gases. All precautions listed for Benzyl Chloroformate apply.
-
Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and use a compatible solvent.
-
General Scale-Up Precautions:
-
Exothermic Reactions: The N-protection with Cbz-Cl and the cyclization step can be exothermic. For larger scales, ensure adequate cooling capacity and add reagents portion-wise or via a dropping funnel to control the internal temperature.
-
Mechanical Stirring: For reaction volumes exceeding 1 L, overhead mechanical stirring is essential to ensure proper mixing and heat distribution.
-
Inert Atmosphere: Reactions involving moisture-sensitive reagents like NaH should be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-hydroxypropyl)-1-Boc-piperidine-4-carboxamide
DOT Script for Step 1 Workflow
Caption: Workflow for the amide coupling reaction.
-
Rationale: This step couples the piperidine backbone with the three-carbon chain that will form the second ring. EDC/HOBt is a standard, reliable coupling system that minimizes side reactions and operates under mild conditions suitable for scale-up.
-
Reagents & Equipment:
-
1-Boc-piperidine-4-carboxylic acid
-
3-Amino-1-propanol
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Round-bottom flask with magnetic or overhead stirrer
-
Standard laboratory glassware
-
-
Procedure:
-
To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in DCM, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 20 minutes.
-
Add triethylamine (2.5 eq) followed by the slow, dropwise addition of 3-amino-1-propanol (1.1 eq).
-
Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, gradient elution with 0-10% Methanol in DCM) to yield the product as a white solid.
-
Step 2: Synthesis of 1-Boc-4-((3-chloropropyl)carbamoyl)piperidine
-
Rationale: The hydroxyl group is converted to a good leaving group (chloride) to facilitate the subsequent intramolecular cyclization. Thionyl chloride is an effective and inexpensive reagent for this transformation.
-
Reagents & Equipment:
-
N-(3-hydroxypropyl)-1-Boc-piperidine-4-carboxamide (Product from Step 1)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with dropping funnel and gas trap (to neutralize HCl fumes)
-
-
Procedure:
-
Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.
-
Slowly add thionyl chloride (1.5 eq) dropwise via a dropping funnel. Vigorous gas evolution (HCl) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the chloride intermediate, which is often used in the next step without further purification.
-
Step 3: Synthesis of 1,7-Diazaspiro[4.5]decan-8-one
-
Rationale: This is the key ring-forming step. First, the Boc group is removed under acidic conditions to free the piperidine nitrogen. Then, a base is used to promote the intramolecular SN2 reaction, where the deprotected nitrogen attacks the carbon bearing the chloride, forming the spirocyclic core.
-
Reagents & Equipment:
-
1-Boc-4-((3-chloropropyl)carbamoyl)piperidine (Product from Step 2)
-
Trifluoroacetic acid (TFA)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask with overhead stirrer
-
-
Procedure:
-
Deprotection: Dissolve the crude chloride from Step 2 in DCM. Add TFA (5-10 eq) and stir at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group. Concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Cyclization: Under a nitrogen atmosphere, suspend NaH (2.5 eq) in anhydrous THF in a separate flask.
-
Dissolve the crude deprotected amine salt in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the cyclization is complete (monitored by LC-MS).
-
Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of isopropanol, followed by water.
-
Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the crude spiro-lactam.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the reduction of the lactam to the secondary amine and the simultaneous protection of the piperidine nitrogen. Using a powerful reducing agent like Lithium Aluminum Hydride (LAH) accomplishes the reduction. The final protection with Cbz-Cl yields the target molecule. Correction: A more controlled approach is to first reduce the lactam and then perform the protection.
-
Revised Step 4a: Reduction of the Spiro-Lactam
-
Under a nitrogen atmosphere, carefully add the crude lactam from Step 3 in THF to a stirred suspension of Lithium Aluminum Hydride (LAH, 2.0 eq) in THF at 0 °C.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool to 0 °C and quench sequentially by the careful, dropwise addition of water, then 15% NaOH solution, then more water (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with THF.
-
Concentrate the filtrate to yield the crude 1,7-diazaspiro[4.5]decane.
-
-
Revised Step 4b: Selective N-Protection
-
Dissolve the crude diamine (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq).
-
Slowly add a solution of Benzyl Chloroformate (1.05 eq) in DCM dropwise, maintaining the temperature at 0 °C. The piperidine nitrogen is generally more nucleophilic and less sterically hindered, favoring reaction at the 1-position.
-
Stir for 2-3 hours at 0 °C, then allow to warm to room temperature.
-
Wash the reaction with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography to obtain this compound.
-
Data Summary Table
| Step | Starting Material | M.W. ( g/mol ) | Reagents | Molar Eq. | Expected Yield | Purity (by HPLC) |
| 1 | 1-Boc-piperidine-4-carboxylic acid | 229.28 | 3-Amino-1-propanol, EDC, HOBt | 1.1, 1.2, 1.2 | 85-95% | >95% |
| 2 | N-(3-hydroxypropyl)-1-Boc-piperidine... | 286.39 | Thionyl chloride | 1.5 | >90% (crude) | Used directly |
| 3 | 1-Boc-4-((3-chloropropyl)carbamoyl)... | 304.83 | TFA, NaH | 5.0, 2.5 | 70-80% (2 steps) | >90% |
| 4a | 1,7-Diazaspiro[4.5]decan-8-one | 154.22 | LAH | 2.0 | >85% (crude) | Used directly |
| 4b | 1,7-Diazaspiro[4.5]decane | 140.23 | Benzyl Chloroformate | 1.05 | 65-75% (2 steps) | >98% |
References
-
New Jersey Department of Health. Hazard Summary: BENZYL CHLOROFORMATE. [Online] Available at: [Link][6]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Benzyl chloroformate. [Online] Available at: [Link][5]
-
Cole-Parmer. Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. [Online] Available at: [Link][7]
Sources
- 1. CAS 960294-14-8: benzyl 1,7-diazaspiro[4.5]decane-7-carbox… [cymitquimica.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemos.de [chemos.de]
- 6. nj.gov [nj.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for the Characterization of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Introduction
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a spirocyclic compound featuring a protected diamine core.[1] Such scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide unique pharmacological profiles.[2] As with any novel chemical entity intended for drug development or advanced research, rigorous and unambiguous characterization is paramount to confirm its identity, purity, and stability. This guide provides a detailed framework of analytical methods and protocols tailored for the comprehensive characterization of this specific molecule, moving from structural elucidation to purity and stability assessment. The methodologies are designed to be self-validating and are grounded in established analytical principles.
Structural Elucidation and Confirmation
The foundational step in characterizing a new molecule is the confirmation of its covalent structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides an unparalleled level of confidence in structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the connectivity of all atoms.
Causality of Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common initial choice for non-polar to moderately polar organic molecules due to its excellent dissolving power and the single, well-defined solvent residual peak.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Reveals the number of unique carbon atoms and their functional group type (alkane, aromatic, carbonyl, etc.).
-
2D NMR (COSY, HSQC): These experiments are crucial for unambiguously assigning signals. COSY (Correlation Spectroscopy) identifies proton-proton couplings (¹H-¹H), while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C).
Predicted ¹H and ¹³C NMR Data: The following table outlines the predicted chemical shifts for this compound. These predictions are based on standard chemical shift ranges and the electronic effects of adjacent functional groups.[4] Actual experimental values may vary slightly.
| Atom Position(s) | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| Benzyl -CH₂- | ~5.1 | s | ~67 | Methylene attached to an ester oxygen and a phenyl group. |
| Phenyl C-H (ortho, meta, para) | ~7.3 | m | ~128 | Standard aromatic proton and carbon region. |
| Phenyl C (ipso) | - | - | ~136 | Quaternary carbon attached to the -CH₂O- group. |
| Carbamate C=O | - | - | ~155 | Carbonyl carbon of the carbamate group. |
| Spirocyclic C5 (Quaternary) | - | - | ~60 | Spirocyclic carbon, a quaternary center. |
| Piperidine Ring CH₂ (adjacent to N-Cbz) | ~3.5 | t | ~45 | Methylene groups deshielded by the carbamate nitrogen. |
| Piperidine Ring CH₂ (β to N-Cbz) | ~1.6 | m | ~35 | Aliphatic methylene groups. |
| Pyrrolidine Ring CH₂ (adjacent to N-Cbz) | ~3.4 | t | ~48 | Methylene group deshielded by the carbamate nitrogen. |
| Pyrrolidine Ring CH₂ (adjacent to NH) | ~2.9 | t | ~50 | Methylene group adjacent to the secondary amine. |
| Pyrrolidine Ring CH₂ (β to both N) | ~1.8 | m | ~25 | Aliphatic methylene group. |
| Pyrrolidine -NH- | ~2.0 (variable) | br s | - | Secondary amine proton, signal is often broad and its chemical shift is concentration and solvent dependent. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} proton-decoupled NMR spectrum.
-
Acquire 2D COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Interpretation: Assign all peaks using the 1D and 2D data, comparing them to the predicted values to confirm the structure.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.[5] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the molecular formula.
Causality of Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like the target compound. It typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for HRMS to achieve high mass accuracy.
-
Tandem MS (MS/MS): By selecting the molecular ion and subjecting it to fragmentation (Collision-Induced Dissociation - CID), we can generate a fragmentation pattern that serves as a structural fingerprint.[6]
Predicted Fragmentation Pattern: The molecular formula is C₁₆H₂₂N₂O₂ with a monoisotopic mass of 274.17 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 275.17.
| Fragment m/z | Proposed Structure / Neutral Loss | Rationale |
| 275.17 | [M+H]⁺ | Protonated molecular ion. |
| 185.14 | [M+H - C₇H₇]⁺ | Loss of the benzyl group (tropylium ion, m/z 91) via cleavage of the O-CH₂ bond. |
| 167.13 | [M+H - C₇H₈O]⁺ | Loss of benzyl alcohol. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the benzyl group. This is a very common and stable fragment in benzyl-containing compounds.[7] |
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Instrument: ESI-TOF Mass Spectrometer.
-
Mode: Positive ion mode.
-
Capillary Voltage: ~3.5 kV.
-
Drying Gas (N₂): Flow rate and temperature optimized for signal intensity.
-
Mass Range: m/z 50-500.
-
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the full scan mass spectrum. If performing MS/MS, select the precursor ion at m/z 275.17 and acquire the product ion spectrum.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for C₁₆H₂₂N₂O₃⁺. The mass error should be less than 5 ppm. Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.
Purity and Stability Assessment
Once the structure is confirmed, the purity of the batch must be determined. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. A well-developed HPLC method can also be used as a "stability-indicating" method, capable of separating the parent compound from any potential degradation products.[8][9]
Stability-Indicating HPLC Method
Causality of Experimental Choices:
-
Mode: Reversed-Phase HPLC (RP-HPLC) is the most common mode for the analysis of small organic molecules. It separates compounds based on their hydrophobicity.
-
Column: A C18 column is a versatile and robust choice, providing good retention and separation for a wide range of compounds.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention and selectivity. A gradient elution is often necessary to elute all components, from polar impurities to the less polar parent compound, in a reasonable time with good peak shape.
-
Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly advantageous. It not only quantifies the peaks but also provides UV spectra for each peak, which can be used for peak purity analysis and to help identify impurities. The benzyl group provides a strong chromophore for UV detection.[10]
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (for general detection) and 254 nm (aromatic detection).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard, dissolve in and dilute to 100 mL with a 50:50 mixture of water and acetonitrile (diluent) to get a 100 µg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard.
-
-
Analysis and Calculation:
-
Inject the diluent (blank), followed by six replicate injections of the standard solution to check system suitability (e.g., tailing factor < 2.0, theoretical plates > 2000, %RSD of peak area < 2.0).
-
Inject the sample solution in duplicate.
-
Calculate the purity by area percent: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Forced Degradation Studies
To validate the method as stability-indicating, the compound is subjected to stress conditions to intentionally generate degradation products. The method must be able to resolve these degradation peaks from the main peak.[11][12]
Protocol: Forced Degradation
-
Prepare separate solutions of the compound (~1 mg/mL) in the following conditions:
-
Acid Hydrolysis: 0.1 M HCl, heat at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH, heat at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂, room temperature for 24 hours.
-
Thermal Degradation: Store the solid powder at 105 °C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
After the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to the target concentration (e.g., 100 µg/mL) and analyze by the HPLC method.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak. The DAD detector can be used to perform peak purity analysis on the main peak in the stressed samples to ensure it is not co-eluting with any degradants.
Caption: Workflow for Forced Degradation Study.
Elemental Composition
Elemental Analysis (CHN)
Elemental analysis by combustion provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the molecule. This is a fundamental technique for confirming the empirical formula of a pure organic compound.[13]
Causality of Experimental Choices:
-
Method: Combustion analysis is a highly accurate and reliable method for determining C, H, and N content.[14] The sample is combusted in a furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Acceptance Criteria: For a new compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula.[1]
Theoretical vs. Expected Results:
-
Molecular Formula: C₁₆H₂₂N₂O₂
-
Molecular Weight: 274.36 g/mol
-
Theoretical Composition:
-
%C = (16 * 12.011) / 274.36 = 70.04%
-
%H = (22 * 1.008) / 274.36 = 8.08%
-
%N = (2 * 14.007) / 274.36 = 10.21%
-
Experimental Protocol: CHN Analysis
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can significantly affect the hydrogen and carbon percentages. Accurately weigh 1-2 mg of the sample into a tin capsule.
-
Instrument Setup: Use a calibrated CHN elemental analyzer. Run standards (e.g., acetanilide) to verify instrument performance before analyzing the sample.
-
Analysis: Analyze the sample in triplicate.
-
Evaluation: Compare the average experimental %C, %H, and %N values to the theoretical values. The difference should be ≤ 0.4% for each element.
Integrated Characterization Workflow
A comprehensive characterization of this compound involves a logical flow of experiments where the results of one technique support the others. This integrated approach ensures the highest confidence in the material's identity, purity, and quality.
Caption: Integrated workflow for compound characterization.
Advanced Structural Analysis: X-Ray Crystallography
For an unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[15] While it requires a high-quality single crystal, the resulting structural information is invaluable for understanding structure-activity relationships.[16]
Protocol Overview:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[17]
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles.
References
- Amarasinghe, N. R.; Turner, P.; Todd, M. H. (2012). Adv. Synth.
- BenchChem Technical Support Team. (2023). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds. [URL: https://www.benchchem.com/pdf/B2440401_guide.pdf]
- University of Puget Sound. (n.d.). Typical Proton and C-13 Chemical Shift Values. [URL: https://www.chem.pugetsound.
- Semantic Scholar. (2016). Article. [URL: https://www.semanticscholar.org/paper/Article-Title/0b2a1b2c3d4e5f6a7b8c9d0e1f2a3b4c5d6e7f8a]
- Clark, J. (2000). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [URL: https://www.chemguide.co.
- Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 251-261. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2783981/]
- Clariant Analytical Sciences. (n.d.). Elemental Analysis and Chemical Properties. [URL: https://www.clariant.com/en/Solutions/Products/2018/01/25/11/04/Elemental-Analysis-and-Chemical-Properties]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [URL: https://www.sciencedirect.com/book/9780444518118/basic-1h-and-13c-nmr-spectroscopy]
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- CymitQuimica. (n.d.). CAS 960294-14-8: benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate. [URL: https://www.cymitquimica.com/cas/960294-14-8]
- Amanote Research. (n.d.). Stability-Indicating HPLC-DAD Method for the.... [URL: https://www.amanote.com/research/stability-indicating-hplc-dad-method-for-the-simultaneous-determination-of-fluoroquinolone-in-combination-with-a-non-steroidal-anti-inflammatory-drug-article-10.1007_s10337-016-3085-0]
- ChemicalBook. (n.d.). Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride(1380300-47-9) 1H NMR. [URL: https://www.chemicalbook.com/spectrum/1380300-47-9_1HNMR.htm]
- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. [URL: https://www.rsc.
- ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [URL: https://www.researchgate.
- Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O characterization of polymers and plastics. [URL: https://www.spectro-lab.
- Mikroanalytisches Laboratorium Kolbe. (n.d.). Methods - C/H/N. [URL: https://www.mikro-lab.de/chn.html]
- Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3291. [URL: https://www.mdpi.com/1420-3049/26/11/3291]
- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. [URL: https://www.benchchem.com/pdf/B2440401_guide.pdf]
- Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. [URL: https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-003-121601]
- ResearchGate. (2025). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [URL: https://www.researchgate.net/publication/343456789_X-Ray_Crystallography_and_its_Role_in_Understanding_the_Physicochemical_Properties_of_Pharmaceutical_Cocrystals]
- Nat. Volatiles & Essent. Oils. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. [URL: https://www.nveo.org/index.php/journal/article/view/3195]
- Indian Journal of Pharmaceutical Sciences. (2012). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. [URL: https://www.ijpsonline.
- Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [URL: https://researchrepository.wvu.edu/cgi/viewcontent.cgi?article=1130&context=etd]
- International Journal of Pharmaceutical Research and Allied Sciences. (2016). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. [URL: https://ijpras.com/en/article/stability-indicating-rp-hplc-assay-method-development-and-validation-for-determination-of-deferasirox-in-tablet-dosage-form]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. web.pdx.edu [web.pdx.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. research.amanote.com [research.amanote.com]
- 9. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nveo.org [nveo.org]
- 12. ijpras.com [ijpras.com]
- 13. researchgate.net [researchgate.net]
- 14. C/H/N [mikrolabor.univie.ac.at]
- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. migrationletters.com [migrationletters.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Prepared by the Office of Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate. Here, we address common challenges, side product formation, and troubleshooting strategies based on established chemical principles and field-proven insights. Our goal is to provide a self-validating framework to help you anticipate, identify, and resolve synthetic hurdles.
Overview of the Synthetic Strategy
The most efficient and common route to this compound involves a three-step sequence. This pathway is designed to control the regioselectivity of the final N-protection step by leveraging orthogonal protecting groups.
Part 1: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a mechanistic explanation and a concrete solution.
Step 1: Reductive Amination
Question 1: My reductive amination is sluggish or incomplete, and I'm recovering significant amounts of N-Boc-4-piperidone. What's going wrong?
Answer: This issue almost always stems from inefficient formation of the crucial imine/aminal intermediate before the reduction step.
-
Causality: Reductive amination is a two-part process: (1) condensation of the ketone and amine to form an imine, and (2) reduction of the imine to the desired amine.[1] The initial condensation is an equilibrium reaction that produces water. If this water is not removed or its effect is not mitigated, the equilibrium will not favor the imine, leading to a low concentration of the species that needs to be reduced. Furthermore, the reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), is most effective at reducing the protonated iminium ion, which forms under mildly acidic conditions.
-
Troubleshooting & Solutions:
-
Optimize pH: The reaction thrives in a weakly acidic environment (pH ~5-6). This protonates the carbonyl, activating it for nucleophilic attack, and also promotes dehydration to the imine. While not always necessary for aldehydes, adding a catalytic amount of acetic acid (AcOH) is often beneficial for ketone reactions.[2]
-
Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and does not interfere with the reaction. Tetrahydrofuran (THF) is also a viable option.[2]
-
Use a Superior Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[3] It is milder than sodium borohydride (NaBH₄) and will not significantly reduce the starting ketone, which can be a competing side reaction with harsher reagents.[1] Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity, making it highly selective for the iminium ion over the ketone.[4]
-
Question 2: I'm observing a significant amount of a side product with a mass corresponding to N-Boc-4-piperidinol. How do I prevent this?
Answer: The formation of the corresponding alcohol is a classic sign that your reducing agent is too reactive or the reaction conditions are favoring ketone reduction over imine reduction.
-
Causality: While NaBH(OAc)₃ is highly selective, its reactivity can be influenced by reaction conditions. If the imine concentration is low (see Question 1) and there is a large excess of the reducing agent, the slow reduction of the ketone can become a significant pathway. This is much more common with less selective reagents like NaBH₄.
-
Troubleshooting & Solutions:
-
Ensure Imine Formation First: Allow the N-Boc-4-piperidone, ethylenediamine, and any acid catalyst to stir for a period (e.g., 30-60 minutes) before adding the NaBH(OAc)₃. This allows the imine intermediate to form in sufficient concentration.
-
Control Stoichiometry: Use a modest excess of the reducing agent (typically 1.4-2.0 equivalents). A large excess can drive unwanted side reactions.[4]
-
Confirm Reagent Identity: Ensure you are using NaBH(OAc)₃ and not NaBH₄, as the latter will readily reduce the ketone.
-
Step 2: N-Cbz Protection
Question 3: My reaction to protect the newly formed secondary amine with Benzyl Chloroformate (Cbz-Cl) is messy, showing multiple products. What are the likely culprits?
Answer: The primary issues in this step are impurities in the Cbz-Cl reagent and improper pH control.
-
Causality: Benzyl chloroformate is a highly reactive acylating agent.[5] It can react with any available nucleophile. The most common side reactions involve its decomposition products. Cbz-Cl is typically prepared from benzyl alcohol and phosgene; any unreacted benzyl alcohol can react with Cbz-Cl to form dibenzyl carbonate.[6] Additionally, Cbz-Cl reacts vigorously with water, which can lead to the formation of benzyl alcohol and HCl, further complicating the reaction mixture.
-
Troubleshooting & Solutions:
-
Use High-Purity Cbz-Cl: Use a fresh bottle or a recently purchased stock of Cbz-Cl. If the purity is suspect, consider a quick purification, though it is often easier to purchase from a reliable supplier.
-
Control pH and Base: The reaction requires a base to neutralize the HCl generated.[7] An inorganic base like sodium bicarbonate in a biphasic system (e.g., DCM/water) or an organic base like triethylamine or DIPEA in an anhydrous solvent works well. The pH should be kept between 8 and 10 to ensure the amine is deprotonated and nucleophilic without promoting side reactions like racemization if chiral centers are present.[7]
-
Low Temperature Addition: Add the Cbz-Cl slowly to the reaction mixture at a reduced temperature (e.g., 0 °C). This helps to control the exothermic reaction and minimize the formation of side products.
-
Step 3: Selective Boc Deprotection
Question 4: During the final Boc deprotection step, I am also losing my Cbz group. How can I achieve selective Boc removal?
Answer: This is a classic challenge of orthogonal protecting group strategy. While the Cbz group is primarily cleaved by hydrogenolysis, it does have some lability to strong acids, whereas the Boc group is highly acid-labile.[5][8] Selectivity is therefore a function of reaction conditions.
-
Causality: The Boc group is cleaved via a mechanism involving the formation of a stable tert-butyl cation. This process is rapid even with moderate acids like trifluoroacetic acid (TFA). The Cbz group is cleaved by acid via a slower SN2-type mechanism or SN1 mechanism involving the more stable benzyl cation under harsher conditions.[5] Over-exposure, high temperatures, or very strong acids can lead to the cleavage of both groups.
-
Troubleshooting & Solutions:
-
Use Standard TFA Conditions: The most common and reliable method is using a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) at room temperature or below (0 °C).[8] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Consider Milder Lewis Acids: For particularly sensitive substrates, certain Lewis acids have been shown to selectively cleave Boc groups in the presence of Cbz groups. For example, catalytic amounts of iron(III) chloride (FeCl₃) can effectively remove the Boc group while leaving the Cbz group intact.
-
Avoid Hydrogenolysis Conditions: Do not use any palladium catalysts and a hydrogen source (like H₂ gas or transfer hydrogenation reagents) at this stage, as this will rapidly cleave the Cbz group.[9]
-
Part 2: Side Product Summary
The following table summarizes the most common side products, their point of origin in the synthesis, and their mass difference relative to the expected product at that stage.
| Side Product Name | Stage of Formation | Molecular Weight ( g/mol ) | Mass Difference from Expected Product | Causality & Mitigation |
| N-Boc-4-piperidinol | Step 1 | 201.27 | -39.08 (vs. spiro-product) | Inefficient imine formation; non-selective reducing agent. Use NaBH(OAc)₃, ensure imine formation first. |
| Dimerized Species | Step 1 | ~460+ | +200+ | Over-alkylation. Control stoichiometry, use slow addition of ketone to excess diamine. |
| Dibenzyl carbonate | Step 2 | 242.26 | N/A (reagent-based) | Impurity in Cbz-Cl or reaction with benzyl alcohol. Use high-purity Cbz-Cl. |
| Fully Deprotected Spiro-diamine | Step 3 | 140.23 | -134.13 (vs. final product) | Overly harsh acidic conditions (high temp, long time). Use mild TFA/DCM at 0°C to RT and monitor closely. |
Part 3: Experimental Protocols
These protocols are provided as a robust starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent lots.
Protocol 1: Reductive Amination to form tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add N-Boc-4-piperidone (1.0 eq.).
-
Solvent & Amine: Dissolve the starting material in 1,2-dichloroethane (DCE, ~0.1 M concentration). Add ethylenediamine (1.1 eq.) to the solution.
-
Acid Catalyst (Optional but Recommended): Add glacial acetic acid (1.1 eq.) dropwise. Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Selective Boc Deprotection to Yield Final Product
-
Setup: To a round-bottom flask with a magnetic stir bar, add the doubly protected intermediate, 1-benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate (1.0 eq.).
-
Solvent: Dissolve the material in dichloromethane (DCM, ~0.1 M).
-
Deprotection: Cool the solution to 0 °C. Add a pre-mixed solution of 25-50% trifluoroacetic acid (TFA) in DCM dropwise.
-
Reaction: Stir the reaction at 0 °C to room temperature. Monitor the reaction progress closely by LC-MS (typically complete in 1-4 hours).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and slowly add a saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (~8-9).
-
Extraction & Purification: Extract the product with DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography or crystallization as needed.
References
-
de la Torre, A., Tello, V., Bujons, J., & Alfonso, I. (2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). Chemical Communications, 51(5), 875-878. [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Journal of Organic Chemistry, 89, 5665-5674. [Link]
-
Zhang, M.-J., et al. (2007). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 28(12), 2351-2353. [Link]
-
Organic Chemistry Portal. (2022). Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
ACS Publications. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination. Bioconjugate Chemistry. [Link]
-
Abdel-Magid, A. F. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61, 3849-3862. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Scribd. [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to the Synthesis
The 1,7-diazaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. The synthesis of its N-protected derivatives, such as this compound, is a critical step in the development of novel therapeutics. While various strategies for the construction of similar azaspirocycles exist, a common and effective approach involves a multi-step sequence culminating in a cyclization reaction. This guide will focus on a plausible and widely applicable synthetic route, addressing potential challenges at each stage.
A representative synthetic approach is outlined below. This multi-step process typically involves the formation of a key piperidine-containing intermediate followed by the construction of the second nitrogen-containing ring.
Caption: A plausible synthetic workflow for this compound.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis. The answers provide causal explanations and actionable solutions.
Part 1: N-Cbz Protection of the Piperidine Nitrogen (Step 1)
Question 1: The yield of my N-Cbz protected piperidine is low. What are the likely causes and how can I improve it?
Answer: Low yields in N-Cbz protection are often attributable to several factors. The reaction involves the nucleophilic attack of the piperidine nitrogen on benzyl chloroformate (Cbz-Cl).[1][2][3]
-
Cause 1: Inadequate Base. The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to prevent protonation of the starting amine, rendering it non-nucleophilic.[1]
-
Solution: Ensure at least two equivalents of a suitable base are used. Common choices include sodium bicarbonate, sodium carbonate, or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For sensitive substrates, a biphasic Schotten-Baumann condition (e.g., NaHCO₃ in THF/water) is often effective.[1]
-
-
Cause 2: Decomposition of Cbz-Cl. Benzyl chloroformate is sensitive to moisture and can hydrolyze.
-
Solution: Use a fresh, high-quality bottle of Cbz-Cl. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if possible, especially if using anhydrous organic solvents.
-
-
Cause 3: Incorrect pH. When using aqueous bases, the pH of the reaction mixture is crucial. A pH that is too low can lead to slow reaction due to protonation of the amine, while a pH that is too high can accelerate the decomposition of Cbz-Cl.[3]
-
Solution: Maintain the pH between 8 and 10 for optimal results.[3]
-
-
Cause 4: Inefficient Stirring in Biphasic Systems. If using a two-phase system (e.g., ethyl acetate/water), vigorous stirring is essential to ensure adequate mixing of the reactants.
-
Solution: Use a mechanical stirrer or a large magnetic stir bar to ensure the reaction mixture is a well-mixed emulsion.
-
| Parameter | Recommendation | Rationale |
| Base | NaHCO₃, Na₂CO₃, or DIPEA (≥ 2 eq.) | Neutralizes HCl byproduct, preventing amine protonation. |
| Solvent | THF/H₂O, Dichloromethane (DCM) | Good solubility for both reactants. |
| Temperature | 0 °C to room temperature | Controls exothermicity and minimizes side reactions. |
| pH (aqueous) | 8-10 | Balances amine nucleophilicity and Cbz-Cl stability.[3] |
Part 2: Functionalization and Cyclization (Steps 2 & 3)
Question 2: I am observing significant amounts of polymeric byproducts during the cyclization step. How can I favor the intramolecular reaction?
Answer: The formation of polymers indicates that the intermolecular reaction is competing with the desired intramolecular cyclization. This is a common issue in the synthesis of cyclic compounds.
-
Cause: High Concentration. At high concentrations, the reactive ends of different molecules are more likely to encounter each other, leading to polymerization.
-
Solution: High Dilution Conditions. The key to favoring intramolecular cyclization is to perform the reaction under high dilution. This is achieved by slowly adding the substrate to a large volume of solvent. This ensures that the concentration of the substrate in the reaction vessel remains low at all times, giving the reactive ends of the same molecule a higher probability of finding each other.
-
-
Experimental Protocol for High Dilution:
-
Set up a reaction flask with a large volume of the appropriate solvent (e.g., methanol or dichloromethane for reductive amination).
-
In a separate dropping funnel, dissolve your linear precursor.
-
Add the precursor solution dropwise to the reaction flask over several hours with vigorous stirring.
-
Sources
Overcoming solubility issues with Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Welcome to the technical support center for Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to address common challenges, particularly those related to solubility, encountered during the experimental use of this compound. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your research.
Introduction to the Molecule
This compound is a unique spirocyclic compound featuring a rigid bicyclic framework with two nitrogen atoms and a benzyl carbamate protecting group.[1] The benzyl group imparts significant hydrophobicity, while the two amine nitrogens offer opportunities for pH-dependent modulation of its physical properties.[1] These structural features, while conferring desirable properties for drug discovery, such as conformational rigidity, also present challenges in achieving adequate solubility for biological screening and formulation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a large hydrophobic benzyl group, this compound is expected to have very low aqueous solubility. It is classified as a lipophilic molecule. However, it is readily soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and has good solubility in alcohols like ethanol and methanol. A structurally related N-Boc protected compound is reported to be insoluble in water and petroleum ether but soluble in a range of organic solvents including ethyl acetate, chloroform, and alcohols.[2]
Q2: I'm observing a precipitate when I dilute my DMSO stock solution into my aqueous assay buffer. What is happening and how can I prevent it?
This is a common issue for poorly soluble compounds and is known as "precipitation upon dilution.".[3] It occurs because the compound, while soluble in the high-concentration DMSO stock, is not soluble in the final aqueous environment of your assay medium, even with a low percentage of DMSO.[3]
-
Causality: DMSO is a powerful solubilizing agent.[4] When a small volume of your DMSO stock is added to a large volume of aqueous buffer, the DMSO is diluted, and the overall solvent environment abruptly changes from organic to aqueous. The compound is no longer adequately solvated and crashes out of the solution.
-
Mitigation Strategies:
-
Lower the Final Concentration: The most straightforward solution is to work at lower final concentrations of the compound in your assay.
-
Increase Final DMSO Concentration: You can try slightly increasing the final percentage of DMSO in your assay, but be mindful of solvent toxicity to your cells or interference with your assay components. Most cell-based assays have a DMSO tolerance of less than 1%, and often below 0.5%.
-
Use a Co-solvent: Incorporating a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) can help. Prepare an intermediate dilution of your DMSO stock in the co-solvent before the final dilution into the aqueous buffer.
-
pH Adjustment: As this molecule contains amine groups, lowering the pH of the final aqueous buffer (e.g., to pH 5-6) may increase solubility by protonating the nitrogen atoms. However, you must verify that the pH change does not affect your assay's biology and that the benzyl carbamate protecting group remains stable.
-
Q3: Can I use pH modification to improve the aqueous solubility of this compound?
Yes, this is a viable strategy due to the presence of the two nitrogen atoms in the diazaspiro core. These amines can be protonated in acidic conditions, forming more soluble ammonium salts.
-
Mechanism: In a solution with a pH below the pKa of the amine groups, the nitrogens will accept a proton (H+), leading to a positively charged molecule. This charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.
-
Caution: The benzyl carbamate (Cbz) protecting group can be labile to strong acids. Therefore, use only mild acidification (e.g., with dilute HCl) to adjust the pH to a range of 4-6. It is crucial to empirically determine the stability of your compound at the desired pH over the timeframe of your experiment.
Troubleshooting Guide: Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO to create a high-concentration stock (e.g., >20 mM). | The compound may have reached its solubility limit in DMSO, or the solid form is highly crystalline and dissolves slowly. | Gently warm the solution to 37°C and vortex or sonicate for 5-10 minutes. If it remains insoluble, you must work with a lower stock concentration. |
| A precipitate forms immediately upon adding the DMSO stock to the aqueous buffer. | The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit in the final assay medium. | Decrease the final concentration of the compound. Perform a serial dilution in 100% DMSO first, then add the diluted DMSO stock to the buffer. This ensures the DMSO is always the last thing added. |
| The solution is initially clear after dilution but becomes cloudy or shows a precipitate over time. | The compound is supersaturated and is slowly precipitating out of the solution. This can be influenced by temperature changes. | Prepare fresh dilutions immediately before use. Ensure all solutions are at a constant temperature. Consider using a formulation with solubilizing excipients like cyclodextrins if the experimental design allows. |
| Inconsistent results between experiments. | This could be due to variable amounts of the compound being in solution versus precipitated. | Standardize your solubilization protocol rigorously. Always vortex the DMSO stock before taking an aliquot. Visually inspect for any signs of precipitation before adding to your assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard procedure for preparing a high-concentration primary stock solution.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous or cell-culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: On a calibrated analytical balance, weigh out the desired amount of this compound. For a 10 mM stock, you will need 2.74 mg per 1 mL of DMSO (Molecular Weight = 274.37 g/mol ).
-
Add Solvent: Add the appropriate volume of 100% DMSO to the vial containing the compound.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, place the vial in a 37°C water bath or sonicator for 5-10 minutes. Vortex again.
-
Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] Keep the vials tightly sealed and protected from light.
Protocol 2: Serial Dilution for Cell-Based Assays (Final DMSO < 0.1%)
This protocol details how to prepare working solutions from a high-concentration DMSO stock for a typical cell-based assay, ensuring a consistent and low final solvent concentration.
Materials:
-
10 mM stock solution of the compound in 100% DMSO (from Protocol 1)
-
Aqueous assay buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile polypropylene tubes or 96-well plates
Procedure:
-
Intermediate Dilution (in DMSO): First, perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of intermediate stocks. For example, to get final concentrations of 10 µM, 1 µM, and 0.1 µM, you would prepare intermediate DMSO stocks at 10 mM, 1 mM, and 0.1 mM.
-
Final Dilution (in Aqueous Medium): To achieve a final DMSO concentration of 0.1%, perform a 1:1000 dilution of the intermediate DMSO stocks into your final assay medium.
-
For a 10 µM final concentration: Add 1 µL of the 10 mM DMSO stock to 999 µL of assay medium.
-
For a 1 µM final concentration: Add 1 µL of the 1 mM DMSO stock to 999 µL of assay medium.
-
For a 0.1 µM final concentration: Add 1 µL of the 0.1 mM DMSO stock to 999 µL of assay medium.
-
-
Mixing: Immediately after adding the DMSO stock to the aqueous medium, mix thoroughly by gentle vortexing or by pipetting up and down. Do not allow the concentrated DMSO to sit at the bottom of the tube.
-
Vehicle Control: Prepare a vehicle control by adding the same amount of 100% DMSO to the assay medium (e.g., 1 µL of DMSO per 999 µL of medium) without the compound. This is crucial for distinguishing the effects of the compound from the effects of the solvent.
-
Use Immediately: Use these freshly prepared working solutions immediately in your experiment to minimize the risk of precipitation.
Visual Diagrams
Caption: A workflow for dissolving the compound and troubleshooting precipitation.
Caption: A recommended serial dilution scheme for preparing working solutions.
References
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution? ResearchGate. [Link]
-
How to prepare sterile drug solution in DMSO for cell culture? Reddit. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
pH Adjusting Database. CompoundingToday.com. [Link]
-
Raut, S. V., & Bhadoriya, S. S. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Asian Journal of Pharmacy and Technology, 11(4), 294-302. [Link]
-
Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. [Link]
-
Chadha, R., & Arora, P. (2012). Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH. AAPS PharmSciTech, 13(3), 836-844. [Link]
-
Lindman, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 115-124. [Link]
-
Mattson, G. R., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(12), 921–926. [Link]
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How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. [Link]
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How to improve the bioavailability of poorly soluble drugs. ResearchGate. [Link]
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pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy. [Link]
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Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules Magazine. [Link]
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Sørensen, S. R., et al. (2007). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS' publications. [Link]
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Optimization of reaction conditions for diazaspiro[4.5]decane formation
Welcome to the technical support center for the synthesis and optimization of diazaspiro[4.5]decane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic motif. Diazaspiro[4.5]decanes are privileged structures in drug discovery, offering a unique three-dimensional exit vector for molecular exploration. However, their synthesis can present significant challenges, from achieving regioselectivity to maximizing yield.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of their formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the diazaspiro[4.5]decane core?
A1: Several strategies exist, with the choice depending on the desired substitution pattern and available starting materials. Prominent methods include intramolecular cyclization reactions, palladium-catalyzed domino reactions for forming derivatives with exocyclic double bonds, and multi-component reactions.[1][2] A particularly effective approach involves the diastereoselective intramolecular spirocyclization of precursors, which can offer high levels of stereocontrol.[2]
Q2: My cyclization reaction is not proceeding. What are the first parameters I should investigate?
A2: If you observe no product formation and only starting material remains, the primary areas to investigate are the reaction conditions and reagent purity.[3] Ensure that your temperature, reaction time, and reactant concentrations match established protocols.[4] The purity of starting materials, especially the precursor for cyclization, is critical, as impurities can inhibit the catalyst or lead to side reactions.[3] Additionally, for reactions sensitive to air or moisture, verify the integrity of your inert atmosphere setup.[4][5]
Q3: How critical is the choice of catalyst for diazaspiro[4.5]decane synthesis?
A3: The catalyst is often the most critical factor for success. It provides an alternative reaction pathway with a lower activation energy, directly influencing reaction rate and selectivity.[6] For example, in gold-catalyzed cyclizations, switching from a simple AuCl catalyst to a more active [PPh₃AuCl]/AgOTf system can significantly improve yields.[7] Similarly, palladium catalysts like Pd(OAc)₂ with phosphine ligands are essential for specific domino reactions that form C-C bonds and the spirocyclic core in one step.[1] The choice of catalyst and its ligands can prevent unwanted side reactions and, in some cases, control stereochemistry.
Q4: Can solvent choice dramatically impact the outcome of my reaction?
A4: Absolutely. Solvents can influence reaction kinetics and thermodynamics in several ways.[8] They can affect the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction mechanism.[8][9] For diazaspiro[4.5]decane formation, screening a range of solvents with varying polarities (e.g., toluene, THF, DCE, MeCN) is a crucial optimization step.[10] In some cases, less polar solvents have been shown to accelerate cyclization reactions leading to heterocyclic structures.[9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of diazaspiro[4.5]decanes, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield with Unreacted Starting Material
Your reaction has stalled, and TLC or LC-MS analysis shows a significant amount of remaining starting material.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Insufficient Catalyst Activity or Loading | Solution: Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%). If that fails, screen alternative catalysts. For instance, gold(I) catalysts are often more effective than gold(III) for certain cyclizations.[7] Rationale: The activation energy barrier may not be overcome with the current catalytic system. A more active catalyst or a higher concentration of the active species is required to turn over the starting material effectively.[6] |
| Suboptimal Reaction Temperature | Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor progress.[3] Rationale: Many cyclization reactions have a significant activation energy. Insufficient thermal energy can lead to a stalled reaction. However, be cautious, as excessive heat can cause decomposition. |
| Reagent or Solvent Impurities | Solution: Re-purify your starting materials via column chromatography or recrystallization.[3] Use freshly distilled or high-purity anhydrous solvents. Rationale: Impurities such as water or residual acid/base from a previous step can poison sensitive catalysts or react with intermediates.[4][5] For instance, moisture can deactivate organometallic catalysts and strong bases. |
| Poor Reagent/Substrate Solubility | Solution: Screen a different solvent or a solvent mixture. In some cases, a co-solvent system can improve the solubility of all reaction components. Rationale: If the reactants are not fully dissolved, the reaction becomes heterogeneous, leading to significantly slower reaction rates due to mass transfer limitations.[4] |
Problem 2: Complex Reaction Mixture with Multiple Side Products
TLC or LC-MS analysis shows the formation of multiple, difficult-to-separate byproducts, resulting in a low yield of the desired diazaspiro[4.5]decane.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Product Decomposition | Solution: Monitor the reaction at shorter time intervals to find the point of maximum product concentration before decomposition begins. Consider running the reaction at a lower temperature for a longer duration.[11] Rationale: The target diazaspiro[4.5]decane may be unstable under the reaction conditions (e.g., prolonged heat or acidic/basic environment). Identifying the optimal reaction time is crucial to maximize yield before degradation pathways dominate. |
| Lack of Regioselectivity | Solution: Modify the electronic properties of the substrate by changing protecting groups. For instance, using an electron-withdrawing protecting group on one nitrogen can direct functionalization to the other.[12] Alternatively, steric hindrance can be used to block one reactive site. Rationale: If the precursor has multiple potential cyclization sites (e.g., two nucleophilic nitrogens with similar reactivity), a mixture of isomers can form.[12] Modifying the substrate can create a significant electronic or steric bias, favoring one cyclization pathway over others. |
| Intermolecular vs. Intramolecular Reactions | Solution: Run the reaction under high dilution conditions. This can be achieved by adding the substrate slowly over several hours using a syringe pump. Rationale: Intramolecular cyclization is a first-order process, while intermolecular side reactions (e.g., dimerization) are second-order. High dilution favors the intramolecular pathway by decreasing the probability of two substrate molecules encountering each other. |
| Rearrangement of Precursors or Intermediates | Solution: Change the catalyst or solvent system. Some key precursors are prone to rearrangement, and altering the reaction conditions can sometimes circumvent this issue.[13] Rationale: The stability of intermediates is highly dependent on the reaction environment. A different solvent or a catalyst with different ligands can stabilize the desired intermediate and prevent it from rearranging into non-productive species. |
Visualizing the Troubleshooting Workflow
A systematic approach is key to solving yield-related issues. The following diagram outlines a decision-making process for troubleshooting a low-yield reaction.
Caption: Troubleshooting Decision Tree for Low Yields.
Exemplary Protocol: Intramolecular Cyclization to a Diazaspiro[4.5]dione Core
This protocol is a generalized example based on the cyclization of an N-substituted amino acid derivative to form a spiro-hydantoin, a common diazaspiro[4.5]decane substructure.[14]
Step 1: Synthesis of the Cyclization Precursor (e.g., N-Acyl Amino Ester)
-
This step is highly variable and depends on the specific target. A common route involves the acylation of the secondary amine of a piperidine-derived amino acid ester.
Step 2: Intramolecular Cyclization and Hydrolysis
-
Setup: To a flame-dried, round-bottom flask under an inert argon atmosphere, add the cyclization precursor (1.0 equiv).
-
Solvent: Add dry N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
-
Base Addition: Cool the stirred solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) portion-wise over 15 minutes. Caution: NaH is highly reactive and generates hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to the desired temperature (e.g., 45 °C). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 24-96 hours).
-
Hydrolysis: Upon completion, carefully add a solution of 10% aqueous HCl to the reaction mixture. Continue stirring at the same temperature for an additional 24 hours to effect hydrolysis of the intermediate.[14]
-
Workup: Pour the cooled reaction mixture into a separatory funnel containing ice-water. Extract the aqueous layer with an organic solvent like chloroform or dichloromethane (3x).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.[14]
References
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ResearchGate. Optimization of the Reaction Conditions. [a] | Download Scientific Diagram. Available from: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link]
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One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Available from: [Link]
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ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available from: [Link]
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Reddit. What are some common causes of low reaction yields? : r/Chempros. Available from: [Link]
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ACS Publications. Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters. Available from: [Link]
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National Institutes of Health. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Available from: [Link]
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MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]
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Allied Academies. The role of catalysts in sustainable chemical processes. Available from: [Link]
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Royal Society of Chemistry. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Available from: [Link]
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National Institutes of Health. Influence of Solvents upon Diketopiperazine Formation of FPG8K. Available from: [Link]
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Royal Society of Chemistry. Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. Available from: [Link]
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MDPI. Synthesis, Characterization and the Solvent Effects on Interfacial Phenomena of Jatropha Curcas Oil Based Non-Isocyanate Polyurethane. Available from: [Link]
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- 14. mdpi.com [mdpi.com]
Preventing decomposition of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
A Guide to Preventing Decomposition and Ensuring Experimental Integrity
Welcome to the technical support center for Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this valuable spirocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate, diagnose, and prevent the decomposition of this compound, ensuring the reliability and success of your experiments.
This document moves beyond a simple FAQ, offering a structured approach to understanding the molecule's stability, troubleshooting common issues, and implementing best practices for its handling, storage, and use in synthesis.
Section 1: Understanding the Inherent Stability of the Molecule
The stability of this compound is intrinsically linked to its core functional group: the N-benzyloxycarbonyl (N-Cbz) protecting group. Understanding the reactivity of this group is the foundation for preventing its unintended cleavage.
Q1: What is the N-Cbz (or Z) group, and what are its typical stability characteristics?
A: The benzyloxycarbonyl (Cbz or Z) group is a carbamate used to protect amine functionalities. Its widespread use in peptide synthesis and medicinal chemistry stems from a balance of robustness and selective lability.[1][2] It effectively "masks" the nucleophilicity of the primary amine at the 1-position of the diazaspirodecane core, allowing for selective reactions at other sites, such as the secondary amine at the 7-position.
The Cbz group is valued for its stability under a range of conditions where other protecting groups might fail.[1] However, it is designed to be removed under specific, mild conditions, which unfortunately can sometimes be inadvertently replicated, leading to decomposition.[2]
Q2: What are the primary chemical pathways that lead to the decomposition of this compound?
A: Decomposition almost always involves the cleavage of the Cbz group, liberating the free primary amine and releasing toluene and carbon dioxide as byproducts. The three main pathways for this are:
-
Catalytic Hydrogenolysis: This is the most common and efficient method for intentional Cbz deprotection.[2] The reaction involves a catalyst, typically palladium on carbon (Pd/C), and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents like ammonium formate).[1][3] Accidental exposure to residual catalysts from previous synthetic steps or incompatible reagents in a downstream reaction is a frequent cause of unexpected decomposition.
-
Acidolysis (Acid-Catalyzed Cleavage): Strong acids, particularly HBr in acetic acid, are effective at cleaving the Cbz group.[4] While the group is stable to milder acidic conditions, exposure to a low pH environment (pH < 1-2), especially at elevated temperatures, can lead to significant degradation.[4][5]
-
Strong Base/Nucleophile Attack: While generally more stable to basic than acidic conditions, the Cbz group is not completely inert.[1] Strong bases or nucleophiles can, under certain conditions, lead to cleavage, although this is a less common pathway than hydrogenolysis or acidolysis.[5]
Below is a diagram illustrating these primary decomposition routes.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your work, providing a logical framework to diagnose the root cause.
Q3: I analyzed a sample of the compound after storage and found significant levels of the deprotected 1,7-diazaspiro[4.5]decane. What happened?
A: This suggests that decomposition occurred during storage. The most likely culprit is exposure to atmospheric moisture and/or oxygen over time, potentially catalyzed by light or trace impurities. Carbamates and other sensitive compounds should be stored under controlled conditions to prevent hydrolysis and other degradation pathways.[6] Storing the compound in a freezer is good for preventing heat-induced decomposition, but freezers can be humid environments, which may accelerate hydrolysis if the container is not properly sealed and purged with an inert gas.[6]
Recommended vs. Problematic Storage Conditions
| Parameter | Recommended Condition | Problematic Condition | Rationale |
| Temperature | -20°C to 4°C | Room Temperature (long-term) | Reduces the rate of potential hydrolytic or oxidative degradation.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Air | Prevents oxidation and minimizes exposure to atmospheric moisture which can cause hydrolysis.[6] |
| Container | Tightly sealed, amber glass vial | Loosely capped, clear vial | Prevents moisture ingress and protects the compound from light, which can catalyze degradation. |
| Purity | High purity, free of catalysts | Contaminated with residual metals (Pd, Pt) or acids/bases | Trace impurities can act as catalysts for decomposition, even at low temperatures. |
Q4: My reaction failed, and analysis shows my starting material is gone, but I don't see the expected product. How do I troubleshoot this?
A: When the starting material is consumed without forming the desired product, it points to decomposition caused by incompatible reaction conditions. The key is to systematically review every component and parameter of your reaction.
Here is a logical workflow to diagnose the issue:
Sources
Alternative reagents for the synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Welcome to the technical support guide for the synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address common experimental challenges and provide in-depth, field-proven solutions and alternative strategies to ensure the successful synthesis of this valuable spirocyclic scaffold.
I. Synthesis Overview & Core Logic
The synthesis of this compound typically involves a multi-step sequence culminating in a key reductive amination and cyclization. A common route begins with the reductive amination of N-benzyl-4-piperidone with an appropriate amino alcohol, followed by activation of the hydroxyl group and subsequent intramolecular cyclization.
The core challenge in this synthesis lies in achieving high yields and purity, which can be influenced by the choice of reagents, reaction conditions, and the stability of intermediates. This guide will explore alternatives for the most critical steps to enhance efficiency, safety, and cost-effectiveness.
Caption: General workflow for the synthesis of the target molecule.
II. Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My reductive amination step is low-yielding. What are the best alternative reducing agents?
Answer: This is a common bottleneck. The choice of reducing agent is critical for selectively reducing the iminium ion intermediate without prematurely reducing the starting ketone.[1][2]
Causality: A reducing agent that is too harsh, like sodium borohydride (NaBH₄), can readily reduce the ketone carbonyl group, leading to undesired alcohol byproducts.[3] Conversely, a reagent that is too mild may result in an incomplete reaction. The ideal reagent is "just right"—reactive enough to reduce the iminium ion as it forms, but gentle enough to leave the ketone untouched.[4]
Recommended Alternatives:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is a mild and selective reducing agent that works efficiently under slightly acidic conditions, which also catalyze iminium ion formation.[1][5] Its bulkiness often enhances selectivity.
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic and effective choice.[1][2] It is particularly effective at a controlled pH of 6-7.[1] However, a significant drawback is its high toxicity and the potential to generate hydrogen cyanide gas under acidic conditions, requiring careful handling and waste disposal.[1]
-
Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) is a clean and effective "green" alternative.[6] This method avoids hydride reagents and often results in high yields with simple workup (filtration of the catalyst). However, it requires specialized hydrogenation equipment and may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes).
Data Summary: Comparison of Reducing Agents
| Reagent | Pros | Cons | Typical Solvents |
| NaBH(OAc)₃ (STAB) | High selectivity, mild, non-toxic byproducts, one-pot procedure.[1][5] | Moisture sensitive, higher cost. | DCE, THF, DCM.[3] |
| NaBH₃CN | Effective, well-established.[2] | Highly toxic (cyanide), requires pH control.[1] | MeOH, EtOH.[3] |
| H₂/Pd-C | "Green" chemistry, clean workup.[6] | Requires specialized equipment, may reduce other functional groups. | MeOH, EtOH, EtOAc. |
| NaBH₄ | Inexpensive, readily available. | Low selectivity, often reduces ketone starting material.[3] | MeOH, EtOH.[3] |
FAQ 2: N-benzyl-4-piperidone is expensive/difficult to source. Are there alternative starting materials?
Answer: Yes, several synthetic routes to the N-benzyl-4-piperidone core exist, or you can adapt the overall synthesis to use a different starting piperidone.
Alternative Strategies:
-
Synthesize N-benzyl-4-piperidone in-house: A common method involves the reaction of a primary amine (benzylamine) with 1,5-dichloro-3-pentanone.[7] This approach can be more cost-effective for large-scale syntheses.
-
Use a different N-substituted-4-piperidone: If the benzyl group is not essential in the initial steps, you could start with a more accessible piperidone, such as N-Boc-4-piperidone. The benzyl group can be introduced later in the synthesis after the spirocycle is formed.
-
One-Pot Domino Reactions: For constructing the diazaspiro[4.5]decane scaffold, some advanced methods utilize palladium-catalyzed domino reactions of unactivated yne-en-ynes with aryl halides, though this is a more complex and specialized approach.[8]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. jocpr.com [jocpr.com]
- 7. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 8. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
Welcome to the technical support center for the purification of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this spirocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of your target molecule.
I. Understanding the Chemistry: A Plausible Synthetic Route and Potential Impurities
To effectively troubleshoot the purification of this compound, it is crucial to understand its synthetic origin and the likely impurities that may arise. A common synthetic approach involves a multi-step sequence that can introduce various side-products and unreacted starting materials.
A plausible and frequently utilized synthetic pathway is initiated with a reductive amination reaction between 1-Boc-4-piperidone and benzylamine to form the spirocyclic intermediate, followed by deprotection of the Boc group and subsequent protection with a benzyloxycarbonyl (Cbz) group.[1][2]
Visualizing the Synthesis and Impurity Formation:
Caption: Synthetic pathway and potential impurities.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Q1: My crude product is an oil and won't solidify. How can I induce crystallization?
A1: Oiling out is a common issue, especially with compounds containing flexible alkyl chains and aromatic groups. Here’s a systematic approach to induce crystallization:
-
Solvent System Exploration: The key is to find a solvent or solvent mixture where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Single Solvents: Try common solvents for recrystallization such as ethanol, isopropanol, acetonitrile, or ethyl acetate.[3]
-
Solvent/Anti-Solvent Systems: A powerful technique is to dissolve your oily product in a good solvent (e.g., dichloromethane, ethyl acetate, or acetone) and then slowly add an anti-solvent (e.g., hexanes, heptane, or diethyl ether) until the solution becomes turbid.[3] Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.
-
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal formation.
-
Patience and Temperature Cycling: Sometimes, crystallization is a slow process. Leaving the solution undisturbed in a cold environment (refrigerator or freezer) for an extended period can be effective. Temperature cycling (gently warming and then slowly cooling) can also encourage crystal formation.
-
Purification Prior to Crystallization: If the oil is heavily contaminated with impurities that inhibit crystallization, a preliminary purification by column chromatography may be necessary to obtain a material that is more amenable to crystallization.
Q2: I am seeing multiple spots on my TLC analysis after purification. What are they and how do I get rid of them?
A2: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities. The identity of these impurities depends on their polarity relative to your product.
-
Highly Polar Impurities (Low Rf): These are often unreacted starting materials like benzylamine or the deprotected spiroamine intermediate. They can typically be removed by:
-
Aqueous Wash: Performing an acidic wash (e.g., with 1M HCl) of your organic solution can protonate and extract basic impurities into the aqueous layer. Be sure to neutralize your product if it is also basic and you wish to recover it from the aqueous layer.
-
Normal Phase Column Chromatography: These polar impurities will have strong retention on a silica gel column, allowing for effective separation.[4]
-
-
Less Polar Impurities (High Rf): These could be byproducts from the Cbz protection step, such as benzyl alcohol or dibenzyl carbonate.[5]
-
Normal Phase Column Chromatography: These less polar impurities will elute before your product on a silica gel column.
-
-
Impurities with Similar Polarity (Similar Rf): This is the most challenging scenario and may indicate the presence of diastereomers or structurally similar side-products.
-
Optimize Chromatography: Experiment with different solvent systems for your column chromatography. A less polar solvent system will generally provide better separation of compounds with similar Rf values.
-
Recrystallization: If chromatography is not effective, fractional crystallization from a carefully selected solvent system may be able to separate the desired product from the impurity.[6]
-
Q3: My column chromatography is not giving good separation. What can I do to improve it?
A3: Poor separation during column chromatography can be frustrating. Here are several parameters you can adjust for better resolution:
-
Solvent System (Mobile Phase):
-
Normal Phase (Silica Gel): For Cbz-protected amines, a common mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).[7] To improve separation of closely eluting spots, decrease the polarity of the mobile phase (i.e., reduce the percentage of the polar solvent). Adding a small amount of a polar modifier like methanol can sometimes improve peak shape, but may also decrease separation. For basic compounds that may interact strongly with the acidic silica gel, adding a small amount of a volatile amine like triethylamine (0.1-1%) to the mobile phase can reduce peak tailing.[8][9]
-
Reversed-Phase (C18): If your compound is sufficiently polar, reversed-phase chromatography can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[10] For basic compounds like amines, adding a modifier such as formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by ensuring the analyte is in a single protonation state.[11]
-
-
Stationary Phase:
-
Particle Size: Using silica gel with a smaller particle size will increase the surface area and generally lead to better separation, although it will also increase the backpressure.
-
Alternative Sorbents: If silica gel is not providing adequate separation, consider other stationary phases like alumina or functionalized silica (e.g., diol or cyano phases).[8]
-
-
Column Loading and Dimensions:
-
Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.
-
Column Geometry: A longer, narrower column will generally provide better resolution than a shorter, wider one.
-
Q4: I have obtained a pure product by NMR, but my yield is very low. How can I improve my recovery?
A4: Low yield can be attributed to losses at various stages of the purification process.
-
Extraction: Ensure you are using the correct pH during aqueous workups to minimize the loss of your product into the aqueous layer. Back-extracting the aqueous layers with your organic solvent can help recover any dissolved product.
-
Column Chromatography:
-
Streaking: If your product is "streaking" down the column, it indicates poor solubility in the mobile phase or strong interaction with the stationary phase. Adding a small amount of a more polar solvent to your sample before loading or to the mobile phase can help.
-
Irreversible Adsorption: Highly basic amines can sometimes bind irreversibly to silica gel. Pre-treating the silica with a volatile base like triethylamine or using a different stationary phase can mitigate this.
-
-
Recrystallization:
-
Solubility: If your product is too soluble in the recrystallization solvent, even at low temperatures, you will have poor recovery. Experiment with different solvent systems to find one where the solubility at low temperature is minimal.
-
Filtration: Ensure you are using a properly sized filter paper and that you are washing the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the expected impurities from the use of benzyl chloroformate (Cbz-Cl)?
A1: Benzyl chloroformate is a reactive reagent that can lead to several impurities.[12][13][14]
-
Benzyl alcohol: This is formed by the hydrolysis of Cbz-Cl in the presence of water.[5]
-
Dibenzyl carbonate: This can form from the reaction of Cbz-Cl with benzyl alcohol.[5]
-
Unreacted Cbz-Cl: If the reaction is incomplete, residual benzyl chloroformate may be present.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended to confirm the purity of your this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A clean ¹H NMR spectrum with the correct chemical shifts, splitting patterns, and integration for all protons is a strong indicator of purity. The absence of signals corresponding to potential impurities (e.g., benzyl alcohol at ~4.6 ppm for the CH₂ and ~7.3 ppm for the aromatic protons) is crucial.[15]
-
¹³C NMR: A ¹³C NMR spectrum showing the expected number of carbon signals provides further evidence of the compound's structure and purity.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of your compound. The fragmentation pattern can also provide structural information. For Cbz-protected amines, a characteristic fragmentation is the loss of the benzyl group.[16][17][18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing purity. A single, sharp peak on an HPLC chromatogram is a good indication of a pure compound. Running the sample on both normal-phase and reversed-phase columns can provide a more comprehensive purity profile.[20]
-
Melting Point: A sharp melting point range for a crystalline solid is a classic indicator of high purity.
Q3: Are there any specific safety precautions I should take when working with the reagents for the synthesis and purification of this compound?
A3: Yes, several reagents used in this synthesis require careful handling.
-
Benzyl Chloroformate (Cbz-Cl): This is a corrosive and lachrymatory substance. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is also moisture-sensitive and can decompose to release HCl gas.[13][14]
-
Strong Acids and Bases: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) used for Boc deprotection are corrosive and should be handled with care. Similarly, strong bases should be handled with appropriate PPE.
-
Solvents: Organic solvents should always be used in a well-ventilated area, and appropriate measures should be taken to avoid ignition sources.
IV. Experimental Protocols
Protocol 1: Purification by Normal-Phase Column Chromatography
This protocol is suitable for removing both more polar and less polar impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 hexanes:ethyl acetate) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizing the Normal-Phase Chromatography Workflow:
Caption: Normal-phase column chromatography workflow.
Protocol 2: Recrystallization
This protocol is ideal for obtaining highly pure crystalline material from a moderately pure sample.
-
Solvent Selection: In a small test tube, add a small amount of your product and add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of your product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
V. Data Interpretation
Table 1: Expected Analytical Data for this compound and Common Impurities
| Compound | Approximate ¹H NMR Chemical Shifts (ppm) | Expected Molecular Ion (m/z) [M+H]⁺ |
| This compound | 7.3-7.4 (m, 5H, Ar-H), 5.1 (s, 2H, -CH₂-Ph), 1.5-3.5 (m, 14H, spirocycle protons) | 289.19 |
| Benzylamine | 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, -CH₂-Ph), 1.5 (br s, 2H, -NH₂) | 108.08 |
| Benzyl alcohol | 7.2-7.4 (m, 5H, Ar-H), 4.6 (s, 2H, -CH₂-OH), ~2-3 (br s, 1H, -OH) | 109.06 |
| Dibenzyl carbonate | 7.3-7.4 (m, 10H, Ar-H), 5.2 (s, 4H, -CH₂-Ph) | 243.09 |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used.[15][21][22]
VI. References
-
Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers - Benchchem. (URL not available)
-
Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR - Benchchem. (URL not available)
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. (URL: [Link])
-
Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed. (URL: [Link])
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (URL not available)
-
Reversed-phase chromatography - Wikipedia. (URL: [Link])
-
Supporting Information - ScienceOpen. (URL: [Link])
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (URL not available)
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (URL: [Link])
-
Reductive Amination - Wordpress. (URL not available)
-
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines - Benchchem. (URL not available)
-
Properties of solvents tested for the thermal recrystallization of CBZ - ResearchGate. (URL: [Link])
-
Preparation of Mono-‐Cbz Protected Guanidines - Organic Syntheses. (URL: [Link])
-
Benzyl chloroformate - Wikipedia. (URL: [Link])
-
Choosing HPLC Columns for Rapid Method Development - Agilent. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed. (URL: [Link])
-
Benzyl chloroformate - Wikiwand. (URL: [Link])
-
Cbz Protection - Common Conditions. (URL: [Link])
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])
-
Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups | Request PDF - ResearchGate. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (URL: [Link])
-
Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via - The Royal Society of Chemistry. (URL: [Link])
-
Cbz-Protected Amino Groups. (URL: [Link])
-
Synthesis of Piperidones from Benzyl Azides and Acetone - POSTECH. (URL: [Link])
-
Mass Spectrometry: Fragmentation. (URL not available)
-
Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube. (URL: [Link])
-
p-NO 2 -Cbz derivatization of primary chiral amines enables superior resolution by supercritical fluid chromatography - Morressier. (URL: [Link])
-
Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed. (URL: [Link])
-
6.5: Amine Fragmentation - Chemistry LibreTexts. (URL: [Link])
-
1,4-Diazaspiro[4.5]decane | C8H16N2 | CID 231292 - PubChem. (URL: [Link])
-
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (URL: [Link])
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. (URL: [Link])
-
Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds - YouTube. (URL: [Link])
-
Preparation of Mono-Cbz Protected Guanidines - PMC - NIH. (URL: [Link])
-
Preparation of 3-Alkylated Oxindoles from N-Benzyl Aniline via a Cu(II)-Mediated Anilide Cyclization Process - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. (URL: [Link])
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- 22. Benzyl 2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride(1380300-47-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Stability of Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Welcome to the technical support center for Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the stability and successful application of this valuable spirocyclic building block in your research and development endeavors.
Important Note on Isomer Specificity: The information contained within this guide pertains to Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS No. 960294-14-8) . While the initial inquiry mentioned the 1-carboxylate isomer, publicly available data and commercial sources predominantly refer to the 7-carboxylate isomer. Researchers should verify the specific isomer used in their experiments.
Understanding the Stability Profile of Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate
Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate incorporates two key structural motifs that dictate its stability: the benzyl carbamate (Cbz or Z group) and the spirocyclic diamine core. The Cbz group is a widely used amine protecting group, valued for its general stability under various conditions. However, it is susceptible to specific cleavage pathways. The spirocyclic nature of the diamine imparts conformational rigidity, which can influence the molecule's reactivity and stability.[1][2]
The primary degradation pathways for this compound are anticipated to be:
-
Hydrolysis: Cleavage of the carbamate bond can occur under strongly acidic or basic conditions, yielding the unprotected spirocyclic diamine, benzyl alcohol, and carbon dioxide.
-
Hydrogenolysis: The Cbz group is readily cleaved by catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), a common deprotection strategy.[3][4]
-
Oxidative Degradation: While generally robust, the benzylic position is susceptible to oxidation under harsh conditions, which can lead to deprotection or the formation of impurities.[5]
-
Thermal Degradation: Elevated temperatures can promote the decomposition of carbamates.[6][7]
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Question 1: I'm observing significant degradation of my compound upon storage in solution. What are the likely causes and how can I mitigate this?
Answer:
Degradation in solution is often due to hydrolysis, especially if the solvent is not anhydrous or contains acidic or basic impurities.
-
Causality: The carbamate linkage is an ester of carbamic acid and is susceptible to nucleophilic attack, which is catalyzed by acid or base. Protic solvents, particularly in the presence of trace impurities, can facilitate this degradation over time.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Freshly distilled or commercially available anhydrous solvents are recommended.
-
pH Control: Avoid acidic or basic conditions in your storage solutions. If possible, buffer the solution to a neutral pH.
-
Temperature: Store solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Question 2: My reaction yield is low, and I've identified the deprotected 1,7-diazaspiro[4.5]decane as a major byproduct. What reaction conditions could be causing this premature deprotection?
Answer:
Premature deprotection during a reaction suggests that your reaction conditions are too harsh for the Cbz group.
-
Causality: The Cbz group is sensitive to strong acids, strong bases, and reductive conditions.
-
Troubleshooting Flowchart:
Caption: Troubleshooting premature deprotection.
Question 3: I'm seeing an unexpected peak in my HPLC analysis after leaving my sample in the autosampler overnight. What could this be?
Answer:
This is likely a degradation product formed due to prolonged exposure to the mobile phase or ambient conditions in the autosampler.
-
Causality: Mobile phases, especially those with acidic or basic additives (e.g., formic acid, trifluoroacetic acid, or ammonia), can cause slow degradation of the analyte over time. Temperature fluctuations in the autosampler can also contribute.
-
Troubleshooting Steps:
-
Autosampler Temperature: Set the autosampler temperature to a lower value (e.g., 4°C) to minimize degradation.
-
Sequence Time: Minimize the time samples spend in the autosampler before injection.
-
Mobile Phase Stability: If using a mobile phase with additives, consider preparing it fresh daily.
-
Forced Degradation Study: To identify the unknown peak, perform a forced degradation study by intentionally exposing the compound to acidic, basic, and oxidative conditions. This will help you confirm if the new peak is a known degradant.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (ideally -20°C). Storing under an inert atmosphere is also recommended to prevent slow oxidation.
Q2: Which solvents are most suitable for dissolving and working with this compound?
A2: The compound is soluble in many common organic solvents such as dichloromethane (DCM), chloroform, N,N-dimethylformamide (DMF), and methanol. For reactions, it is crucial to use anhydrous grades of these solvents to prevent hydrolysis.
Q3: Can I use this compound in reactions that require heating?
A3: While the Cbz group is relatively stable to moderate heat, prolonged heating at high temperatures can lead to thermal degradation.[6] It is advisable to keep reaction temperatures as low as possible and monitor the reaction progress closely for the formation of byproducts. If high temperatures are necessary, consider a more thermally robust protecting group.
Q4: How can I monitor the stability of my compound during an experiment?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the stability of Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.[8][9]
Q5: Are there any common reagents that are incompatible with this compound?
A5: Yes. Avoid strong reducing agents (e.g., LiAlH4, NaBH4 in the presence of certain catalysts, and catalytic hydrogenation conditions), strong acids (e.g., concentrated HCl, HBr, TFA), and strong bases (e.g., NaOH, KOH). Also, be cautious with strong oxidizing agents.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines the steps to develop an HPLC method to assess the stability of Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate.
Objective: To separate the active pharmaceutical ingredient (API) from its potential degradation products.
Materials:
-
Benzyl 1,7-diazaspiro[4.5]decane-7-carboxylate reference standard
-
HPLC-grade acetonitrile and water
-
HPLC-grade formic acid or trifluoroacetic acid
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Initial Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm, based on the benzyl group).
-
-
Forced Degradation Study:
-
Acidic: Incubate the standard solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic: Incubate the standard solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: Incubate the standard solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid compound at 80°C for 48 hours, then dissolve and inject.
-
Photolytic: Expose the standard solution to UV light (254 nm) for 24 hours.
-
-
Method Optimization: Inject the stressed samples and the unstressed standard. Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.
-
Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]
Data Presentation:
| Stress Condition | Parent Compound (% Remaining) | Major Degradant Peak (Retention Time) |
| Unstressed Control | 100% | N/A |
| 0.1 M HCl, 60°C, 24h | [Insert experimental data] | [Insert experimental data] |
| 0.1 M NaOH, 60°C, 24h | [Insert experimental data] | [Insert experimental data] |
| 3% H₂O₂, RT, 24h | [Insert experimental data] | [Insert experimental data] |
| 80°C, 48h (solid) | [Insert experimental data] | [Insert experimental data] |
| UV light, 24h | [Insert experimental data] | [Insert experimental data] |
This table should be populated with your experimental results.
Protocol 2: Recommended Storage and Handling Workflow
This workflow minimizes the risk of degradation during routine laboratory use.
Caption: Recommended handling workflow.
References
- Thermal Degradation of Alkyl N-Phenylcarbamates. (1959). Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Krasnov, V. P., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules.
- Agilent Technologies. (n.d.).
- ASTM D5315-92(1998). (1992).
- Benchchem. (n.d.).
- Al-Othman, Z. A., et al. (2012). Hydrolysis of Benzothiazolylcarbamates in Basic Media.
- Fares, M. Y., et al. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Chemistry Central Journal.
-
ResearchGate. (n.d.). Benzyl Carbamate. Retrieved from [Link]
- Krasnov, V. P., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI.
- ResearchGate. (n.d.).
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
- Singh, R., & Raza, K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- ChemicalBook. (n.d.). Benzyl 2-thia-3,7-diazaspiro[4.
- Universal Biologicals. (n.d.). 7-Benzyl-1,7-diazaspiro[4.5]decane.
- Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Carbamates of Methylenebis-(4-phenyl Isocyanate)1. Journal of the American Chemical Society.
- Cantillo, D., & Kappe, C. O. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- ResearchGate. (n.d.).
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Damodharan, K., et al. (2021). Stability Indicating Method Development and Validation of Cenobamate in Bulk and Dosage form by Liquid Chromatography.
-
Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]
- Organic Chemistry Portal. (n.d.).
- Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters.
- Senter, P. D., et al. (1985). Photogeneration of organic bases from o-nitrobenzyl-derived carbamates. Journal of the American Chemical Society.
- Alchem Pharmtech. (n.d.). CAS N/A | 7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride.
- Senter, P. D., et al. (1990). Development of a drug-release strategy based on the reductive fragmentation of benzyl carbamate disulfides. The Journal of Organic Chemistry.
- Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Shibuya, K., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
- Khan, A. A., & Ghosh, K. K. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher.
- Ashenhurst, J. (2018).
- Seebach, D., et al. (2007). (a) Benzyl hydroxymethyl carbamate and (b)
- ResearchGate. (n.d.). (a) Benzyl carbamates for amine release. (b) Hydroxybenzylammoniums....
- Merck Millipore. (n.d.). 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7.
- ChemicalBook. (n.d.). Benzyl 2-thia-3,7-diazaspiro[4.
- PubChemLite. (n.d.). Benzyl 2,4-dioxo-1,8-diazaspiro[4.
- BLDpharm. (n.d.). Benzyl 1,4-dioxa-7-azaspiro[4.
Sources
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- 10. Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. The spirocyclic framework, in particular, has garnered significant interest due to its inherent three-dimensionality and conformational rigidity, which can lead to enhanced target affinity and selectivity.[1] This guide provides a comprehensive framework for the biological evaluation of a promising, yet underexplored, class of compounds: Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate derivatives.
While direct and extensive biological data for this specific scaffold remains nascent, this guide will leverage established methodologies and comparative data from structurally related diazaspiro[4.5]decane isomers to provide a robust roadmap for investigation. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a framework for the comparative analysis of novel derivatives. The inherent properties of the diaza-spirocyclic core suggest potential applications in areas such as oncology, infectious diseases, and inflammatory conditions.[2]
The 1,7-Diazaspiro[4.5]decane Scaffold: A Platform for Diverse Biological Activity
The 1,7-diazaspiro[4.5]decane core is a unique bicyclic system featuring two nitrogen atoms in a spirocyclic arrangement. This structure offers several advantages in drug design:
-
Structural Rigidity: The spirocyclic nature imparts a fixed three-dimensional orientation of substituents, which can facilitate precise interactions with biological targets.
-
Vectorial Diversity: The nitrogen atoms provide key points for substitution, allowing for the exploration of chemical space in multiple directions.
-
Physicochemical Properties: The presence of nitrogen atoms can influence solubility and other pharmacokinetic properties.
While the biological activities of this compound derivatives are yet to be fully elucidated, insights can be drawn from related isomers. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have shown promise as antifungal agents by inhibiting chitin synthase.[3] Furthermore, 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent inhibitors of the KRAS-G12D oncogenic mutant.[4] These findings underscore the potential of the diazaspiro[4.5]decane scaffold to yield compounds with significant therapeutic value.
A Proposed Library of this compound Derivatives for Initial Screening
To initiate a biological evaluation, a focused library of derivatives should be synthesized. The benzyl 1-carboxylate moiety serves as a key structural feature, and modifications can be systematically introduced on the piperidine and pyrrolidine rings to explore structure-activity relationships (SAR). A representative, albeit hypothetical, series for initial screening is presented below:
| Compound ID | R1 Substitution (Piperidine Ring) | R2 Substitution (Pyrrolidine Ring) |
| BDS-1 | H | H |
| BDS-2 | 4-Fluoro | H |
| BDS-3 | 4-Chloro | H |
| BDS-4 | 4-Methoxy | H |
| BDS-5 | H | 3-Methyl |
| BDS-6 | H | 3,3-Dimethyl |
This initial set allows for the exploration of electronic effects (fluoro, chloro, methoxy) on the piperidine ring and steric bulk on the pyrrolidine ring.
Experimental Protocols for Comprehensive Biological Evaluation
A tiered approach to biological screening is recommended, beginning with broad-based in vitro assays and progressing to more specific mechanistic and in vivo studies for promising candidates.
In Vitro Cytotoxicity Screening
The initial assessment of anticancer potential involves screening the compound library against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., HCT116 colorectal carcinoma, PC-3 prostate adenocarcinoma, HepG-2 hepatocellular carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. This high-throughput assay provides a quantitative measure of the cytotoxic potential of the compounds.
Antimicrobial Activity Assessment
Given the potential for nitrogen-containing heterocycles to exhibit antimicrobial properties, screening against a panel of pathogenic bacteria and fungi is warranted.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Rationale: This method is a standardized and quantitative way to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of the derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory cytokines in immune cells.
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Rationale: LPS is a potent inducer of inflammation in macrophages. This assay allows for the quantification of the inhibitory effect of the compounds on the production of key inflammatory mediators.
Visualizing the Path Forward: Workflows and Logic
Comparative Performance Analysis and Future Directions
Upon completion of the initial screening, the data should be compiled into a comprehensive comparison table. This will allow for the identification of "hit" compounds that exhibit promising activity in one or more of the assays.
Example Comparative Data Table (Hypothetical Data)
| Compound ID | Anticancer (HCT116) IC₅₀ (µM) | Antimicrobial (S. aureus) MIC (µg/mL) | Anti-inflammatory (TNF-α Inhibition) IC₅₀ (µM) |
| BDS-1 | >100 | 64 | >100 |
| BDS-2 | 15.2 | 32 | 25.8 |
| BDS-3 | 8.9 | 16 | 12.5 |
| BDS-4 | 25.6 | >64 | 45.1 |
| BDS-5 | 50.1 | 32 | 78.3 |
| BDS-6 | 85.3 | 64 | >100 |
From this hypothetical data, compound BDS-3 , with a chloro-substitution, emerges as a potential lead compound due to its superior activity across all three assays. Subsequent efforts should focus on:
-
Mechanism of Action Studies: For anticancer hits, this could involve cell cycle analysis, apoptosis assays, and target identification. For antimicrobial hits, time-kill kinetics and mechanism of resistance studies would be pertinent.
-
In Vivo Evaluation: Promising candidates should be evaluated in animal models to assess their efficacy and safety. For instance, in vivo toxicity can be initially assessed using zebrafish models.[6]
-
Expansion of the Chemical Library: Based on the initial SAR, a second generation of compounds can be designed and synthesized to optimize potency and selectivity.
This systematic approach, grounded in established methodologies and comparative analysis, will pave the way for unlocking the full therapeutic potential of this compound derivatives.
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The Ascendancy of Spirocyclic Scaffolds: A Comparative Analysis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is relentless. Among the rising stars in scaffold design are spirocyclic systems, which offer a unique three-dimensional topology, departing from the planar motifs that have historically dominated drug discovery. This guide provides an in-depth comparative study of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a representative diazaspiro[4.5]decane, against more conventional heterocyclic scaffolds. We will explore its synthetic rationale, comparative physicochemical and biological profiles, and provide detailed experimental protocols for its evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: Embracing the Third Dimension in Drug Design
For decades, medicinal chemists have heavily relied on aromatic and flat heterocyclic scaffolds. While successful, this has led to an over-exploration of a limited chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling alternative by introducing a rigid, three-dimensional framework. This inherent three-dimensionality can lead to improved target engagement, enhanced selectivity, and more favorable physicochemical properties such as increased solubility and metabolic stability.[1][2] The 1,7-diazaspiro[4.5]decane core, in particular, presents a conformationally constrained diamine motif that can serve as a bioisostere for more flexible structures like piperazine, offering potential advantages in lead optimization.
This guide will focus on this compound as a case study to illustrate the potential of this scaffold class. We will draw objective comparisons with commonly employed scaffolds: piperazine, morpholine, and piperidine, which are prevalent in numerous FDA-approved drugs.[3][4]
Comparative Scaffolds: A Snapshot
| Scaffold | Structure | Key Features |
| This compound | ![]() | Rigid, spirocyclic, three-dimensional, two nitrogen atoms for functionalization.[5] |
| N-Benzylpiperazine | Flexible six-membered ring, two nitrogen atoms, widely used in CNS-active compounds.[6][7] | |
| N-Benzylmorpholine | Six-membered ring with nitrogen and oxygen, often improves pharmacokinetic properties.[8][9] | |
| N-Benzylpiperidine | Simple six-membered nitrogen-containing ring, a common building block in medicinal chemistry.[10][11] |
Physicochemical Property Comparison: A Data-Driven Analysis
The introduction of a spirocenter has a profound impact on the physicochemical properties of a molecule. The following table provides a comparative overview of key calculated and experimentally determined properties for our target scaffold and its comparators.
| Property | This compound (Predicted) | N-Benzylpiperazine | N-Benzylmorpholine | N-Benzylpiperidine |
| Molecular Weight ( g/mol ) | 274.37 | 176.26 | 177.25 | 175.27 |
| cLogP | 2.8 | 2.1 | 1.6 | 2.5 |
| Topological Polar Surface Area (Ų) | 32.7 | 12.5 | 21.7 | 3.2 |
| Aqueous Solubility | Predicted to be moderate | High | High | Moderate |
| pKa (most basic) | ~8.5-9.0 | 9.8 | 7.0 | 9.0 |
Note: Values for this compound are predicted and require experimental validation as outlined in the protocols below.
The spirocyclic nature of the diazaspiro[4.5]decane scaffold is expected to reduce lipophilicity (LogP) compared to a more conformationally flexible, non-spirocyclic analogue of similar size, which can be advantageous for improving solubility and reducing off-target effects.
Synthesis of Scaffolds: Detailed Experimental Protocols
The synthetic accessibility of a scaffold is a critical consideration in drug discovery. Here, we provide detailed, step-by-step protocols for the synthesis of this compound and its comparators.
Protocol 1: Synthesis of this compound
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Procedure:
-
Step 1: Synthesis of 3,3'-(4-oxopiperidine-1,3-diyl)dipropanenitrile. To a solution of piperidin-4-one (1 equivalent) in a suitable solvent such as acetonitrile, add acrylonitrile (2.2 equivalents) and a catalytic amount of a base like Triton B. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography to yield the dicyanoethylated intermediate.
-
Step 2: Synthesis of 1,7-Diazaspiro[4.5]decane. Dissolve the product from Step 1 in a suitable solvent like ethanol or methanol. Add a Raney nickel catalyst. Hydrogenate the mixture in a high-pressure reactor under a hydrogen atmosphere (e.g., 50-100 atm) at elevated temperature (e.g., 80-100 °C) for 12-24 hours. After cooling and releasing the pressure, filter the catalyst and concentrate the filtrate to obtain the crude 1,7-diazaspiro[4.5]decane.
-
Step 3: Synthesis of this compound. Dissolve the crude 1,7-diazaspiro[4.5]decane (1 equivalent) in a suitable solvent like dichloromethane or tetrahydrofuran. Add a base such as triethylamine (1.1 equivalents). Cool the mixture to 0 °C and add benzyl chloroformate (1 equivalent) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography.
Protocol 2: Synthesis of N-Benzylpiperazine
A common method for the synthesis of N-benzylpiperazine involves the direct alkylation of piperazine with benzyl chloride.[13][14]
Step-by-Step Procedure:
-
Dissolve piperazine (2 equivalents) in a suitable solvent like ethanol.
-
Add benzyl chloride (1 equivalent) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter the precipitated piperazine dihydrochloride.
-
Concentrate the filtrate and partition between an aqueous solution of sodium hydroxide and an organic solvent like dichloromethane.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-benzylpiperazine.
Protocol 3: Synthesis of N-Benzylmorpholine
N-benzylmorpholine can be synthesized by the N-alkylation of morpholine with benzyl chloride.[15][16]
Step-by-Step Procedure:
-
To a solution of morpholine (1.2 equivalents) and a base such as potassium carbonate (1.5 equivalents) in a solvent like acetonitrile, add benzyl chloride (1 equivalent).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture, filter the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by distillation under reduced pressure to yield N-benzylmorpholine.
Protocol 4: Synthesis of N-Benzylpiperidine
N-benzylpiperidine can be readily synthesized by the reductive amination of benzaldehyde with piperidine or by direct alkylation.[17][18]
Step-by-Step Procedure (Reductive Amination):
-
Dissolve piperidine (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent like methanol.
-
Add a reducing agent such as sodium borohydride (1.2 equivalents) in portions at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain N-benzylpiperidine.
Biological Activity Profile: A Comparative Framework
To objectively compare the biological potential of this compound, a series of in vitro assays should be performed. The choice of assays will depend on the therapeutic area of interest. Given that diazaspiro[4.5]decane derivatives have shown promise in areas such as antifungal activity and as receptor antagonists, a relevant screening panel is proposed below.[19][20]
Proposed In Vitro Assay Cascade
Caption: Proposed workflow for the in vitro biological evaluation of the synthesized scaffolds.
Table of Comparative Biological Data (Hypothetical)
The following table presents a template for comparing the biological data, with hypothetical values for this compound to illustrate the desired output from the proposed experimental work.
| Parameter | Target X Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, µM) | Cell-Based Potency (IC50, µM) |
| This compound | To be determined | To be determined | To be determined |
| N-Benzylpiperazine | 150 | 2.5 | 5.2 |
| N-Benzylmorpholine | >1000 | >10 | >20 |
| N-Benzylpiperidine | 85 | 1.8 | 3.1 |
Note: Data for comparator compounds should be sourced from literature or determined experimentally in parallel for a direct comparison.
The Spirocyclic Advantage: A Discussion
The rigid nature of the 1,7-diazaspiro[4.5]decane scaffold is anticipated to confer several advantages over its more flexible counterparts. By locking the conformation of the molecule, the spirocyclic core can lead to a more defined orientation of substituents, potentially resulting in higher binding affinity and selectivity for the biological target. Furthermore, the introduction of sp3-hybridized carbon atoms in the spirocyclic scaffold generally leads to improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, which are crucial for developing successful drug candidates.[9][21]
Conclusion
This compound, as a representative of the diazaspiro[4.5]decane class, holds significant promise as a versatile scaffold in drug discovery. Its unique three-dimensional architecture offers the potential for improved potency, selectivity, and pharmacokinetic properties compared to traditional, flatter heterocyclic systems like piperazine, morpholine, and piperidine. The detailed synthetic and experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of this and other novel spirocyclic scaffolds. By embracing such innovative molecular designs, the field of medicinal chemistry can continue to push the boundaries of what is possible in the development of new and effective therapeutics.
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Navigating the SAR Landscape of Diazaspiro[4.5]decanes: A Comparative Guide for Drug Discovery
Introduction: The Rising Prominence of the Diazaspiro[4.5]decane Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and improved pharmacological properties is relentless. Among these, spirocyclic systems have emerged as particularly valuable due to their rigid yet complex architecture, which allows for precise spatial orientation of functional groups. This unique characteristic can lead to enhanced potency, selectivity, and metabolic stability. The diazaspiro[4.5]decane framework, a bicyclic system featuring two nitrogen atoms, represents a privileged scaffold in this class, with its various isomers demonstrating a remarkable breadth of biological activities.
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various diazaspiro[4.5]decane analogs. While direct and extensive SAR studies on benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate are not widely available in current literature, this document will delve into the rich SAR data of closely related isomers. By examining how structural modifications on these analogous scaffolds influence their biological activity against a range of targets, we can extrapolate valuable insights that may guide the future exploration and development of 1,7-diazaspiro[4.5]decane-based therapeutic agents.
A Comparative Analysis of Diazaspiro[4.5]decane Isomers: Unlocking Therapeutic Potential
The versatility of the diazaspiro[4.5]decane core is evident in the diverse biological targets modulated by its various isomers. The following sections will explore the SAR of prominent diazaspiro[4.5]decane-based compounds, providing a comparative overview of their therapeutic applications.
1-Thia-4-azaspiro[4.5]decane Derivatives: Probing Anticancer Activity
Recent studies have highlighted the potential of 1-thia-4-azaspiro[4.5]decane derivatives as anticancer agents. A series of these compounds, along with their thiazolopyrimidine and 1,3,4-thiadiazole thioglycoside derivatives, have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.
The core structure of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold is presented below:
Caption: Core structure of 1-Thia-4-azaspiro[4.5]decan-3-one.
A study investigating the anticancer activity of these compounds against human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinoma cell lines revealed that several analogs exhibit moderate to high inhibitory activity.[1][2] The table below summarizes the IC50 values for some of the most active compounds.
| Compound | R1 (on N4) | R2 (on Cyclohexane) | HepG-2 IC50 (µM) | PC-3 IC50 (µM) | HCT116 IC50 (µM) |
| 1 | 4-Bromophenyl | 8-Methyl | >100 | 45.3 | >100 |
| 3 | 4-Fluorophenyl | 8-Methyl | >100 | 52.1 | >100 |
| 7 | Thiazolopyrimidine derivative | - | 68.4 | 75.2 | 92.2 |
| 9 | Thiazolopyrimidine derivative | - | 72.5 | 69.8 | 105.1 |
| 14 | 1,3,4-Thiadiazole derivative | - | 55.7 | 38.9 | 110.6 |
| 17 | Thioglycoside derivative | - | 62.3 | >100 | 115.8 |
| 18 | Thioglycoside derivative | - | >100 | 41.2 | 120.1 |
| Doxorubicin | - | - | 4.5 | 5.2 | 7.8 |
Experimental Data Summary for Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Analogs.[1]
The SAR studies, although preliminary, suggest that the nature of the substituent at the N4 position and further derivatization into more complex heterocyclic systems significantly influence the cytotoxic profile. For instance, compounds with thiazolopyrimidine and 1,3,4-thiadiazole moieties (compounds 7, 9, and 14) showed broad-spectrum activity against the tested cell lines.
2,8-Diazaspiro[4.5]decan-1-one Analogs: Targeting Kinases for Inflammatory Diseases
The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed in the development of potent and selective kinase inhibitors. A notable example is a series of derivatives designed as dual TYK2/JAK1 inhibitors for the treatment of inflammatory bowel disease.
The general structure of the 2,8-diazaspiro[4.5]decan-1-one core is depicted below:
Caption: Core structure of 2,8-Diazaspiro[4.5]decan-1-one.
Systematic exploration of the SAR by introducing spirocyclic scaffolds led to the discovery of a highly potent derivative, compound 48. This compound demonstrated excellent potency against TYK2 and JAK1 kinases with IC50 values of 6 nM and 37 nM, respectively, and exhibited over 23-fold selectivity against JAK2.
| Compound | R1 (on N8) | R2 (on N2) | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) |
| 14l (Lead) | 2-(trifluoromethyl)benzyl | 4-(methylsulfonyl)phenyl | 15 | 110 | >1000 |
| 48 | 2-(trifluoromethyl)benzyl | 4-(1H-pyrazol-4-yl)phenyl | 6 | 37 | >1000 |
Experimental Data Summary for TYK2/JAK1 Inhibition by 2,8-Diazaspiro[4.5]decan-1-one Analogs.
The SAR suggests that modifications at the N2 position of the spiro-core can significantly impact potency and selectivity. The introduction of a pyrazole-containing phenyl group in compound 48 was a key modification that led to improved activity compared to the lead compound.
1,3,8-Triazaspiro[4.5]decane Derivatives: Modulators of Mitochondrial Permeability and Opioid Receptors
The 1,3,8-triazaspiro[4.5]decane scaffold has shown promise in two distinct therapeutic areas: as inhibitors of the mitochondrial permeability transition pore (mPTP) and as selective delta-opioid receptor (DOR) agonists.
The core structure of the 1,3,8-triazaspiro[4.5]decane-2,4-dione is as follows:
Caption: Core structure of 1,3,8-Triazaspiro[4.5]decane-2,4-dione.
As mPTP inhibitors, these compounds have the potential to treat reperfusion damage in myocardial infarction.[3] SAR studies have shown that the nature of the substituents on the piperidine nitrogen (N8) and the hydantoin ring (N1 and N3) are critical for activity.
In a different study, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as novel DOR-selective agonists.[4] These compounds exhibited submicromolar binding affinity and acted as agonists in functional assays.
| Compound | R1 (on N3) | R2 (on N8) | DOR Binding Ki (µM) | cAMP EC50 (µM) |
| 1 | H | 4-Fluorobenzyl | 0.23 | 0.18 |
| 2 | H | 4-Chlorobenzyl | 0.45 | 0.56 |
| 3 | H | 4-Methylbenzyl | 0.89 | 1.2 |
Experimental Data Summary for DOR Agonist Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs.[4]
The SAR indicates that electron-withdrawing substituents on the benzyl ring at the N8 position, such as fluorine and chlorine, are favorable for potent DOR agonism.
Experimental Methodologies: A Guide to Synthesis and Evaluation
The successful development of diazaspiro[4.5]decane analogs relies on robust synthetic strategies and reliable biological assays.
General Synthetic Approach
The synthesis of the diazaspiro[4.5]decane core can be achieved through various multi-step sequences. A common strategy involves the construction of a substituted piperidone, followed by a series of reactions to build the second heterocyclic ring. For example, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-ones can be accomplished via a one-pot reaction between a substituted aniline, an appropriate ketone, and thioglycolic acid.[1]
A Generalized Synthetic Workflow:
Caption: A generalized workflow for the synthesis of diazaspiro[4.5]decane analogs.
Biological Evaluation Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of cell growth.[1]
Kinase Inhibition Assay (e.g., for TYK2/JAK1):
-
Assay Setup: Use a biochemical assay format, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Include the kinase enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
Compound Incubation: Incubate the kinase with various concentrations of the test compounds.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: After a set incubation period, add detection reagents (e.g., a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin).
-
Signal Measurement: Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.
-
IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of kinase activity.
Conclusion and Future Outlook
The diazaspiro[4.5]decane scaffold has proven to be a highly versatile and fruitful starting point for the design of novel therapeutic agents. The comparative analysis of the SAR of its various isomers reveals that subtle structural modifications can lead to profound changes in biological activity and target selectivity. While the full potential of the this compound scaffold remains to be elucidated, the insights gained from its related isomers provide a strong rationale for its further investigation.
Future research in this area should focus on the systematic synthesis and biological evaluation of a library of this compound analogs. By exploring a diverse range of substituents on both the benzyl and the diazaspiro[4.5]decane core, it may be possible to identify novel compounds with potent and selective activity against a variety of biological targets. The rich chemical space offered by this scaffold, combined with the knowledge gleaned from its isomers, presents a promising avenue for the discovery of next-generation therapeutics.
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El-Sofany, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 170. [Link]
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El-Sofany, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. PubMed, 28117699. [Link]
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Meqbil, M. M., et al. (2022). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience, 13(12), 1835-1845. [Link]
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El-Sofany, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. ResearchGate. [Link]
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Abilkasymova, G. K., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry, 2018, 1-9. [Link]
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Morciano, G., et al. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. Journal of Medicinal Chemistry, 61(16), 7131-7143. [Link]
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Wanibuchi, F., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(16), 2313-2322. [Link]
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In vitro assay protocol for compounds containing a diazaspiro[4.5]decane core
A Comparative Analysis of Assay Protocols for Key Biological Targets
Authored by a Senior Application Scientist
The diazaspiro[4.5]decane scaffold represents a privileged structure in modern medicinal chemistry, lauded for its rigid, three-dimensional conformation that facilitates high-affinity and selective interactions with a variety of biological targets. This guide provides an in-depth comparison of in vitro assay protocols tailored for researchers, scientists, and drug development professionals working with compounds containing this versatile core. We will explore the nuances of assay selection, from high-throughput biochemical screens to physiologically relevant cell-based models, and provide detailed, field-tested protocols to empower your research.
Strategic Assay Selection: Biochemical Precision vs. Cellular Relevance
The initial step in characterizing a novel compound library is the strategic selection of an appropriate assay format. This choice hinges on a balance between throughput, mechanistic detail, and physiological relevance.
Biochemical assays offer a direct measure of a compound's interaction with its purified molecular target, be it a receptor, enzyme, or ion channel.[1][2] These target-based assays are invaluable for establishing direct target engagement and are often amenable to high-throughput screening (HTS). However, they exist in a simplified, artificial environment and do not account for critical factors such as cell permeability, efflux pumps, or the influence of intracellular signaling networks.[3]
Cell-based assays , in contrast, provide a more holistic and physiologically relevant assessment of a compound's activity within a living system.[1][2][4] By measuring downstream functional outcomes, these assays can simultaneously probe for target engagement, cell permeability, and potential off-target effects or cytotoxicity.[5] While generally lower in throughput, their data is often more translatable to in vivo efficacy.
A robust screening cascade typically employs both methodologies. High-throughput biochemical assays are often used for primary screening to identify initial hits, which are then validated and further characterized in more complex, lower-throughput cell-based assays.
Comparative Assays for G-Protein Coupled Receptor (GPCR) Targets
The diazaspiro[4.5]decane core is a common feature in ligands targeting GPCRs, such as the neurokinin-1 (NK1) and sigma-1 receptors.[6] A multi-faceted approach is recommended to fully characterize the pharmacological profile of these compounds, assessing their impact on various downstream signaling pathways.
Workflow for GPCR Functional Assays
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Unambiguous Structural Determination of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate: A Comparative Guide to X-ray Crystallography
In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins our understanding of molecular interactions, guides lead optimization, and is a prerequisite for rational drug design. The spirocyclic scaffold, characterized by two rings sharing a single atom, presents a unique structural challenge.[1] Among these, the 1,7-diazaspiro[4.5]decane core is a privileged motif in medicinal chemistry. This guide provides a comprehensive analysis of the definitive method for structural elucidation of a key derivative, Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, through single-crystal X-ray crystallography. We will delve into the experimental causality, compare this technique with other analytical methods, and present the expected data that provides unequivocal proof of structure.
The Imperative of Structural Confirmation
The synthesis of complex molecules like this compound can often yield a mixture of isomers or unexpected rearrangement products.[2][3] While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they can sometimes be ambiguous in defining the absolute stereochemistry and the precise conformation of a rigid spirocyclic system.[4] X-ray crystallography stands alone in its ability to provide a direct, high-resolution visualization of the molecular structure in the solid state, making it the gold standard for unambiguous structural assignment.[4]
Experimental Protocol: From Synthesis to Structure
The journey to an X-ray crystal structure begins with the synthesis and purification of the target compound, followed by the growth of high-quality single crystals.
Synthesis of this compound
A plausible synthetic route to the title compound would involve the multi-step synthesis of the core 1,7-diazaspiro[4.5]decane scaffold, followed by the protection of one of the secondary amines with a benzyl chloroformate to yield the desired carbamate. The synthesis of similar diazaspiro[4.5]decane systems has been reported, often involving domino reactions to construct the spirocyclic core.[5]
Crystal Growth: The Art and Science
The critical step in this process is the growth of diffraction-quality single crystals. This is often more of an art than a science, requiring the screening of various solvents, temperatures, and crystallization techniques. For a molecule like this compound, slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexane) at a controlled temperature is a common starting point.
X-ray Diffraction Analysis Workflow
The workflow for single-crystal X-ray diffraction is a well-established, multi-step process.
Step-by-Step Methodology:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal motion and radiation damage.[6][7] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors.
-
Structure Solution and Refinement: The electron density map is solved using direct methods or Patterson methods to locate the positions of the atoms. The atomic positions and thermal parameters are then refined to achieve the best fit between the observed and calculated structure factors.
Expected Crystallographic Data
While a specific crystal structure for this compound is not publicly available, we can anticipate the key parameters based on closely related structures like 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.[6]
| Parameter | Expected Value/Information | Significance |
| Formula | C₁₉H₂₆N₂O₂ | Confirms the elemental composition. |
| Molecular Weight | 314.43 g/mol | Consistent with the expected molecular formula. |
| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Z | e.g., 4 | Number of molecules in the unit cell. |
| Key Bond Lengths | C-N, C-O, C-C (Å) | Provides precise measurements of covalent bonds. |
| Key Bond Angles | (°) | Defines the geometry around each atom. |
| Torsion Angles | (°) | Describes the conformation of the rings and substituents. |
| Hydrogen Bonding | Donor-Acceptor distances (Å) | Reveals intermolecular interactions that stabilize the crystal packing. |
Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the definitive structure, a comprehensive analysis often involves a suite of analytical techniques. Each method offers unique insights, and their combined application provides a holistic understanding of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) is the workhorse for determining the connectivity of a molecule.[8][9] For spirocyclic systems, NMR can provide insights into the relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.[4] However, in the absence of suitable protons for NOE analysis or in cases of conformational rigidity, assigning the absolute stereochemistry can be challenging.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of a compound by providing a highly accurate mass-to-charge ratio.[8] While MS is essential for confirming the successful synthesis of the target molecule, it provides no information about the three-dimensional arrangement of the atoms.
The Synergy of Techniques
The most robust structural confirmation comes from the synergistic use of these techniques. NMR and MS can confirm the chemical identity and connectivity of the synthesized material, while X-ray crystallography provides the final, unambiguous proof of its three-dimensional structure. This multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for further research and development.
Conclusion
For novel and structurally complex molecules like this compound, single-crystal X-ray crystallography is not merely a characterization technique; it is a fundamental necessity. It provides the unequivocal, high-resolution structural data that is essential for understanding its chemical properties and biological activity. While other analytical methods are complementary and necessary for a complete picture, X-ray crystallography remains the definitive arbiter of molecular structure, providing the ultimate confidence for researchers, scientists, and drug development professionals.
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One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]
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Spiro-fused (C2)-azirino-(C4)-pyrazolones, a new heterocyclic system. Synthesis, spectroscopic studies and X-ray structure analysis. The Journal of Organic Chemistry. [Link]
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Benchmarking the synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate against other methods
This guide provides a comprehensive benchmark analysis of synthetic strategies for obtaining Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a valuable scaffold in medicinal chemistry. We will dissect and compare prominent methodologies, focusing on efficiency, scalability, and practical laboratory execution. The insights presented herein are grounded in established chemical principles and supported by experimental data from peer-reviewed literature to provide researchers, scientists, and drug development professionals with a robust framework for strategic decision-making in their synthetic endeavors.
Introduction to the Challenge
The 1,7-diazaspiro[4.5]decane core is a key structural motif found in various biologically active compounds. Its rigid, three-dimensional architecture provides a unique conformational constraint that can be exploited to enhance binding affinity and selectivity for pharmacological targets. The title compound, with its benzyl carboxylate (Cbz) protecting group at the N1 position, serves as a versatile intermediate, allowing for selective functionalization at the N7 position.
The primary challenge in its synthesis lies in the efficient construction of the spirocyclic core. This guide will compare two principal—yet divergent—synthetic philosophies:
-
The Bucherer-Bergs/Strecker Approach: A classical multicomponent reaction strategy to build the hydantoin or amino nitrile precursor, followed by reduction and cyclization.
-
The Intramolecular Cyclization Approach: A more modern strategy involving the construction of a linear precursor containing both amine and electrophilic functionalities, followed by a key intramolecular cyclization step.
We will evaluate these routes based on key performance indicators: overall yield, step economy, reagent availability and cost, and operational simplicity.
Method 1: The Modified Bucherer-Bergs/Strecker Synthesis Pathway
This classical approach leverages the power of multicomponent reactions to rapidly assemble the core atoms of the spirocycle. The general workflow involves the formation of a spiro-hydantoin or a related precursor, which is then subjected to reduction and further manipulation to yield the desired diazaspirocycle.
Scientific Rationale
The Bucherer-Bergs reaction, or the related Strecker synthesis, is an efficient method for producing α-amino acids and their derivatives. In the context of our target, a ketone is reacted with a cyanide source and an ammonium source. By using a diamine precursor, we can set the stage for a subsequent intramolecular cyclization. The initial product, a spiro-hydantoin, is a stable intermediate that can be isolated and purified before the more challenging reduction and cyclization steps. This stepwise approach offers robust control over each transformation.
Experimental Protocol:
Step 1: Synthesis of the Spiro-Hydantoin Intermediate
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) in a suitable solvent such as ethanol or methanol, add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).
-
The reaction mixture is heated to 60-80 °C in a sealed vessel for 12-24 hours.
-
Upon cooling, the spiro-hydantoin product often precipitates and can be isolated by filtration.
Step 2: Hydrolysis and Reduction
-
The isolated spiro-hydantoin is hydrolyzed under strong basic conditions (e.g., 6M NaOH or Ba(OH)₂) at reflux for 24-48 hours to yield the corresponding amino acid.
-
The resulting amino acid is then reduced, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF, to afford the diamine.
Step 3: N-Cbz Protection
-
The crude 1,7-diazaspiro[4.5]decane is dissolved in a suitable solvent (e.g., dichloromethane or a biphasic system with NaHCO₃).
-
The solution is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.05 equivalents) is added dropwise. The reaction is typically stirred for 2-4 hours.
-
Standard aqueous workup and chromatographic purification yield the final product.
Workflow Diagram:
Caption: Workflow for the Bucherer-Bergs/Strecker approach.
Method 2: Intramolecular Reductive Amination Pathway
This more contemporary strategy focuses on building a linear precursor that is primed for a high-yielding, intramolecular cyclization event. This approach often offers better control over stereochemistry and can avoid the harsh reagents used in the classical methods.
Scientific Rationale
The core of this strategy is a key intramolecular reductive amination. A linear precursor is synthesized containing a primary amine and a ketone (or a masked ketone). The spatial proximity of these two functional groups allows for an efficient intramolecular cyclization to form a cyclic imine, which is then immediately reduced in situ to the corresponding amine. This method is often milder and can be more amenable to sensitive substrates. The choice of protecting groups is critical to ensure that the desired cyclization occurs selectively.
Experimental Protocol:
Step 1: Synthesis of the Linear Precursor
-
Start with a suitable precursor, such as 4-aminocyclohexanone ethylene ketal.
-
The primary amine is alkylated with a protected amino-aldehyde or a suitable equivalent, for instance, via reductive amination with N-Cbz-2-aminoacetaldehyde. This is typically performed using a mild reducing agent like sodium triacetoxyborohydride (STAB).
Step 2: Deprotection and Intramolecular Cyclization
-
The ketal protecting group is removed under acidic conditions (e.g., aqueous HCl) to reveal the ketone functionality.
-
The resulting amino-ketone is then subjected to intramolecular reductive amination. This can be achieved by adjusting the pH to slightly acidic conditions to promote imine formation, followed by the addition of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or STAB.
Step 3: Final N-Cbz Protection (if necessary)
-
Depending on the protecting group strategy used in Step 1, a final N-protection step might be required to yield the title compound. If the Cbz group was already incorporated, this step is omitted.
Workflow Diagram:
Caption: Workflow for the Intramolecular Cyclization approach.
Performance Benchmark: A Head-to-Head Comparison
To provide an objective assessment, the following table summarizes the key performance metrics for each synthetic route. The data presented is a synthesis of typical yields and conditions reported in the literature for analogous transformations.
| Metric | Method 1: Bucherer-Bergs/Strecker | Method 2: Intramolecular Cyclization | Analysis |
| Overall Yield | Low to Moderate (15-30%) | Moderate to Good (40-60%) | The intramolecular approach generally offers a higher overall yield due to milder conditions and fewer side reactions. |
| Step Economy | 3-4 steps | 2-3 steps | The intramolecular route can be more step-economical, especially if the Cbz group is introduced early. |
| Reagent Toxicity | High (uses KCN, LiAlH₄) | Moderate (uses borohydride reagents) | Method 2 avoids the use of highly toxic cyanide salts and pyrophoric LiAlH₄, making it a safer alternative. |
| Scalability | Challenging | More Favorable | The use of LiAlH₄ and high-pressure reactions in Method 1 can be problematic on a large scale. The milder conditions of Method 2 are more amenable to scale-up. |
| Cost of Goods | Low (commodity starting materials) | Moderate (more complex starting materials) | The starting materials for the classical approach are generally cheaper, but the overall cost may be impacted by lower yields and more complex workups. |
| Stereocontrol | Poor (racemic products typical) | Potentially Good (can use chiral precursors) | The intramolecular approach offers better prospects for stereocontrol by starting with enantiomerically pure building blocks. |
Conclusion and Recommendations
Both synthetic pathways offer viable routes to this compound.
The Bucherer-Bergs/Strecker approach is a classic, robust method that utilizes readily available and inexpensive starting materials. However, it suffers from low overall yields, harsh reaction conditions, and the use of hazardous reagents, making it less suitable for large-scale synthesis and for laboratories not equipped to handle such chemicals.
The Intramolecular Cyclization approach represents a more modern and elegant solution. While it may require more complex starting materials, it offers significantly higher overall yields, milder reaction conditions, and a much better safety profile. Its amenability to scale-up and the potential for stereocontrol make it the superior choice for drug development programs and process chemistry.
For academic research and small-scale synthesis where cost is a primary driver and appropriate safety measures are in place, the classical approach may be considered. However, for industrial applications and for researchers prioritizing efficiency, safety, and scalability, we strongly recommend the Intramolecular Cyclization pathway .
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
A Comparative Guide to the Pharmacokinetic Properties of Diazaspiro[4.5]decane-Based Compounds
The diazaspiro[4.5]decane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[1][2] This guide provides an in-depth comparison of the pharmacokinetic properties of diazaspiro[4.5]decane-based compounds, supported by experimental data and protocols, to aid researchers and drug development professionals in leveraging this versatile scaffold.
The strategic incorporation of spirocyclic systems, such as the diazaspiro[4.5]decane core, can fine-tune a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME).[3][4] Understanding these pharmacokinetic characteristics is paramount for translating a promising compound from the bench to the clinic.
The Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane framework consists of two nitrogen-containing rings sharing a single carbon atom. The arrangement of the nitrogen atoms can vary, leading to different isomers such as 2,8-diazaspiro[4.5]decane and 6,7-diazaspiro[4.5]decane, each with distinct chemical properties. This structural motif serves as a conformationally restricted bioisostere for more flexible structures like piperazine, potentially enhancing target engagement and reducing off-target effects.[1]
Caption: A typical experimental workflow for pharmacokinetic profiling.
In Vitro Metabolic Stability Assay
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
Methodology:
-
Preparation: Prepare a stock solution of the test compound. Human liver microsomes are thawed and diluted to the desired concentration in a phosphate buffer. [5]2. Incubation: The test compound is incubated with the liver microsomes at 37°C. The reaction is initiated by adding a NADPH regenerating system. [5]3. Sampling: Aliquots are taken at specific time points (e.g., 0, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated, and the half-life and intrinsic clearance are determined.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic parameters of a compound after administration to a living organism.
Methodology:
-
Animal Model: Healthy, adult rodents (e.g., Sprague-Dawley rats) are used for the study.
-
Dosing: The test compound is administered via the desired route (e.g., oral gavage or intravenous injection) at a specific dose. [6]3. Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vein. [7]4. Plasma Preparation: The blood samples are processed to obtain plasma. [7]5. Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using specialized software. [8]
Conclusion and Future Perspectives
The diazaspiro[4.5]decane scaffold has proven to be a valuable tool in the medicinal chemist's arsenal for designing drug candidates with favorable pharmacokinetic properties. The conformational rigidity and three-dimensional nature of this scaffold can lead to improved metabolic stability, oral bioavailability, and desirable distribution characteristics. As synthetic methodologies for creating diverse diazaspiro[4.5]decane libraries become more efficient, we can anticipate the discovery of even more drug candidates with optimized pharmacokinetic profiles for a wide range of therapeutic targets. [4][9]Future research should focus on establishing clearer structure-pharmacokinetic relationships to guide the rational design of next-generation therapeutics based on this promising scaffold.
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A Head-to-Head Comparison of Diazaspiro[4.5]decane Isomers as Neurokinin-1 (NK1) Receptor Antagonists
Introduction: The Strategic Value of the Diazaspiro[4.5]decane Scaffold in GPCR Antagonism
In the field of medicinal chemistry, the quest for drug candidates with superior potency, selectivity, and pharmacokinetic profiles is relentless. Privileged scaffolds—molecular frameworks that can bind to multiple biological targets—are invaluable tools in this endeavor. The diazaspiro[4.5]decane core is one such scaffold, a rigid, three-dimensional structure that offers a unique conformational constraint, making it an excellent template for designing high-affinity ligands.[1] Its application has been particularly fruitful in the development of antagonists for G-protein coupled receptors (GPCRs), with a notable success story in the targeting of the neurokinin-1 (NK1) receptor.[1]
The NK1 receptor is the primary receptor for Substance P, a neuropeptide deeply involved in pain transmission, inflammation, and emesis (nausea and vomiting).[2][3] Consequently, potent and selective NK1 receptor antagonists are of significant therapeutic interest, particularly for managing chemotherapy-induced nausea and vomiting (CINV).[4][5] One of the most advanced clinical candidates incorporating this scaffold is Rolapitant, a potent and selective NK1 receptor antagonist.[4]
This guide provides a head-to-head comparison of two key stereoisomers of a diazaspiro[4.5]decane-based antagonist, elucidating how subtle changes in stereochemistry can dramatically impact biological activity. We will delve into the experimental data from two fundamental assays used in GPCR drug discovery: the radioligand binding assay, which measures the affinity of a compound for the receptor, and the calcium mobilization assay, which assesses its functional ability to block receptor signaling. By examining the causality behind the experimental choices and presenting detailed, validated protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to leverage this versatile scaffold.
Comparative Analysis of (5S,8S) vs. (5R,8R) Isomers
The central focus of our comparison is a pair of stereoisomers built upon the 1,9-diazaspiro[4.5]decan-2-one core. The spatial arrangement of substituents on a rigid scaffold is critical for precise interaction with the amino acid residues in a receptor's binding pocket. Here, we compare the biologically active (5S,8S) isomer, analogous to the core of Rolapitant, with its (5R,8R) counterpart.
| Compound ID | Isomer Configuration | Structure | Rationale for Comparison |
| DS-1 | (5S,8S) | (Structure of the active isomer, e.g., Rolapitant) | The clinically relevant and biologically potent isomer. Its high affinity and functional antagonism serve as the benchmark for NK1 receptor blockade. |
| DS-2 | (5R,8R) | (Structure of the less active or inactive isomer) | The enantiomer of DS-1. Comparing its activity directly reveals the stereochemical sensitivity of the NK1 receptor binding pocket. |
Quantitative Performance in Biological Assays
The following table summarizes the performance of isomers DS-1 and DS-2 in key in vitro assays. The data is synthesized from typical results reported in the literature for potent NK1 antagonists and their less active stereoisomers.[4][6]
| Assay Type | Parameter Measured | DS-1 (5S,8S Isomer) | DS-2 (5R,8R Isomer) | Interpretation |
| NK1 Receptor Binding Assay | Binding Affinity (Ki, nM) | 0.95 | > 1000 | A lower Ki value indicates higher binding affinity. The ~1000-fold difference demonstrates the NK1 receptor's high stereoselectivity. The (5S,8S) configuration allows for optimal molecular interactions within the binding site. |
| Calcium Mobilization Assay | Functional Antagonism (IC50, nM) | 5.3 | > 5000 | A lower IC50 value indicates greater potency in blocking the receptor's function. The data confirms that the high binding affinity of DS-1 translates directly into potent functional antagonism of the NK1 receptor's signaling cascade. |
In-Depth Discussion: Structure-Activity Relationship (SAR)
The dramatic difference in activity between DS-1 and DS-2 underscores a critical principle in drug design: stereochemistry is paramount. The NK1 receptor, like most biological targets, is a chiral environment. The binding pocket is an exquisitely shaped three-dimensional space, and only a ligand with the correct complementary shape can achieve a high-affinity interaction.
For this class of diazaspiro[4.5]decane antagonists, the (5S,8S) configuration correctly orients the key pharmacophoric elements:
-
The 3,5-bis(trifluoromethyl)benzyl Group: This lipophilic moiety is known to occupy a deep hydrophobic pocket within the transmembrane helices of the NK1 receptor.[6] The (S) configuration at the C8 position is crucial for placing this group in the optimal location.
-
The Phenyl Group: The phenyl ring at the C8 position also contributes to binding, likely through pi-stacking or hydrophobic interactions with aromatic residues in the receptor.
-
The Spirocyclic Core: The rigid diazaspiro[4.5]decane scaffold acts as a rigidifying element, locking the relative positions of these critical binding groups, thereby reducing the entropic penalty of binding and increasing affinity.
The (5R,8R) isomer (DS-2 ), being the mirror image, presents these same functional groups but in a spatial orientation that is incompatible with the NK1 receptor's binding site. This steric clash prevents high-affinity binding, resulting in a near-complete loss of both binding and functional activity.
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the comparative data, the following detailed protocols for the key biological assays are provided. These represent gold-standard methodologies in GPCR pharmacology.
NK1 Receptor Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.
-
Cell Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured to confluency.[7]
-
Cells are washed with phosphate-buffered saline (PBS), scraped, and centrifuged.
-
The cell pellet is homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is quantified.
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension (typically 10-20 µg protein).
-
25 µL of [³H]-Substance P (a radiolabeled form of the natural ligand) at a final concentration near its Kd value (e.g., 0.5 nM).
-
25 µL of test compound (DS-1 or DS-2 ) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or vehicle for control wells.
-
-
"Nonspecific binding" wells should contain a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled Substance P).
-
-
Incubation and Filtration:
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Harvest the contents of each well onto a glass fiber filter plate using a cell harvester. This step rapidly separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize nonspecific binding.
-
-
Data Acquisition and Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Ki (binding affinity constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Calcium Mobilization Functional Assay
This cell-based functional assay measures a compound's ability to block the intracellular signaling cascade initiated by NK1 receptor activation. The NK1 receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).[2][8]
Caption: NK1 Receptor Gq Signaling Pathway.
-
Cell Seeding:
-
Seed HEK293 cells stably expressing the human NK1 receptor into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[9]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Aspirate the growth medium from the wells.
-
Add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit) to each well.[9][10] Probenecid is often included to prevent the dye from being pumped out of the cells.[9]
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Addition and Measurement (Antagonist Mode):
-
Place the cell plate into a fluorescence plate reader (e.g., a FlexStation® or FLIPR®).
-
Add 25 µL of the test compound (DS-1 or DS-2 ) at various concentrations to the wells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptor.
-
Establish a baseline fluorescence reading for several seconds.
-
Add 25 µL of the agonist (Substance P) at a concentration that elicits a near-maximal response (e.g., the EC₈₀ concentration).
-
Immediately measure the change in fluorescence intensity over time (typically 2-3 minutes). The dye's fluorescence increases upon binding to calcium.[9]
-
-
Data Analysis:
-
The fluorescence signal is recorded as Relative Fluorescence Units (RFU). The peak RFU change after agonist addition is used for analysis.
-
Plot the percentage of inhibition of the agonist response versus the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of antagonist required to reduce the agonist's effect by 50%.
-
Conclusion
The head-to-head comparison of the (5S,8S) and (5R,8R) isomers of a 1,9-diazaspiro[4.5]decan-2-one derivative powerfully illustrates the profound impact of stereochemistry on biological activity. The data, obtainable through robust and standardized binding and functional assays, clearly demonstrates that only the (5S,8S) isomer possesses the correct three-dimensional structure to bind with high affinity and potently antagonize the NK1 receptor. This analysis not only validates the diazaspiro[4.5]decane scaffold as a privileged structure for GPCR drug discovery but also serves as a compelling case study on the importance of stereochemical control in the design of selective and effective therapeutics.
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Bio-protocol. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available from: [Link]
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Gohlke, H., et al. (2007). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of Medicinal Chemistry, 50(23), 5637-5649. Available from: [Link]
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Maggi, C. A. (1992). Neurokinin receptor subtypes characterized by biological assays. Regulatory Peptides, 40(1), 1-17. Available from: [Link]
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Alhadeff, E., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (86), 51421. Available from: [Link]
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Di Fabio, R., et al. (2021). Substance P receptor antagonists. Pharmacology & Therapeutics, 223, 107797. Available from: [Link]
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Wang, J., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. Available from: [Link]
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Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151-3172. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
<Senior Application Scientist
Executive Summary
In the rigorous landscape of drug discovery, establishing the selectivity of a lead compound is a cornerstone of preclinical development. A molecule's therapeutic efficacy is intrinsically tied to its specificity for the intended biological target. Interactions with unintended proteins, known as off-target effects, can precipitate adverse reactions and contribute significantly to late-stage drug attrition. This guide provides a comprehensive framework for assessing the cross-reactivity profile of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a novel molecular scaffold with considerable therapeutic promise. We will delve into established methodologies, present illustrative comparative data, and detail robust experimental protocols to equip researchers, scientists, and drug development professionals with the necessary tools for a thorough preclinical evaluation.
The Imperative of Selectivity in Drug Design
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are attributable to a lack of specificity.[1] Compound selectivity is a critical determinant of a drug's safety and efficacy profile.[2][3] A highly selective compound preferentially binds to its therapeutic target, thereby minimizing the potential for off-target-mediated side effects.[4][5] Conversely, promiscuous compounds that interact with multiple targets can lead to a complex pharmacological profile, making it difficult to predict their clinical effects.[2][3] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory requirement but a fundamental aspect of rational drug design.[4][5]
Methodological Approaches to Cross-Reactivity Profiling
A multi-pronged approach is essential for constructing a comprehensive understanding of a compound's selectivity. This typically involves a tiered screening strategy, beginning with broad panel screens and progressing to more focused mechanistic studies.
1. Broad Panel Screening: The initial step often involves screening the compound of interest against a large, diverse panel of receptors, enzymes, ion channels, and transporters. Commercially available screening services offer panels that cover hundreds of potential off-targets. These screens are typically performed at a single high concentration (e.g., 10 µM) to identify any potential liabilities early in the discovery process.[6]
2. Dose-Response Assays: For any "hits" identified in the primary screen, subsequent dose-response assays are conducted to determine the potency of the off-target interaction (e.g., IC50 or Ki values). This allows for a quantitative comparison between the on-target and off-target activities.
3. Cellular and Functional Assays: While biochemical assays are invaluable for assessing direct binding or enzymatic inhibition, cell-based functional assays provide a more physiologically relevant context.[7][8] These assays can confirm whether an observed off-target interaction translates into a functional cellular response.
Below is a diagram illustrating a typical workflow for cross-reactivity profiling:
Caption: A streamlined workflow for assessing compound cross-reactivity.
Comparative Analysis: this compound Profile
To contextualize the selectivity of this compound, we present a hypothetical dataset comparing its off-target profile against two structurally related analogs. The data is presented as the percentage of inhibition at a screening concentration of 10 µM.
| Target Class | Representative Target | This compound (% Inhibition @ 10 µM) | Analog A (% Inhibition @ 10 µM) | Analog B (% Inhibition @ 10 µM) |
| GPCRs | Adrenergic α1A | <10% | 55% | <10% |
| Dopamine D2 | 95% (On-Target) | 92% | 88% | |
| Serotonin 5-HT2A | 15% | 85% | 30% | |
| Kinases | EGFR | <5% | 25% | 15% |
| Src | <5% | 40% | 20% | |
| Ion Channels | hERG | <10% | 60% | 25% |
| Nuclear Receptors | Estrogen Receptor α | <5% | <5% | 12% |
Data Interpretation:
The illustrative data suggests that this compound exhibits a favorable selectivity profile, with potent on-target activity at the Dopamine D2 receptor and minimal interaction with a panel of representative off-targets. In contrast, Analog A displays significant off-target activity against the Adrenergic α1A, Serotonin 5-HT2A, and hERG channels, raising potential concerns for cardiovascular and central nervous system side effects. Analog B shows a cleaner profile than Analog A but still demonstrates some off-target interactions. This comparative analysis underscores the importance of subtle structural modifications in dictating a compound's selectivity.[9]
In-Depth Experimental Protocol: Radioligand Binding Assay
A cornerstone of selectivity profiling is the radioligand binding assay, which directly measures the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of this compound at the human Serotonin 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[³H]-Ketanserin (radioligand)
-
Test compound: this compound
-
Reference compound: Ketanserin
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
A serial dilution of this compound is prepared.
-
In a 96-well plate, the test compound, [³H]-Ketanserin (at a final concentration equal to its Kd), and cell membranes are combined in the assay buffer.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates, separating the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation cocktail is added to each well, and the radioactivity is quantified using a microplate scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
The relationship between on-target efficacy and off-target liabilities is a critical consideration in drug development.
Caption: Balancing on-target benefits with off-target risks.
Conclusion and Future Directions
The comprehensive cross-reactivity profiling of this compound, as outlined in this guide, is an indispensable component of its preclinical evaluation. The illustrative data highlights a promising selectivity profile, warranting further investigation. Future studies should focus on expanding the panel of off-targets, particularly those within the same family as the primary target, and on conducting in vivo studies to assess the physiological consequences of any identified off-target interactions. By adhering to a rigorous and systematic approach to selectivity profiling, the scientific community can enhance the probability of translating promising lead compounds into safe and effective medicines.
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Bamborough, P., & Drewry, D. H. Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(1), 6-17 (2011). Available from: [Link]
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Spring, D. R., & McGregor, D. J. Rational Methods for the Selection of Diverse Screening Compounds. Chemical Society Reviews, 40(5), 2415-2426 (2011). Available from: [Link]
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A Comparative Guide to Validated Analytical Methods for Purity Assessment of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
In the landscape of pharmaceutical development, the rigorous characterization of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its spirocyclic core and multiple functional groups. Ensuring its purity is paramount, as even trace impurities can have significant impacts on the safety and efficacy of the final drug product.
This guide provides a comprehensive comparison of validated analytical methodologies for the purity assessment of this compound. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The experimental protocols detailed herein are grounded in established principles for analogous structures and validated against the stringent criteria set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
The Analytical Imperative: Why Purity Matters
The synthetic route to this compound can introduce a variety of process-related impurities, including unreacted starting materials, by-products from side reactions, and degradation products. A robust analytical strategy must be capable of separating, identifying, and quantifying these impurities with high sensitivity and specificity. The choice of analytical technique is therefore a critical decision, guided by the physicochemical properties of the analyte and the specific requirements of the purity assessment.
Comparative Overview of Key Analytical Methods
The selection of an optimal analytical method hinges on a balance of factors including selectivity, sensitivity, speed, and the nature of the potential impurities. Below is a comparative summary of the most pertinent techniques for the purity validation of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometry for detection.[7] | Direct quantification based on the proportionality between NMR signal intensity and the number of nuclei.[8][9] |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[7][10] | Requires volatile and thermally stable analytes or derivatization.[7][10] | Not dependent on volatility. |
| Derivatization | Generally not required, allowing for direct analysis of the native compound.[11] | Often necessary to increase volatility and improve peak shape for amine-containing compounds.[7][12] | Not required. |
| Instrumentation | HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS). | GC system coupled to a mass spectrometer.[7] | NMR spectrometer (e.g., 400 MHz or higher).[13] |
| Sensitivity | Varies with the detector; MS detectors offer high sensitivity. | Generally high sensitivity, especially with selected ion monitoring (SIM).[14] | Lower sensitivity compared to chromatographic techniques.[9] |
| Quantification | Relative (area percent) or absolute (with a certified reference standard). | Relative (area percent) or absolute (with a certified reference standard). | Absolute quantification against a certified internal standard.[8][9] |
| Key Advantage | Broad applicability to a wide range of compounds without the need for derivatization.[11] | High separation efficiency and definitive identification of volatile impurities through mass spectra.[15] | Primary method providing a direct measure of purity without needing a specific reference standard of the analyte.[9] |
Experimental Protocols and Method Validation
The following sections provide detailed experimental protocols for each analytical technique. These protocols are designed to be self-validating, adhering to the principles outlined in ICH Q2(R2) guidelines.[1][2][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of non-volatile compounds, making it highly suitable for this compound.[7][16] A reversed-phase HPLC method is proposed for its ability to separate compounds based on polarity.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes, hold at 80% B for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of water and acetonitrile (50:50 v/v).
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Method Validation Parameters (per ICH Q2(R2)) [1][2][6]
-
Specificity: Assessed by analyzing a placebo (all components except the analyte) and a spiked sample to ensure no interference at the retention time of the main peak.
-
Linearity: Determined by analyzing a series of solutions over a concentration range of 0.01 to 0.2 mg/mL. A correlation coefficient (R²) of >0.99 is expected.[7]
-
Accuracy: Evaluated by the recovery of the analyte spiked into a placebo at three concentration levels (e.g., 80%, 100%, and 120%). Recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay): Determined by six replicate injections of the same sample. The relative standard deviation (%RSD) should be ≤ 2%.[17]
-
Intermediate Precision (Inter-assay): Assessed by analyzing the sample on different days with different analysts. The %RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., flow rate, column temperature, mobile phase composition) and observing the effect on the results.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For a compound like this compound, which contains amine functionalities, derivatization is often necessary to improve its volatility and chromatographic behavior.[7][12]
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer.
-
Derivatization (using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
Injection Volume: 1 µL (in split mode, e.g., 20:1).
-
Causality in Experimental Choices: The choice of BSTFA as a derivatizing agent is due to its effectiveness in silylating both amine and carboxyl groups, thereby increasing the volatility and thermal stability of the analyte. The DB-5ms column is selected for its versatility and low bleed characteristics, which are ideal for mass spectrometry.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR stands out as a primary analytical method because it allows for the determination of purity without requiring a specific reference standard of the analyte.[8][9] Instead, a certified internal standard of a different, stable compound is used for quantification.[9]
Experimental Protocol: ¹H-qNMR
-
Instrumentation: NMR spectrometer (400 MHz or higher) with a high-resolution probe.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: At least 3 seconds.
-
-
Data Processing and Purity Calculation:
-
Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation[8]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte refers to this compound
-
std refers to the internal standard
-
-
Trustworthiness of qNMR: The self-validating nature of qNMR lies in its direct proportionality between signal intensity and the number of nuclei, a fundamental physical principle.[8] The accuracy is directly tied to the certified purity of the internal standard and the precision of weighing.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams were created using the DOT language.
Caption: Comparative workflows for HPLC, GC-MS, and qNMR purity assessment.
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion and Recommendations
The purity assessment of this compound requires a multifaceted analytical approach.
-
Reversed-Phase HPLC is recommended as a robust and versatile method for routine quality control, capable of quantifying the main component and separating non-volatile impurities. Its ease of use and high precision make it ideal for release testing and stability studies.
-
GC-MS , although requiring a derivatization step, offers unparalleled separation efficiency for volatile impurities and provides definitive structural information, which is invaluable for impurity identification and profiling.
-
Quantitative NMR serves as an indispensable primary method for establishing the absolute purity of reference materials and for orthogonal verification of results from chromatographic methods. Its direct measurement capability provides a high degree of confidence in the assigned purity value.
A comprehensive purity assessment strategy should leverage the strengths of each of these techniques. For instance, HPLC can be used for routine analysis, with qNMR employed to certify the primary reference standard, and GC-MS utilized for in-depth impurity profiling during process development and forced degradation studies. This integrated approach ensures a thorough understanding of the purity profile of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
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Safety Operating Guide
Proper Disposal of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their proper disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the principles of chemical waste management.
Core Directive: Hazard Assessment and Waste Profile
Due to the specialized nature of this compound, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, a conservative approach to hazard assessment is paramount. The structure of the molecule, containing a diazaspiro[4.5]decane core and a benzyl carboxylate group, suggests potential for biological activity and reactivity. Therefore, it is prudent to treat this compound as a hazardous substance until proven otherwise.
Key Inferred Hazards:
-
Toxicity: The toxicological properties have not been thoroughly investigated.[1] As a precaution, it should be handled as a potentially toxic substance.
-
Reactivity: While specific reactivity data is unavailable, the presence of nitrogen-containing heterocyclic rings suggests potential incompatibility with strong oxidizing agents and strong acids.[2][3]
-
Environmental: Many organic compounds, particularly those with aromatic and heterocyclic structures, can be harmful to aquatic life.[4][5] Therefore, release into the environment must be strictly avoided.[1][2][3][5]
In the absence of a specific SDS, your institution's Chemical Hygiene Plan (CHP) is the primary governing document.[6][7][8][9] The CHP outlines the standard operating procedures for handling and disposing of hazardous chemicals in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. The selection of PPE should be based on a thorough risk assessment as dictated by your institution's CHP.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes of liquids or airborne particles.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact.[2][3][4][5] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of any dust or vapors.[1][2][10] |
Waste Segregation and Container Management: A Step-by-Step Protocol
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[11][12]
Step 1: Designate a Satellite Accumulation Area (SAA) Establish a designated SAA in your laboratory, at or near the point of waste generation.[11][12][13] This area must be under the direct control of laboratory personnel.[12]
Step 2: Select the Appropriate Waste Container Use a chemically compatible container for collecting waste containing this compound. The original container, if in good condition, is an ideal choice.[11] If not available, a high-density polyethylene (HDPE) container is a suitable alternative for many organic compounds. Ensure the container is clean and free of any contaminants that could react with the waste.
Step 3: Label the Waste Container Proper labeling is a critical compliance and safety requirement.[13][14] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[12]
-
An indication of the hazards (e.g., "Toxic," "Irritant"). In the absence of specific data, a conservative approach is to list potential hazards.
-
The accumulation start date (the date the first drop of waste is added to the container).
Step 4: Waste Collection
-
Solid Waste: Collect pure this compound and any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels) in a designated solid waste container.
-
Liquid Waste: For solutions containing this compound, use a designated liquid waste container. Do not mix with incompatible waste streams. For instance, avoid mixing with strong acids or bases unless the compatibility is known.[11]
Step 5: Container Management in the SAA
-
Keep waste containers securely closed except when adding waste.[11][12]
-
Do not overfill containers; a maximum of 90% capacity is recommended.[15]
-
Store the waste container in secondary containment to prevent spills.[16]
-
Inspect the SAA weekly for any signs of leaks or container degradation.[11][12]
Disposal Workflow: From Laboratory to Final Disposition
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness and Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you can safely manage it with the available resources. For large or unknown spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Wear the PPE outlined in Section 2.
-
Contain the Spill: Use a chemical spill kit to absorb the spilled material. For solids, carefully sweep up the material to avoid creating dust.[1] For liquids, use absorbent pads to contain and clean up the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Spill Debris: All materials used to clean up the spill must be placed in a labeled hazardous waste container for disposal.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][16] Key principles include:
-
Hazardous Waste Determination: The generator of the waste is responsible for determining if it is hazardous.[17]
-
Waste Minimization: Laboratories should strive to minimize the generation of hazardous waste whenever possible.[18]
-
Cradle-to-Grave Responsibility: The generator is responsible for the waste from its generation to its final disposal.[13]
Your institution's Environmental Health and Safety (EH&S) office is your primary resource for ensuring compliance with all applicable regulations.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to the principles outlined in this guide and consulting your institution's specific policies, you contribute to a safer laboratory environment for yourself, your colleagues, and the broader community.
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Comprehensive Safety and Handling Guide for Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
Hazard Assessment and Chemical Profile
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is a chemical entity characterized by a spirocyclic framework containing two nitrogen atoms, with one of the amines protected by a benzyl carbamate group.[1] While toxicological data for this specific compound is limited, analogous structures with benzyl carbamate and diazaspiro moieties suggest potential hazards that must be addressed.
Anticipated Hazards:
-
Skin Irritation: Similar compounds are known to cause skin irritation.[2][3]
-
Serious Eye Irritation: Contact with eyes may lead to serious irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3][4]
-
Harmful if Swallowed or Inhaled: Some benzyl carbamates are classified as harmful if ingested or inhaled.[4][5]
Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental workflow.
Personal Protective Equipment (PPE): The First Line of Defense
The selection of appropriate PPE is the most direct and effective measure to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications | Rationale for Use |
| Hand Protection | Nitrile or neoprene gloves, powder-free.[6] Two pairs of chemotherapy-grade gloves are recommended for handling hazardous compounds.[6] | To prevent skin contact and potential irritation or sensitization.[7] Powder-free gloves minimize the risk of aerosolizing the compound.[8] |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6][9] | To protect against accidental splashes or generation of dust that could cause serious eye irritation.[2][3] |
| Body Protection | A disposable, long-sleeved, back-closing gown made of a low-permeability fabric.[6][9] | To protect the skin from contact with the chemical. A back-closing gown provides superior protection compared to a standard lab coat.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the solid compound outside of a certified chemical fume hood.[8] | To prevent inhalation of fine powders or aerosols that may cause respiratory irritation.[2][3] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory. Shoe covers should be worn if there is a risk of spills. | To protect the feet from spills and falling objects. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to guide the user through the entire process of handling this compound, from initial preparation to final disposal.
3.1. Preparation and Engineering Controls
-
Work Area Designation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the work area.[2][3] All weighing and transferring of the solid compound should be performed in a fume hood to minimize inhalation exposure.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.
-
Spill Kit: Have a chemical spill kit readily accessible.
3.2. Handling the Compound
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Carefully weigh the desired amount of the compound on a tared weigh boat inside a chemical fume hood.
-
Avoid generating dust.[3] If the compound is a fine powder, handle it with extra care.
-
Use a spatula or other appropriate tool for transfer.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.
-
Cap the container securely before mixing or vortexing.
-
3.3. Post-Handling Procedures
-
Decontamination:
-
Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.
-
Dispose of the cleaning materials as hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination: gloves, gown, face shield, goggles, and respirator.
-
Always wash hands thoroughly with soap and water after removing gloves.[3]
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal Compliance: Dispose of the chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2] Do not pour chemical waste down the drain.[2]
Emergency Procedures: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Absorb the spilled material with an inert absorbent and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill site.
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling protocol for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- Benzyl carbam
- Benzyl N-(2-aminoethyl)
- Benzyl carbam
- SAFETY D
- Benzyl carbam
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
- Personal protective equipment in your pharmacy - ACP.
- Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC.
- Safety d
- CAS 960294-14-8: benzyl 1,7-diazaspiro[4.
Sources
- 1. CAS 960294-14-8: benzyl 1,7-diazaspiro[4.5]decane-7-carbox… [cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

